molecular formula C6H11NO B123875 Cyclohexanone oxime CAS No. 100-64-1

Cyclohexanone oxime

Cat. No.: B123875
CAS No.: 100-64-1
M. Wt: 113.16 g/mol
InChI Key: VEZUQRBDRNJBJY-UHFFFAOYSA-N
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Description

Cyclohexanone oxime is a vital organic intermediate primarily recognized for its fundamental role in the industrial production of ε-caprolactam, the monomer for the widely used polymer Nylon-6 . This transformation occurs via the Beckmann rearrangement, a classic reaction in organic chemistry where the oxime is converted to the corresponding amide under acidic conditions; this specific reaction is a cornerstone of study for researchers investigating rearrangement mechanisms and the catalytic performance of various Brønsted and solid acid catalysts . Beyond its industrial significance, the compound serves as a versatile building block in organic synthesis. For instance, the oxime functional group can be selectively reduced by reagents like sodium amalgam to yield cyclohexylamine, a valuable intermediate for other chemical syntheses . Furthermore, the hydrolysis of the oxime under controlled conditions provides a route back to the parent ketone, cyclohexanone, demonstrating its utility in protective group strategies . Modern research continues to explore novel and sustainable synthetic pathways for cyclohexanone oxime itself, such as direct one-pot synthesis from cyclohexane and ammonium acetate or innovative electrochemical methods utilizing nitrate reduction, highlighting its ongoing relevance in developing greener chemical processes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylidenehydroxylamine
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InChI

InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2
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InChI Key

VEZUQRBDRNJBJY-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(=NO)CC1
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Molecular Formula

C6H11NO
Record name CYCLOHEXANONE OXIME
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DSSTOX Substance ID

DTXSID4021842
Record name Cyclohexanone oxime
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Molecular Weight

113.16 g/mol
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Physical Description

Prisms, liquid or light tan crystalline solid. (NTP, 1992), Solid; [HSDB] Liquid or light tan solid; mp = 89-91 deg C; [CAMEO] White chunks or powder; [Alfa Aesar MSDS]
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Boiling Point

403 to 410 °F at 760 mmHg (NTP, 1992), 206-210 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALCOHOL, ETHER, METHYL ALCOHOL
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Vapor Density

3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Color/Form

HEXAGONAL PRISMS FROM PETROLEUM ETHER

CAS No.

100-64-1
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Melting Point

192 to 196 °F (NTP, 1992), 89-90 °C
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Foundational & Exploratory

Cyclohexanone Oxime: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core basic properties, structure, and key chemical transformations of cyclohexanone oxime. It is intended to be a valuable resource for professionals in research, science, and drug development who are working with or exploring the applications of this versatile organic compound.

Core Properties

Cyclohexanone oxime (CAS No. 100-64-1) is a white to light tan crystalline solid at room temperature.[1][2][3] It is a pivotal intermediate in industrial chemistry, most notably in the synthesis of Nylon 6.[1][2][4]

The fundamental physicochemical properties of cyclohexanone oxime are summarized in the table below for easy reference and comparison.

PropertyValueSource
Chemical Formula C₆H₁₁NO[3][4][5][6]
Molecular Weight 113.16 g/mol [1][3][4][5]
Melting Point 86-91 °C (187-196 °F)[1][2][4]
Boiling Point 204-210 °C (399-410 °F)[1][2][4]
Appearance White to off-white crystalline solid[1][7]
Solubility in Water Approx. 16 g/kg at 20 °C[2][4]
Other Solubilities Soluble in ethanol, ether, and other organic solvents[1][3]
Vapor Density 3.91 (Heavier than air)[3]
Flash Point 110 °C (230 °F)[2][4]

Chemical Structure

Cyclohexanone oxime possesses the chemical formula C₆H₁₁NO. Its structure consists of a six-membered cyclohexane ring where the carbonyl carbon has been converted into an oxime functional group (C=N-OH). The IUPAC name for this compound is N-cyclohexylidenehydroxylamine.[3] The presence of the C=N double bond and the hydroxyl group attached to the nitrogen atom dictates its chemical reactivity, particularly its susceptibility to the Beckmann rearrangement.

The molecule exists as a colorless solid, which can be crystallized as hexagonal prisms from solvents like petroleum ether.[3]

Key Chemical Transformations and Signaling Pathways

The most significant reaction involving cyclohexanone oxime is the Beckmann rearrangement, an acid-catalyzed conversion of the oxime into ε-caprolactam.[2][8][9] This reaction is fundamental to the industrial production of Nylon 6.[10][11] The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the alkyl group anti-periplanar to the leaving group (water), leading to the formation of a seven-membered lactam ring.[9][10]

Beckmann_Rearrangement cluster_start Cyclohexanone Oxime cluster_protonation Protonation cluster_rearrangement Rearrangement & H₂O Loss cluster_hydration Hydration cluster_tautomerization Tautomerization start C₆H₁₀=NOH protonated C₆H₁₀=NOH₂⁺ start->protonated + H⁺ intermediate Nitrile Cation Intermediate protonated->intermediate - H₂O (Alkyl Migration) hydrated Protonated Lactim intermediate->hydrated + H₂O caprolactam ε-Caprolactam hydrated->caprolactam - H⁺

Caption: Mechanism of the Beckmann Rearrangement.

Experimental Protocols

A common laboratory-scale synthesis involves the condensation reaction between cyclohexanone and hydroxylamine.[4][12] Hydroxylamine is often generated in situ from its salt, such as hydroxylamine hydrochloride, by reacting it with a base like sodium acetate.[12]

Materials:

  • Cyclohexanone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve hydroxylamine hydrochloride and sodium acetate in distilled water in a flask. This generates the free hydroxylamine nucleophile.[12][13]

  • In a separate beaker, dissolve cyclohexanone in ethanol to ensure its solubility in the aqueous reaction medium.[12]

  • Add the cyclohexanone-ethanol solution to the aqueous hydroxylamine solution and mix thoroughly.[12]

  • Allow the mixture to stand. The product, cyclohexanone oxime, is less soluble in water than the reactant ketone and will precipitate out as crystals.[13]

  • If crystallization does not occur spontaneously, gentle heating followed by cooling can induce precipitation.[12]

  • Isolate the crude product by filtration (e.g., vacuum filtration).[12][13]

  • For purification, recrystallize the crude product from a suitable solvent, such as ethanol or a petroleum ether/water mixture.[7][12]

Synthesis_Workflow reagents 1. Prepare Reactants - Cyclohexanone in Ethanol - Hydroxylamine HCl + NaOAc in Water reaction 2. Mix Solutions (Initiate Condensation Reaction) reagents->reaction crystallization 3. Crystallization (Product precipitates from solution) reaction->crystallization filtration 4. Isolate Crude Product (Vacuum Filtration) crystallization->filtration purification 5. Recrystallization (e.g., from Ethanol) filtration->purification product Pure Cyclohexanone Oxime Crystals purification->product

Caption: Experimental workflow for cyclohexanone oxime synthesis.

The structure and purity of synthesized cyclohexanone oxime are typically confirmed using a variety of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the O-H stretch (around 3187 cm⁻¹) and the C=N stretch (around 1669 cm⁻¹).[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure, showing distinct chemical shifts for the protons and carbons in different environments within the cyclohexane ring and the oxime group.[14][15][16]

  • Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak (or M+1 peak) at m/z = 113, confirming the molecular weight of the compound.[14]

Industrial Production and Application

Cyclohexanone oxime is almost exclusively used as an intermediate in the production of ε-caprolactam, the monomer for Nylon 6. The industrial process generally follows three main steps: the synthesis of cyclohexanone, its conversion to cyclohexanone oxime, and finally, the Beckmann rearrangement to yield caprolactam.[17][18][19]

Industrial_Production cluster_feedstock Feedstock cluster_synthesis Synthesis Stages cluster_product Final Product cyclohexane Cyclohexane cyclohexanone Cyclohexanone (via Oxidation) cyclohexane->cyclohexanone oxime Cyclohexanone Oxime (via Oximation) cyclohexanone->oxime caprolactam ε-Caprolactam (via Beckmann Rearrangement) oxime->caprolactam nylon6 Nylon 6 Polymer caprolactam->nylon6 Polymerization

Caption: Industrial production flow from cyclohexane to Nylon 6.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Solid Cyclohexanone Oxime

This technical guide provides a comprehensive overview of the core physical and chemical properties of solid cyclohexanone oxime. It includes detailed quantitative data, experimental protocols for its synthesis and key reactions, and visualizations of chemical pathways and workflows. This document is intended to serve as a vital resource for professionals in research, chemical synthesis, and drug development.

General and Spectroscopic Properties

Cyclohexanone oxime (CAS No. 100-64-1) is an organic compound with the chemical formula C₆H₁₁NO.[1][2][3][4] It presents as a white to off-white crystalline solid at room temperature, sometimes described as prisms or light tan chunks.[1][2][5][6][7] It has a faint, sharp odor reminiscent of ketones.[5] This compound is a critical intermediate in the industrial production of Nylon 6.[1][2]

Physical and Chemical Properties

The fundamental physical and chemical properties of cyclohexanone oxime are summarized in the table below, providing a range of reported values from various sources.

PropertyValueReferences
Molecular Formula C₆H₁₁NO[1][2][3][4]
Molar Mass 113.16 g/mol [1][2][3][8]
Melting Point 86 - 91 °C (187 - 196 °F; 359 - 364 K)[1][2][3][8][9][10][11]
Boiling Point 204 - 210 °C (399 - 410 °F; 477 - 483 K)[1][2][3][8][9][10][11]
Solubility in Water 16 - 17.7 g/L at 20 °C[1][2][3][10][11]
Other Solubilities Soluble in ethanol[2][5][11][12]
Density ~1.01 g/cm³ (estimate)[2][11]
Vapor Pressure 1.78 Pa at 20 °C[2][11]
Flash Point 90 - 110 °C (194 - 230 °F)[2][8][9][10][11]
pKa 12.42 ± 0.20 (Predicted)[2][11]
LogP 1.265 at 25 °C[2][11]
Enthalpy of Fusion 12.454 ± 0.020 kJ/mol[13]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of cyclohexanone oxime. Key data from various spectroscopic methods are summarized below.

Spectroscopic MethodKey Features and ObservationsReferences
¹H NMR Spectra are available and consistent with the expected structure.[12][14][15]
¹³C NMR Spectra are available for structural confirmation.[16][17]
¹⁵N NMR A single signal is observed at -55 ppm for the pure solid.[18]
Infrared (IR) O-H stretch: ~3187 cm⁻¹; C=N stretch: ~1669 cm⁻¹[16]
Mass Spectrometry (MS) Molecular Ion Peak (M+): m/z = 113.[16][19]
UV/Visible Spectrum data is available through the NIST Chemistry WebBook.[20]

Chemical Synthesis and Reactions

Cyclohexanone oxime is primarily synthesized through a condensation reaction and is most notable for its conversion to ε-caprolactam via the Beckmann rearrangement.

Synthesis from Cyclohexanone and Hydroxylamine

The most common laboratory and industrial preparation involves the condensation reaction between cyclohexanone and hydroxylamine.[1][3]

G Cyclohexanone Cyclohexanone Hydroxylamine Hydroxylamine CyclohexanoneOxime Cyclohexanone Oxime Cyclohexanone->CyclohexanoneOxime + Hydroxylamine->CyclohexanoneOxime Water Water CyclohexanoneOxime->Water

Caption: Synthesis of Cyclohexanone Oxime.

  • Preparation of Hydroxylamine: Hydroxylamine is unstable and is typically generated in situ. 5 grams of hydroxylamine hydrochloride and 7.5 grams of sodium acetate are dissolved in 40 mL of distilled water in a conical flask.[21]

  • Preparation of Cyclohexanone Solution: 5 mL of cyclohexanone is dissolved in 25 mL of ethanol to ensure its solubility in the aqueous reaction medium.[21]

  • Reaction: The cyclohexanone-ethanol solution is added to the aqueous hydroxylamine mixture and mixed well.[21]

  • Crystallization: The flask is cooled. If crystals do not form, the solution may be gently heated to reduce some volume and then cooled again to induce crystallization. Needle-shaped crystals of cyclohexanone oxime should form.[21]

  • Isolation: The solid product is collected via gravity or vacuum filtration.[21]

  • Purification: For a purer product, the crude oxime can be recrystallized from a minimal amount of warm ethanol.[21]

Beckmann Rearrangement to ε-Caprolactam

The most significant reaction of cyclohexanone oxime is the acid-catalyzed Beckmann rearrangement, which converts the cyclic oxime into ε-caprolactam, the monomer for Nylon 6.[1][22][23] This reaction is a cornerstone of the polymer industry.

G A Cyclohexanone Oxime B ε-Caprolactam A->B Rearrangement C Acid Catalyst (e.g., H₂SO₄) C->A

Caption: The Beckmann Rearrangement.

Caution: This reaction is highly exothermic and can be violent. It should be performed in small batches with appropriate safety precautions in a fume hood.

  • In a beaker, place 10 g of pure cyclohexanone oxime.[24]

  • Add 20 cc of 85% sulfuric acid.[24]

  • Gently heat the beaker with a low flame while swirling the contents.[24]

  • As soon as the first bubbles appear, immediately remove the beaker from the heat.[24]

  • Allow the vigorous reaction, which lasts only a few seconds, to subside. The resulting mixture is an acidic solution of ε-caprolactam.[24]

  • This process is repeated in batches for larger quantities.[24]

Experimental Workflow for Synthesis and Analysis

A typical workflow for the synthesis, purification, and characterization of cyclohexanone oxime in a research setting involves several key steps, as illustrated below.

G cluster_char Analysis Methods A Synthesis (Condensation Reaction) B Isolation (Filtration) A->B C Purification (Recrystallization from Ethanol) B->C D Characterization C->D E Melting Point Determination D->E F Spectroscopy (IR, NMR, MS) G Purity Analysis (GC)

Caption: Synthesis and Analysis Workflow.

Purity and Identity Confirmation Protocols
  • Gas Chromatography (GC): Purity can be assessed using GC. A study by the National Toxicology Program indicated a purity of >99% for their sample lots, with no impurity peaks having areas greater than 0.1% relative to the main peak.[12]

  • Spectroscopic Confirmation: The identity of the synthesized product is confirmed by comparing its spectroscopic data (Proton NMR, Mass Spectrometry, and Infrared Spectroscopy) with established reference spectra.[12]

  • Stability Studies: For storage and handling, stability is a key factor. Studies have shown that cyclohexanone oxime is stable in aqueous solutions at 106 ppm for 4 weeks at 5°C when protected from light in a sealed container.[12] However, thermal stability can be a concern in industrial settings, especially when the compound is stored or transferred in a molten state.[25]

References

An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Beckmann rearrangement, a cornerstone of organic synthesis, facilitates the transformation of oximes into amides. The rearrangement of cyclohexanone oxime to ε-caprolactam is of paramount industrial significance, as ε-caprolactam is the monomer for the production of Nylon 6.[1][2] This guide provides a comprehensive overview of the core principles of this reaction, including its mechanism, quantitative data, and detailed experimental protocols.

Core Concepts

The Beckmann rearrangement is an acid-catalyzed intramolecular reaction.[3] The archetypal example is the conversion of cyclohexanone oxime to ε-caprolactam.[1][2] The reaction is initiated by the protonation of the oxime's hydroxyl group, which transforms it into a good leaving group (water).[3] This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion. Subsequent capture of a water molecule and tautomerization yields the final lactam product.[3]

A variety of acidic catalysts can be employed to facilitate this rearrangement, including Brønsted acids such as sulfuric acid and oleum, and Lewis acids.[2] More recently, solid acid catalysts like zeolites and other reagents such as cyanuric chloride have been developed to promote the reaction under milder or heterogeneous conditions.[2][4]

Quantitative Data

The efficiency of the Beckmann rearrangement of cyclohexanone oxime is highly dependent on the catalyst, solvent, and reaction conditions. Below are tables summarizing key quantitative data from various studies.

Table 1: Comparison of Catalytic Systems for the Beckmann Rearrangement of Cyclohexanone Oxime

Catalyst SystemSolventTemperature (°C)Reaction TimeConversion (%)Selectivity to ε-Caprolactam (%)Yield (%)Reference
85% H₂SO₄-Initial heating, then exothermicFew secondsHighHigh73-81 (of hydrolyzed & benzoylated product)[5]
Trifluoroacetic Acid (TFA)Acetonitrile85120 min100100100[6]
Trifluoroacetic Acid (TFA)Toluene85120 min2887~24[6]
Trifluoroacetic Acid (TFA)Dichloroethane85120 min2985~25[6]
Co(ClO₄)₂·6H₂O / Sm(OTf)₃Acetonitrile802 h--80.6[7]
Co(BF₄)₂·6H₂O / Sm(OTf)₃Acetonitrile802 h--81.2[7]
H-FER ZeoliteVapor Phase4003 h99.150.149.6[8]
H-FER-TT ZeoliteVapor Phase4003 h99.260.259.7[8]
Cyanuric Chloride / DMFDMFRoom Temp.4 hHighHigh95[9]

Table 2: Kinetic Data for the Beckmann Rearrangement of Cyclohexanone Oxime

Catalyst SystemMethodActivation Energy (Ea)Reference
Niobia/SilicaVapor-phase68 kJ/mol[1]
Silicalite-1Vapor-phase94.69 kJ/mol[10]
Trifluoroacetic AcidAcetonitrile (Solution)94 kJ/mol[1]

Reaction Mechanism and Visualization

The mechanism of the acid-catalyzed Beckmann rearrangement of cyclohexanone oxime involves several key steps, as illustrated in the diagram below.

Beckmann_Rearrangement cyclohexanone_oxime Cyclohexanone Oxime protonated_oxime Protonated Oxime cyclohexanone_oxime->protonated_oxime + H⁺ nitrilium_ion Nitrilium Ion Intermediate protonated_oxime->nitrilium_ion - H₂O (Rearrangement) water_adduct Water Adduct nitrilium_ion->water_adduct + H₂O enol_form Enol Form of Caprolactam water_adduct->enol_form - H⁺ caprolactam ε-Caprolactam enol_form->caprolactam Tautomerization

Caption: Acid-catalyzed Beckmann rearrangement of cyclohexanone oxime.

Experimental Protocols

Below are detailed experimental protocols for the Beckmann rearrangement of cyclohexanone oxime using two different catalytic systems.

Protocol 1: Rearrangement using Sulfuric Acid (from Organic Syntheses)[5]

Materials:

  • Cyclohexanone oxime (pure)

  • 85% Sulfuric acid (sp. gr. 1.783)

  • 50% Sodium hydroxide solution

  • Decolorizing carbon

  • Benzoyl chloride

  • 10% Hydrochloric acid

  • Equipment: 1-L beaker, 5-L round-bottomed flask, mechanical stirrer, separatory funnel, filtration apparatus.

Procedure:

  • Rearrangement: In a 1-L beaker, place 10 g of pure cyclohexanone oxime and 20 cc of 85% sulfuric acid. Heat the beaker with a low flame while mixing with a rotary motion until the first bubbles appear. Immediately remove the beaker from the flame and allow the violent exothermic reaction to subside (this takes a few seconds).

  • Scaling Up: Transfer the resulting acid solution of ε-caprolactam to a 5-L round-bottomed flask. Repeat the rearrangement with additional 10-g portions of the oxime until a total of 100 g has been processed.

  • Hydrolysis and Neutralization: Dilute the combined acid solution with 2.5 L of water and boil gently for 1.5 hours with 5 g of decolorizing carbon. Filter the solution and neutralize it to litmus paper with 50% sodium hydroxide solution (approximately 510 g will be required).

  • Decolorization and Benzoylation: Boil the neutral solution for 30 minutes with another 5 g of decolorizing carbon and filter. The subsequent steps in the original Organic Syntheses procedure involve the conversion to ε-benzoylaminocaproic acid for purification and characterization. For obtaining ε-caprolactam, extraction and distillation would be performed at this stage.

Safety Precautions: The reaction with sulfuric acid is highly exothermic and potentially violent. Perform this procedure in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and handle sulfuric acid with extreme care. The rearrangement should be carried out in small portions as described.

Protocol 2: Rearrangement using Cyanuric Chloride (A Mild Alternative)[9]

Materials:

  • 2,4,6-Trichloro[5][6][8]triazine (cyanuric chloride, TCT)

  • N,N-Dimethylformamide (DMF)

  • Cyclohexanone oxime

  • Saturated sodium carbonate solution

  • 1 N Hydrochloric acid

  • Brine

  • Equipment: Reaction flask, magnetic stirrer, TLC plates, separatory funnel.

Procedure:

  • Complex Formation: Add 2,4,6-trichloro[5][6][8]triazine (1.83 g, 10.0 mmol) to DMF (2 mL) at 25 °C. A white solid will form. Monitor the reaction by TLC until the TCT is completely consumed.

  • Addition of Oxime: Add a solution of cyclohexanone oxime (1.13 g, 10.0 mmol) in DMF (15 mL) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 4 hours.

  • Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and wash the organic phase sequentially with a saturated solution of Na₂CO₃ (15 mL), 1 N HCl, and brine.

  • Isolation: Dry the organic phase over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude ε-caprolactam. The product is often of high purity and may not require further purification.

Safety Precautions: Cyanuric chloride is a moisture-sensitive and corrosive solid. Handle it in a fume hood and wear appropriate PPE. DMF is a skin irritant and should be handled with care.

Applications in Drug Development

While the primary application of the Beckmann rearrangement of cyclohexanone oxime is in polymer synthesis, the resulting ε-caprolactam and its derivatives can serve as versatile building blocks in medicinal chemistry. The lactam ring is a common structural motif in various pharmaceutically active compounds. Furthermore, understanding and mastering this rearrangement provides a powerful tool for organic chemists to construct complex nitrogen-containing molecules, which are prevalent in drug candidates. The development of milder and more selective catalytic systems for this rearrangement continues to be an active area of research, with implications for more efficient and sustainable pharmaceutical manufacturing processes.

References

An In-depth Technical Guide to the Core Chemical Reactions of Cyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanone oxime is a pivotal chemical intermediate, most notably recognized for its role as the direct precursor to ε-caprolactam, the monomer for Nylon 6. Its reactivity is dominated by the versatile oxime functional group, which allows for a range of chemical transformations. This technical guide provides a detailed exploration of the core chemical reactions involving cyclohexanone oxime, complete with experimental protocols, quantitative data, and mechanistic diagrams to support research and development efforts.

Synthesis of Cyclohexanone Oxime

The industrial production of cyclohexanone oxime is primarily achieved through two main routes: the oximation of cyclohexanone and the nitrosation of cyclohexane.

Oximation of Cyclohexanone

The most common laboratory and industrial synthesis involves the condensation reaction between cyclohexanone and a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate.[1][2][3] The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon of cyclohexanone.[3][4]

Experimental Protocol: Oximation of Cyclohexanone [2]

  • Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallized sodium acetate in 10 ml of water.

  • Warm the solution to approximately 40°C.

  • Add 2.5 g of cyclohexanone to the warmed solution.

  • Heat and stir the mixture vigorously. After a few minutes, cyclohexanone oxime will precipitate as a crystalline solid.

  • Cool the reaction mixture in an ice bath.

  • Filter the solid product and wash it with a small amount of cold water.

  • For purification, recrystallize the product from light petroleum (boiling point 60-80°C). This should yield approximately 2.5 g of pure cyclohexanone oxime with a melting point of 90°C.

Logical Relationship: Oximation of Cyclohexanone

oximation Cyclohexanone Cyclohexanone Intermediate Unstable Intermediate Cyclohexanone->Intermediate Hydroxylamine Hydroxylamine (from salt + base) Hydroxylamine->Intermediate Oxime Cyclohexanone Oxime Intermediate->Oxime Water Water Intermediate->Water Dehydration

Caption: Synthesis of cyclohexanone oxime from cyclohexanone.

Alternative Synthesis Routes

Alternative industrial methods for producing cyclohexanone oxime have been developed to utilize more cost-effective starting materials or to create more sustainable processes.

  • From Cyclohexane and Nitrosyl Chloride: This route involves a free-radical reaction between cyclohexane and nitrosyl chloride. It is considered advantageous as cyclohexane is significantly cheaper than cyclohexanone.[1][5]

  • Ammoximation of Cyclohexanone: This process uses ammonia, hydrogen peroxide, and a catalyst (often a titanosilicate like TS-1) to convert cyclohexanone to its oxime.[6] This method avoids the formation of ammonium sulfate byproduct, which is a concern in routes using hydroxylamine sulfate.[6]

  • Hydrogenation of Nitrocyclohexane: Nitrocyclohexane can be selectively hydrogenated to cyclohexanone oxime using specific catalysts, such as decorated platinum nanoparticles or copper-silver clusters.[7][8][9] This reaction requires careful control to prevent over-reduction to cyclohexylamine.

  • Partial Oxidation of Cyclohexylamine: Cyclohexanone oxime can also be synthesized by the partial oxidation of cyclohexylamine.[10][11]

The Beckmann Rearrangement: Synthesis of ε-Caprolactam

The most significant reaction of cyclohexanone oxime is the Beckmann rearrangement, an acid-catalyzed conversion to ε-caprolactam.[5][12] This reaction is the cornerstone of Nylon 6 production.[1][12] The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the alkyl group anti-periplanar to the leaving group, ultimately forming a seven-membered lactam ring.[4][13][14]

Experimental Workflow: Beckmann Rearrangement

beckmann_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Products & Purification Oxime Cyclohexanone Oxime Rearrangement Beckmann Rearrangement Oxime->Rearrangement Acid Acid Catalyst (e.g., H₂SO₄, Oleum) Acid->Rearrangement Salt Caprolactam Bisulfate Salt Rearrangement->Salt Neutralization Neutralization (with Ammonia) Salt->Neutralization Caprolactam ε-Caprolactam Neutralization->Caprolactam Byproduct Ammonium Sulfate Neutralization->Byproduct

Caption: Industrial workflow for ε-caprolactam production.

Catalysts and Reaction Conditions

A variety of acidic catalysts can be used to promote the Beckmann rearrangement. The choice of catalyst often depends on the scale of the reaction and environmental considerations.

CatalystTypical ConditionsYieldNotes
Sulfuric Acid/Oleum Liquid phase, often with fuming sulfuric acid (oleum).[5][12][15]HighTraditional industrial method; generates significant ammonium sulfate byproduct upon neutralization.[5][15]
Solid Acids (e.g., Zeolites) Vapor phase, 350-380°C over MFI zeolite catalyst.[15]HighCleaner process, avoids ammonium sulfate byproduct. Sumitomo Chemical uses this commercially.[15]
Cyanuric Chloride/ZnCl₂ Catalytic amounts.GoodCan be used for various oximes, including cyclododecanone for Nylon 12.[12]
Brønsted Acidic Ionic Liquids 100°C.[16]High conversion and selectivityThe product, caprolactam, can be a component of the ionic liquid itself.[16]
Cobalt Salts/Lewis Acids MeCN, 80°C, 2 h.[17]Up to 96.6%Mild conditions, reduces byproducts.[17]
Trifluoroacetic Acid (TFA) Can be used as a catalyst.[18]GoodMilder than sulfuric acid.

Experimental Protocol: Beckmann Rearrangement with Oleum (Illustrative)

Caution: This reaction involves highly corrosive reagents and should only be performed by trained professionals with appropriate safety measures.

  • Carefully add cyclohexanone oxime to a reaction vessel containing oleum (fuming sulfuric acid) while maintaining a controlled temperature, typically below 80°C, to manage the exothermic reaction.

  • After the addition is complete, the mixture is typically held at a specific temperature (e.g., 60-120°C) for a set period to ensure complete rearrangement.

  • The resulting mixture, containing the bisulfate salt of caprolactam, is then carefully neutralized with ammonia.[5] This step is also highly exothermic and requires cooling.

  • The neutralization releases the free ε-caprolactam and produces ammonium sulfate as a byproduct.[5]

  • The caprolactam is then separated and purified, often through extraction and distillation.[19]

Side Reactions

The primary side reaction of concern is the hydrolysis of cyclohexanone oxime back to cyclohexanone, especially in the presence of water.[1][20] Other potential side reactions can lead to the formation of nitriles or fragmentation products, particularly if the migrating group can stabilize a carbocation.[12]

Reduction of Cyclohexanone Oxime to Cyclohexylamine

Cyclohexanone oxime can be reduced to form cyclohexylamine, a valuable chemical intermediate used in the production of herbicides, artificial sweeteners, and corrosion inhibitors.[21]

Signaling Pathway: Reduction of Cyclohexanone Oxime

reduction_pathway Oxime Cyclohexanone Oxime Amine Cyclohexylamine Oxime->Amine Reduction ReducingAgent Reducing Agent (e.g., Sodium Amalgam, H₂/Catalyst) ReducingAgent->Amine

Caption: Reduction of cyclohexanone oxime to cyclohexylamine.

Experimental Conditions

The reduction can be achieved using various reducing agents. A classic method involves the use of sodium amalgam.[1] Catalytic hydrogenation is also a common and scalable method.

Reducing Agent/CatalystConditionsNotes
Sodium Amalgam Standard laboratory conditions.[1]A classical, though less common, method for this transformation.
Catalytic Hydrogenation (e.g., with H₂) Requires a metal catalyst.Can sometimes lead to cyclohexanone as a byproduct through a different catalytic route.[7]

Experimental Protocol: Reduction with Sodium Amalgam (Conceptual)

  • Dissolve cyclohexanone oxime in a suitable solvent, such as ethanol.

  • Gradually add sodium amalgam to the solution while stirring.

  • The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up to isolate the cyclohexylamine product, which may involve filtration to remove inorganic salts and distillation for purification.

Hydrolysis of Cyclohexanone Oxime

Under acidic conditions, cyclohexanone oxime can be hydrolyzed back to cyclohexanone.[1] This reaction is essentially the reverse of the oxime formation.

Experimental Protocol: Hydrolysis with Acetic Acid (Conceptual)

  • Heat a solution of cyclohexanone oxime in aqueous acetic acid.

  • The oxime will hydrolyze, yielding cyclohexanone and hydroxylamine.

  • The cyclohexanone can be recovered from the reaction mixture, for example, by extraction with an organic solvent followed by distillation.

This guide provides a foundational understanding of the primary chemical transformations of cyclohexanone oxime. The provided protocols are illustrative, and reaction conditions may need to be optimized for specific laboratory or industrial applications. Researchers should always consult primary literature and safety data sheets before undertaking any experimental work.

References

Solubility and stability of cyclohexanone oxime in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Cyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanone oxime (CAS No. 100-64-1) is a pivotal organic compound, primarily serving as an intermediate in the industrial synthesis of ε-caprolactam, the monomer for Nylon 6.[1][2][3] Its physical and chemical properties, particularly its solubility and stability, are of paramount importance for process optimization, formulation development, safety, and analytical method development. This technical guide provides a comprehensive overview of the solubility and stability of cyclohexanone oxime in various solvents and conditions, complete with experimental protocols and logical workflows.

Physicochemical Properties of Cyclohexanone Oxime

A foundational understanding of the physicochemical properties of cyclohexanone oxime is essential for interpreting its behavior in different solvent systems and under various environmental stressors.

PropertyValueReference(s)
Chemical Formula C₆H₁₁NO[3]
Molar Mass 113.16 g/mol [1][3]
Appearance White crystalline solid, hexagonal prisms[1][4][5]
Melting Point 88 to 91 °C (190 to 196 °F)[3]
Boiling Point 204 to 210 °C (399 to 410 °F)[1][3]
Flash Point 90 - 110 °C (194 - 230 °F)[1][3]
pKa ~12.42[2]
LogP (Octanol/Water) 1.265[2]

Solubility Profile

The solubility of cyclohexanone oxime is dictated by its molecular structure, which features a polar hydroxylamino group (-C=N-OH) and a nonpolar six-carbon aliphatic ring. This amphiphilic nature allows for solubility in both polar and nonpolar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for cyclohexanone oxime in various solvents.

SolventSolubility ValueTemperature (°C)Reference(s)
Water 16 g/kg (~1.6 g/100g )25[3][6]
17.7 g/LNot Specified[2]
<0.1 g/100 mL20[2][7][8]
Ethanol SolubleNot Specified[1][2][4][5][7]
Methanol SolubleNot Specified[5][7]
Diethyl Ether SolubleNot Specified[5][7]
Petroleum Ether Used for recrystallizationNot Specified[5]
Acetone SolubleNot Specified[4]
Toluene Sufficiently soluble for industrial extraction70 - 80[9]
Other Organic Solvents SolubleNot Specified[10]

Note: The conflicting data for water solubility may be due to differences in experimental methods or purity of the compound. It is recommended to determine solubility experimentally for specific applications.

Stability Profile

Cyclohexanone oxime is generally stable under standard storage conditions but can degrade under specific chemical and physical stresses. Understanding its stability is critical for ensuring its quality and for safe handling, especially during manufacturing and storage.

Summary of Stability Conditions
ConditionObservationReference(s)
Temperature Stable when stored below +30°C.[1][2]
Decomposes when heated, emitting toxic fumes of nitrogen oxides.[2]
Violent reaction with fuming sulfuric acid at temperatures >150°C (302°F).[1][5][8]
Light Aqueous solutions are stable for at least 5 days when exposed to light.[4]
Recommended to store solutions protected from light for long-term stability (up to 4 weeks at 5°C).[4]
pH / Chemical Hydrolyzes in the presence of acid (e.g., acetic acid) to revert to cyclohexanone.[3]
Undergoes acid-catalyzed Beckmann rearrangement (e.g., with sulfuric acid) to form ε-caprolactam.[3]
Incompatible Materials Strong Oxidizing Agents: Incompatible.[1][2]
Fuming Sulfuric Acid (Oleum): Reacts violently at elevated temperatures.[1][5][8]
Other Hazards Explosions or violent decompositions have occurred during distillation of aldoximes, potentially due to peroxide formation, especially in the presence of acid.[5]
Key Degradation and Reaction Pathways

The primary reactions involving cyclohexanone oxime are the acid-catalyzed Beckmann rearrangement and hydrolysis.

G cluster_beckmann Beckmann Rearrangement cluster_hydrolysis Hydrolysis CHO Cyclohexanone Oxime Caprolactam ε-Caprolactam CHO->Caprolactam  H₂SO₄ (Acid Catalyst)   Cyclohexanone Cyclohexanone CHO->Cyclohexanone  H₃O⁺ (Acidic Water)   Hydroxylamine Hydroxylamine

Key reaction pathways for cyclohexanone oxime.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for assessing the solubility and stability of cyclohexanone oxime in a research or quality control setting.

Protocol 1: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of cyclohexanone oxime in a given solvent.

Workflow for solubility determination.

Methodology Details:

  • Materials: Cyclohexanone oxime (≥99% purity), selected solvent (analytical grade), volumetric flasks, analytical balance, constant temperature shaker/bath, centrifuge, syringe filters (e.g., 0.45 µm PTFE for organic solvents), validated analytical instrument (GC or HPLC).

  • Procedure:

    • Add an excess amount of solid cyclohexanone oxime to a flask containing a known volume of the solvent. The excess should be sufficient to ensure undissolved solid remains after equilibration.

    • Seal the flask and place it in a temperature-controlled shaker or water bath. Agitate at a constant speed for a period sufficient to reach equilibrium (typically 24 hours).

    • After equilibration, stop agitation and allow the solid to settle. To ensure complete separation of the solid from the liquid phase, the supernatant can be centrifuged or filtered.

    • Carefully extract a precise aliquot of the clear, saturated solution. Immediately dilute this aliquot with a known mass or volume of an appropriate solvent to prevent precipitation.

    • Quantify the concentration of cyclohexanone oxime in the diluted sample using a pre-validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4][11][12]

    • Calculate the solubility by back-calculating the concentration in the original undiluted supernatant, expressing the result in units such as g/100 mL or mg/L.

Protocol 2: Stability-Indicating Study

This protocol describes a forced degradation study to assess the stability of cyclohexanone oxime and develop a stability-indicating analytical method.

Workflow for a stability-indicating study.

Methodology Details:

  • Objective: To identify potential degradation products and establish an analytical method capable of quantifying cyclohexanone oxime in the presence of these degradants.

  • Materials: Cyclohexanone oxime, HPLC-grade solvents, hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC system with a photodiode array (PDA) detector.

  • Procedure:

    • Stress Conditions: Expose solutions of cyclohexanone oxime to a range of forced degradation conditions as outlined in the workflow diagram (acidic, basic, oxidative, thermal, and photolytic).[13][14] The conditions (temperature, time, reagent concentration) should be adjusted to achieve partial degradation (e.g., 5-20% loss of the parent compound).

    • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a suitable HPLC method. An unstressed sample should be analyzed concurrently as a control.

    • Method Development: The HPLC method should be developed to achieve baseline separation between the parent cyclohexanone oxime peak and all degradation product peaks. A C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a common starting point.

    • Specificity and Validation: The method's ability to specifically measure the analyte in the presence of degradants is confirmed by assessing peak purity using a PDA detector. The complete analytical method should then be validated according to ICH guidelines for parameters such as accuracy, precision, linearity, and robustness.[15][16]

Conclusion

This guide provides essential data and protocols regarding the solubility and stability of cyclohexanone oxime. It is moderately soluble in water and highly soluble in common organic solvents like ethanol and ether. The compound is stable under ambient storage conditions but is susceptible to degradation via hydrolysis and the Beckmann rearrangement under acidic conditions and at elevated temperatures. The provided experimental workflows serve as a robust starting point for researchers and professionals in developing processes and analytical methods for this industrially significant compound.

References

Methodological & Application

The Beckmann Rearrangement of Cyclohexanone Oxime: A Detailed Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Beckmann rearrangement is a cornerstone of organic synthesis, enabling the conversion of oximes into amides. A paramount industrial application of this reaction is the synthesis of ε-caprolactam, the monomer for Nylon-6, from cyclohexanone oxime.[1][2] This document provides a comprehensive overview of the detailed mechanism of the Beckmann rearrangement of cyclohexanone oxime, along with detailed experimental protocols for its execution using various catalytic systems.

The Reaction Mechanism

The Beckmann rearrangement of cyclohexanone oxime proceeds through a series of well-defined steps, initiated by an acid catalyst. The key transformation involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group, leading to the formation of a seven-membered ring containing a nitrogen atom.[2][3]

The generally accepted mechanism involves the following key stages:

  • Protonation of the Oxime: The reaction is initiated by the protonation of the hydroxyl group of the cyclohexanone oxime by an acid catalyst, such as sulfuric acid. This protonation converts the hydroxyl group into a good leaving group (water).[3]

  • Rearrangement and Formation of the Nitrilium Ion: The crucial rearrangement step occurs as the group anti-periplanar to the leaving group migrates to the nitrogen atom. In the case of cyclohexanone oxime, this is one of the methylene groups of the cyclohexane ring. This migration is concerted with the departure of the water molecule, leading to the formation of a highly reactive nitrilium ion intermediate.

  • Hydrolysis: The nitrilium ion is then attacked by a water molecule.

  • Tautomerization: The resulting intermediate undergoes tautomerization to yield the final product, ε-caprolactam.[3]

Beckmann_Rearrangement_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Tautomerization start Cyclohexanone Oxime intermediate1 Protonated Oxime start->intermediate1 + H+ intermediate2 Nitrilium Ion intermediate1->intermediate2 - H2O intermediate3 Iminol Intermediate intermediate2->intermediate3 + H2O end ε-Caprolactam intermediate3->end

Caption: The acid-catalyzed mechanism of the Beckmann rearrangement.

Quantitative Data Summary

The efficiency of the Beckmann rearrangement of cyclohexanone oxime is highly dependent on the catalyst and reaction conditions. Below is a summary of quantitative data from various studies.

Catalyst SystemTemperature (°C)Reaction TimeConversion (%)Selectivity (%)Yield (%)Reference
Conventional Acids
85% Sulfuric AcidExothermicA few seconds--High (qualitative)[4]
Oleum108 - 11830 - 120 min---[5]
Ionic Liquids
[bmim]Cl/PCl5Room Temp2 hHighHigh-[6]
Caprolactam-based Brønsted acidic IL100-HighHigh-[1][7]
Dicationic and Tricationic ILs10020 min--~95[8]
Solid Acids
Silica Sulfuric AcidRoom Temp-ExcellentExcellent-[9]
H-ferrierite (vapor phase)4003 h~90~80~72[10]
B2O3 (vapor phase)--High>95>95[11]

Note: "-" indicates data not specified in the cited source. The conditions and reported efficiencies can vary significantly based on the specific experimental setup.

Experimental Protocols

This section provides detailed methodologies for the preparation of cyclohexanone oxime and its subsequent Beckmann rearrangement to ε-caprolactam.

Protocol 1: Preparation of Cyclohexanone Oxime

This protocol outlines the synthesis of the starting material, cyclohexanone oxime, from cyclohexanone.

Materials:

  • Cyclohexanone

  • Hydroxylamine hydrochloride

  • Sodium acetate crystals

  • Deionized water

  • 100 mL Erlenmeyer flask

  • Hot plate

  • Magnetic stirrer (optional)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 7.5 g of hydroxylamine hydrochloride and 12 g of sodium acetate crystals in 30 mL of water.

  • Gently heat the mixture on a hot plate to approximately 40°C while stirring to ensure complete dissolution.

  • To this solution, add 7.5 g of cyclohexanone.

  • Stopper the flask and shake it vigorously for about 10 minutes. The formation of a crystalline solid (the oxime) should be observed.[12]

  • Cool the flask in an ice bath to maximize the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with several portions of cold water.

  • Allow the product to air dry or dry in a desiccator.

Oxime_Synthesis_Workflow start Dissolve Hydroxylamine HCl and Sodium Acetate in Water add_ketone Add Cyclohexanone start->add_ketone react Shake Vigorously at 40°C add_ketone->react cool Cool in Ice Bath react->cool filter Filter and Wash with Cold Water cool->filter dry Dry the Product (Cyclohexanone Oxime) filter->dry

Caption: Experimental workflow for the synthesis of cyclohexanone oxime.

Protocol 2: Beckmann Rearrangement using Sulfuric Acid

This protocol describes the classic Beckmann rearrangement using concentrated sulfuric acid. Caution: This reaction is highly exothermic and should be performed with extreme care in a fume hood, using appropriate personal protective equipment.

Materials:

  • Cyclohexanone oxime

  • 85% Sulfuric acid (prepared by carefully adding 5 volumes of concentrated H₂SO₄ to 1 volume of water)

  • Large beaker (e.g., 1 L for 100 g of oxime)

  • Heating source (e.g., hot plate or Bunsen burner with care)

  • Decolorizing carbon

  • 50% Sodium hydroxide solution

  • Litmus paper

Procedure:

  • Place a 10 g portion of cyclohexanone oxime into a 1 L beaker.

  • Carefully add 20 mL of 85% sulfuric acid to the oxime.

  • Gently heat the beaker with a low flame while swirling the contents.

  • As soon as bubbles appear, immediately remove the beaker from the heat. A vigorous reaction will occur for a few seconds.[4]

  • Once the reaction subsides, the resulting solution contains the ε-caprolactam sulfate.

  • For larger scale reactions, this process can be repeated in portions, combining the acidic solutions.

  • To isolate the ε-caprolactam, dilute the combined acid solution with water and boil with decolorizing carbon.

  • Filter the solution and carefully neutralize it to litmus with a 50% sodium hydroxide solution.

  • The ε-caprolactam can then be extracted from the neutralized solution using an appropriate organic solvent (e.g., dichloromethane) and purified by distillation or recrystallization.

Protocol 3: Beckmann Rearrangement using an Ionic Liquid Catalyst

This protocol provides a general method for the Beckmann rearrangement using an ionic liquid, which often offers milder and more environmentally friendly conditions.

Materials:

  • Cyclohexanone oxime

  • Ionic liquid catalyst (e.g., a caprolactam-based Brønsted acidic ionic liquid or [bmim]Cl)[1][6]

  • Phosphorus pentachloride (if required by the specific ionic liquid system)

  • Round-bottomed flask (50 mL)

  • Magnetic stirrer and hot plate

  • Thermometer

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottomed flask equipped with a magnetic stirrer, add cyclohexanone oxime (e.g., 10 mmol) and the ionic liquid (e.g., 5-10 mmol).

  • If the chosen system requires it, add the co-catalyst (e.g., phosphorus pentachloride, 1-2 mmol) with vigorous stirring at room temperature.[6]

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and allow it to proceed for the specified time (e.g., 2 hours).[6][8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 5 mL of water to the flask.

  • Extract the product twice with dichloromethane (2 x 5 mL).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ε-caprolactam.

  • The product can be further purified by column chromatography or recrystallization.

Conclusion

The Beckmann rearrangement of cyclohexanone oxime remains a vital transformation in industrial chemistry. While traditional methods employing strong acids are effective, ongoing research is focused on developing more sustainable and safer protocols using catalysts such as ionic liquids and solid acids. The choice of methodology will depend on the specific requirements of the research or process, including scale, desired purity, and environmental considerations. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize this important reaction.

References

Catalysts for the Beckmann rearrangement of cyclohexanone oxime (e.g., sulfuric acid, solid acids)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, a crucial monomer for the production of Nylon-6. This document covers the use of conventional catalysts like sulfuric acid and various solid acid catalysts, offering a comparative analysis of their performance.

Introduction

The Beckmann rearrangement is a cornerstone reaction in organic synthesis, facilitating the conversion of an oxime to an amide. The industrial significance of this reaction is highlighted by its application in the multi-ton production of ε-caprolactam from cyclohexanone oxime. Traditionally, this process relies on the use of concentrated sulfuric acid or oleum, which, despite its efficiency, raises significant environmental and safety concerns due to the large amounts of corrosive acid required and the formation of ammonium sulfate as a byproduct.[1]

In response to these challenges, extensive research has focused on the development of heterogeneous solid acid catalysts. These materials offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions, aligning with the principles of green chemistry. This document provides detailed protocols for both the conventional sulfuric acid-mediated rearrangement and methods employing solid acid catalysts in liquid and vapor phases.

Reaction Mechanism and Catalyst Comparison

The Beckmann rearrangement is initiated by the protonation of the hydroxyl group of the oxime by an acid catalyst. This is followed by a concerted rearrangement where the group anti-periplanar to the leaving group migrates to the nitrogen atom with the simultaneous departure of a water molecule. The resulting nitrilium ion is then attacked by water, and after tautomerization, the final amide product is formed.[2]

Below is a diagram illustrating the acid-catalyzed Beckmann rearrangement mechanism.

Beckmann_Rearrangement_Mechanism cluster_step1 Protonation cluster_step2 Rearrangement & H₂O Loss cluster_step3 Nucleophilic Attack by H₂O cluster_step4 Tautomerization CyclohexanoneOxime Cyclohexanone Oxime ProtonatedOxime Protonated Oxime CyclohexanoneOxime->ProtonatedOxime H⁺ NitriliumIon Nitrilium Ion ProtonatedOxime->NitriliumIon - H₂O Intermediate Imidic Acid Intermediate NitriliumIon->Intermediate + H₂O Caprolactam ε-Caprolactam Intermediate->Caprolactam

Caption: Acid-catalyzed Beckmann rearrangement mechanism.

A logical comparison of the different catalytic systems is presented below, highlighting their respective advantages and disadvantages.

Catalyst_Comparison cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis SulfuricAcid Sulfuric Acid / Oleum SA_Advantages Advantages: - High conversion & selectivity - Well-established industrial process SulfuricAcid->SA_Advantages SA_Disadvantages Disadvantages: - Corrosive - Large amount of acid needed - Formation of (NH₄)₂SO₄ byproduct - Difficult product separation SulfuricAcid->SA_Disadvantages SolidAcids Solid Acids (Zeolites, etc.) SolidAcids_Advantages Advantages: - Easy catalyst separation - Reusable and regenerable - Reduced corrosion - Environmentally friendlier SolidAcids->SolidAcids_Advantages SolidAcids_Disadvantages Disadvantages: - Can be prone to deactivation - May require higher temperatures (vapor phase) - Mass transfer limitations can occur SolidAcids->SolidAcids_Disadvantages

Caption: Comparison of homogeneous and heterogeneous catalysts.

Quantitative Data Presentation

The performance of various catalysts for the Beckmann rearrangement of cyclohexanone oxime is summarized in the tables below.

Table 1: Liquid-Phase Beckmann Rearrangement
CatalystTemperature (°C)Time (h)Conversion (%)Selectivity to ε-Caprolactam (%)Reference
Sulfuric Acid
85% H₂SO₄Violent reactionShortHighHigh[3]
Oleum (24-35% SO₃)108-1180.5-2HighHigh[3]
Solid Acids
ZSM-5 nanoparticles120->95>95[4][5]
Al-MCM-41--50.6-[6]
Trifluoroacetic Acid (in acetonitrile)90-926.7[6]
Caprolactam-based Brønsted acidic ionic liquid100-HighHigh[7]
Silica Sulfuric Acid (in dioxane)Room Temp-ExcellentExcellent[8]
Table 2: Vapor-Phase Beckmann Rearrangement
CatalystTemperature (°C)WHSV (h⁻¹)Conversion (%)Selectivity to ε-Caprolactam (%)Reference
H-Ferrierite400199.374.8[9]
St-H-FER400--Good[9]
Silicalite-1350-380-HighHigh
MFI Zeolite350-380-HighHigh

Experimental Protocols

The following section provides detailed methodologies for key experiments. A general experimental workflow is depicted below.

Experimental_Workflow start Start catalyst_prep Catalyst Preparation / Pre-treatment start->catalyst_prep reaction_setup Reaction Setup catalyst_prep->reaction_setup reaction Beckmann Rearrangement Reaction reaction_setup->reaction workup Reaction Work-up & Product Isolation reaction->workup analysis Product Analysis (GC, GC-MS, etc.) workup->analysis end End analysis->end

Caption: General experimental workflow for the Beckmann rearrangement.

Protocol 1: Beckmann Rearrangement using Sulfuric Acid (Liquid Phase)

This protocol is adapted from a procedure described in Organic Syntheses.[3]

Materials:

  • Cyclohexanone oxime

  • 85% Sulfuric acid (sp. gr. 1.783)

  • Decolorizing carbon

  • 50% Sodium hydroxide solution

  • Benzoyl chloride

  • 10% Hydrochloric acid

Procedure:

  • Rearrangement: In a 1-liter beaker, place 10 g of cyclohexanone oxime and 20 cc of 85% sulfuric acid. Heat the beaker with a low flame while swirling until bubbles first appear. Immediately remove the beaker from the flame and allow the vigorous reaction to subside.

  • Hydrolysis and Neutralization: Transfer the acid solution of ε-caprolactam to a 5-liter round-bottomed flask. Repeat the rearrangement with additional 10 g portions of oxime until a total of 100 g has been reacted. Dilute the combined acid solution with 2.5 liters of water and boil gently for 1.5 hours with 5 g of decolorizing carbon. Filter the solution and neutralize it to litmus with 50% sodium hydroxide solution.

  • Purification: Boil the neutral solution for 30 minutes with 5 g of decolorizing carbon and filter.

  • Derivatization for Isolation (optional): Cool the filtrate in an ice bath to 10°C. While maintaining the temperature at 10°C, add a solution of 55 g of sodium hydroxide in 55 cc of water, followed by the dropwise addition of 94 g of benzoyl chloride over 35-40 minutes with rapid stirring. Stir for an additional hour.

  • Product Isolation: Filter the mixture and slowly acidify the cold filtrate to Congo red with 10% hydrochloric acid. The ε-benzoylaminocaproic acid will precipitate and can be collected by filtration.

Analysis: The conversion of cyclohexanone oxime and the yield of ε-caprolactam can be determined by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) of the reaction mixture before work-up, using an internal standard.

Protocol 2: Beckmann Rearrangement using ZSM-5 Nanoparticles (Liquid Phase)

This protocol is based on the findings of a study on nanostructured ZSM-5 catalysts.[4][5]

Materials:

  • Cyclohexanone oxime

  • ZSM-5 nanoparticle catalyst

  • Solvent (e.g., acetonitrile)

Catalyst Preparation (brief overview): ZSM-5 nanoparticles can be synthesized via hydrothermal methods. The specific procedure may involve aging a synthesis gel containing silica and alumina sources, a structure-directing agent, and a mineralizer at a specific temperature (e.g., 80°C) for a defined period (e.g., 24 h), followed by calcination at high temperatures (e.g., 550°C) to remove the template.[4][5]

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask equipped with a condenser and magnetic stirrer), add the ZSM-5 nanoparticle catalyst (e.g., 0.10 g).

  • Reaction: Add a solution of cyclohexanone oxime (e.g., 100 mmol) in a suitable solvent. Heat the reaction mixture to the desired temperature (e.g., 120°C) with stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration or centrifugation. The solvent can be removed from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude ε-caprolactam can be purified by distillation or recrystallization.

  • Catalyst Reusability: The recovered catalyst can be washed with a suitable solvent, dried, and calcined to be reused in subsequent reactions.

Analysis: Quantitative analysis of cyclohexanone oxime conversion and ε-caprolactam selectivity is performed using GC or GC-MS with an appropriate internal standard.

Protocol 3: Vapor-Phase Beckmann Rearrangement using a Solid Acid Catalyst

This protocol describes a general procedure for a vapor-phase reaction in a fixed-bed reactor, based on studies using zeolite catalysts.[9]

Materials:

  • Cyclohexanone oxime

  • Solid acid catalyst (e.g., H-Ferrierite)

  • Solvent (e.g., acetonitrile)

  • Inert carrier gas (e.g., nitrogen)

Catalyst Pre-treatment: The catalyst is typically activated in situ by heating it to a high temperature (e.g., 500°C) for several hours in a flow of an inert gas or air to remove any adsorbed water or impurities.

Procedure:

  • Reactor Setup: A fixed-bed reactor (e.g., a quartz tube) is packed with a known amount of the solid acid catalyst (e.g., 3 g). The reactor is placed in a furnace with temperature control.

  • Reaction Feed: A solution of cyclohexanone oxime in a suitable solvent (e.g., 10 wt% in acetonitrile) is prepared.

  • Reaction: The reactor is heated to the desired reaction temperature (e.g., 400°C) under a constant flow of an inert carrier gas (e.g., 20 ml/min). The liquid feed is then introduced into the reactor at a specific weight hourly space velocity (WHSV, e.g., 1 h⁻¹) using a syringe pump.

  • Product Collection: The effluent from the reactor is passed through a condenser to collect the liquid products.

  • Analysis: The collected liquid products are analyzed by GC or GC-MS to determine the conversion of cyclohexanone oxime and the selectivity to ε-caprolactam and other byproducts.

Conclusion

The Beckmann rearrangement of cyclohexanone oxime remains a vital industrial process. While the traditional sulfuric acid method is highly effective, the development of solid acid catalysts presents a more sustainable and environmentally friendly alternative. The choice of catalyst and reaction conditions (liquid vs. vapor phase) depends on various factors, including desired throughput, energy costs, and environmental regulations. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals working in the fields of catalysis, organic synthesis, and polymer chemistry, enabling them to select and implement the most suitable method for their specific needs.

References

Application Notes and Protocols: Cyclohexanone Oxime in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanone oxime is a pivotal intermediate in organic synthesis, most notably as the direct precursor to ε-caprolactam, the monomer for Nylon 6.[1][2][3] However, its utility extends significantly into the realms of pharmaceuticals and agrochemicals. The inherent reactivity of the oxime functional group makes it a versatile building block for constructing a variety of nitrogen-containing heterocyclic compounds, which are frequently the core scaffolds of biologically active molecules.[2][4] This document provides a detailed overview of the applications of cyclohexanone oxime, complete with experimental protocols, quantitative data, and process diagrams to support research and development in these fields.

Pharmaceutical Applications

The primary route through which cyclohexanone oxime contributes to pharmaceutical synthesis is via the Beckmann rearrangement, which produces ε-caprolactam. While predominantly used in polymer chemistry, ε-caprolactam and its derivatives serve as valuable intermediates for more complex drug molecules. Furthermore, the oxime moiety itself is a recognized pharmacophore, and derivatives of cyclohexanone oxime are explored for various therapeutic activities.[5][6]

The Beckmann Rearrangement: A Gateway to Lactams

The acid-catalyzed rearrangement of cyclohexanone oxime to ε-caprolactam is a cornerstone reaction in industrial organic chemistry.[7][8] This transformation is crucial as lactams are a common structural motif in many pharmaceuticals. The reaction is typically carried out using strong acids like sulfuric acid or oleum, though greener alternatives are an active area of research.[1][9]

The general mechanism involves the protonation of the hydroxyl group of the oxime, followed by the loss of water and a simultaneous migration of the alkyl group anti-periplanar to the leaving group, leading to a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final lactam product.[8][10]

Synthesis of Paracetamol (Acetaminophen) Intermediates

While not a direct industrial route, the synthesis of paracetamol can be achieved through pathways involving a Beckmann rearrangement. The established synthesis of paracetamol involves the rearrangement of 4-hydroxyacetophenone oxime.[11] A green chemistry approach to paracetamol synthesis involves the reaction of phenol with acetic anhydride to form an intermediate ketone, which is then converted to a ketoxime. This oxime subsequently undergoes a Beckmann rearrangement to yield the final paracetamol product.[12] This highlights the utility of the Beckmann rearrangement of oximes in pharmaceutical synthesis.

Oxime Derivatives in Drug Discovery

The oxime functional group is a key feature in many biologically active compounds, exhibiting anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][6][13] Oxime derivatives of natural products have been shown to possess enhanced biological activity compared to their parent compounds.[13] For instance, certain chalcone oxime derivatives have demonstrated potent anticancer activity.[5] The versatility of the oxime group allows for the synthesis of diverse molecular scaffolds, making cyclohexanone oxime a valuable starting material for creating libraries of compounds for drug discovery.[2][6]

Agrochemical Applications

Cyclohexanone oxime and its derivatives are instrumental in the synthesis of various agrochemicals, particularly herbicides. The oxime moiety is a significant component in several classes of crop protection agents.[14]

Cyclohexanedione Oxime Ether Herbicides

A major class of herbicides derived from cyclohexanone-related structures are the cyclohexanedione oxime ethers.[15][16] These compounds are highly effective and selective grass-killers used in broad-leaf crops like cotton and soybeans.[15][16] They function by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase), which is essential for fatty acid biosynthesis in grasses.[15] This inhibition ultimately leads to the death of the targeted weed species. Examples of commercialized cyclohexanedione herbicides include alloxydim, sethoxydim, clethodim, and cycloxydim.[16][17]

Experimental Protocols

Synthesis of Cyclohexanone Oxime

This protocol describes a common laboratory-scale synthesis of cyclohexanone oxime from cyclohexanone and hydroxylamine.

Materials:

  • Cyclohexanone (2.5 g)[18]

  • Hydroxylamine hydrochloride (2.5 g)[18]

  • Crystallised sodium acetate (4 g)[18]

  • Distilled water (10 ml)[18]

  • Ethanol[19]

  • Petroleum ether (b.p. 60-80 °C) for recrystallization[18]

Procedure:

  • Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallised sodium acetate in 10 ml of distilled water in a conical flask.[18][19]

  • Warm the solution to approximately 40°C.[18]

  • Add 2.5 g of cyclohexanone to the warmed solution. For better solubility in the aqueous medium, the cyclohexanone can be first dissolved in a small amount of ethanol.[18][19]

  • Stir the mixture vigorously. After a few minutes, cyclohexanone oxime will begin to separate as a crystalline solid.[18]

  • Cool the reaction mixture in an ice bath to maximize precipitation.[18]

  • Filter the solid product using gravity or vacuum filtration and wash the crystals with a small amount of cold water.[18][19]

  • For purification, recrystallize the crude product from petroleum ether (b.p. 60-80 °C).[18]

  • Dry the purified crystals to obtain pure cyclohexanone oxime, which has a melting point of 90°C.[18]

Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

This protocol provides a general method for the acid-catalyzed Beckmann rearrangement.

Materials:

  • Cyclohexanone oxime

  • Concentrated sulfuric acid or oleum[1][7]

  • Ammonia solution for neutralization[1]

  • Organic solvent for extraction (e.g., toluene)[20]

Procedure:

  • In a continuous process, a solution of cyclohexanone oxime is acidified with sulfuric acid and passed through a reaction zone maintained at a temperature between 90-120°C.[1] The rearrangement is typically complete within a few minutes.[1]

  • The resulting solution containing lactam sulfate is then transferred to a neutralization vessel.[1]

  • The acidic solution is neutralized with an ammonia solution to obtain the free ε-caprolactam.[1] This step also produces ammonium sulfate as a byproduct.[21]

  • The crude caprolactam can then be purified. One method involves extraction with an organic solvent like toluene, followed by separation of the organic and aqueous phases.[20]

  • Further purification can be achieved through distillation or crystallization to yield highly pure ε-caprolactam.[22]

Quantitative Data

The following tables summarize quantitative data related to the synthesis and rearrangement of cyclohexanone oxime.

Table 1: Synthesis of Cyclohexanone Oxime via Ammoximation

CatalystTemperature (°C)PressureCyclohexanone Conversion (%)Cyclohexanone Oxime Selectivity (%)Reference
Fe0.02Mg0.02Al0.96PO48035 bar (air)--[23]
Titanium silicalite molecular sieve--9999[5]

Table 2: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

Catalyst / MediumTemperature (°C)TimeConversion/Yield (%)Reference
Ga(OTf)₃ in CH₃CN4020 min92% conversion[11]
HgCl₂ in CH₃CN808 h-[11]
P₂O₅ or Eaton's reagent7516-21 h-[11]
Brønsted acidic ionic liquid100-High conversion and selectivity[9][24]
Oleum and trifluoroacetic acid--98.8% yield (optimized)[9]
MFI zeolite catalyst (gas-phase)350-380-High purity product[22]

Diagrams and Workflows

Synthesis_of_Cyclohexanone_Oxime Synthesis of Cyclohexanone Oxime Cyclohexanone Cyclohexanone Reaction Condensation Reaction Cyclohexanone->Reaction Hydroxylamine Hydroxylamine (from Hydroxylamine HCl + Base) Hydroxylamine->Reaction Cyclohexanone_Oxime Cyclohexanone Oxime Reaction->Cyclohexanone_Oxime Formation of Oxime Beckmann_Rearrangement Beckmann Rearrangement of Cyclohexanone Oxime CHO Cyclohexanone Oxime Rearrangement Beckmann Rearrangement CHO->Rearrangement Catalyst Acid Catalyst (e.g., H₂SO₄, Oleum, Solid Acid) Catalyst->Rearrangement Caprolactam ε-Caprolactam Rearrangement->Caprolactam C-N bond formation Applications_Workflow Applications of Cyclohexanone Oxime cluster_pharma Pharmaceuticals cluster_agro Agrochemicals CHO Cyclohexanone Oxime Beckmann Beckmann Rearrangement CHO->Beckmann Derivatives Oxime Derivatives CHO->Derivatives CHD_Oxime_Ethers Cyclohexanedione Oxime Ethers CHO->CHD_Oxime_Ethers Other_Agro Fungicides & Insecticides CHO->Other_Agro via derivatization Caprolactam ε-Caprolactam Beckmann->Caprolactam Pharma_Intermediates Pharmaceutical Intermediates Caprolactam->Pharma_Intermediates Bioactive Biologically Active Molecules (Anticancer, Anti-inflammatory) Derivatives->Bioactive Herbicides Herbicides CHD_Oxime_Ethers->Herbicides

References

High-performance liquid chromatography (HPLC) for purity analysis of cyclohexanone oxime

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Purity Analysis of Cyclohexanone Oxime

Introduction

Cyclohexanone oxime is a critical intermediate in the chemical industry, most notably in the production of ε-caprolactam, the monomer for Nylon-6. The purity of cyclohexanone oxime directly impacts the quality and yield of subsequent products, making robust and accurate analytical methods for its quality control essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like oximes, offering high resolution and sensitivity. This application note provides a detailed protocol for the determination of cyclohexanone oxime purity using a reverse-phase HPLC method.

Principle of the Method

This method employs reverse-phase HPLC to separate cyclohexanone oxime from its potential impurities. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acetonitrile and water mixture. The separated compounds are detected by a UV detector, and the purity is calculated based on the relative peak areas.

Potential Impurities

The purity analysis of cyclohexanone oxime should account for impurities originating from the synthesis process, degradation, or subsequent processing steps. Based on common synthesis routes (reaction of cyclohexanone with hydroxylamine) and downstream applications like the Beckmann rearrangement, the following potential impurities should be monitored:

  • Unreacted Starting Materials:

    • Cyclohexanone

  • Synthesis-Related Impurities:

    • Isomeric forms

  • Degradation Products:

    • Products from hydrolysis or rearrangement.[1]

    • 2-Cyclohexen-1-one[2]

    • 2-Hydroxycyclohexan-1-one[2]

    • 1,2-Cyclohexanedione[2]

    • 1,2,3,4,6,7,8,9-octahydrophenazine[2]

  • Residual Solvents and Reagents:

    • Trace amounts of solvents and reagents used in synthesis and purification.[1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The following table summarizes the instrumental parameters, which are based on established protocols for structurally similar alicyclic ketoximes.[1]

ParameterSpecification
HPLC System A standard HPLC system with a UV detector
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Cyclohexanone oxime reference standard (known purity)

  • Cyclohexanone (for impurity identification)

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of cyclohexanone oxime reference standard.

  • Dissolve the standard in 10 mL of the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation:

  • Accurately weigh approximately 10 mg of the cyclohexanone oxime sample to be tested.

  • Dissolve the sample in 10 mL of the mobile phase.[1]

  • Sonicate the solution for 5-10 minutes.

  • Filter the solution through a 0.45 µm syringe filter prior to analysis.

Data Presentation

The purity of the cyclohexanone oxime sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table of Hypothetical Chromatographic Data

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)Area %
1Cyclohexanone2.815000.5
2Cyclohexanone Oxime4.529700099.0
3Unknown Impurity 15.29000.3
4Unknown Impurity 26.16000.2
Total 300000 100.0

Purity Calculation:

Purity (%) = (Area of Cyclohexanone Oxime Peak / Total Area of All Peaks) x 100

In the example above: Purity = (297000 / 300000) x 100 = 99.0%

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of cyclohexanone oxime.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Cyclohexanone Oxime Sample (10 mg) dissolve Dissolve in 10 mL of Mobile Phase weigh->dissolve sonicate Sonicate for 10 minutes dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject 10 µL into HPLC System filter->inject separate Separation on C18 Column (ACN:H2O 60:40, 1 mL/min, 30°C) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of Cyclohexanone Oxime.

Synthesis and Potential Impurity Pathway

The following diagram illustrates the synthesis of cyclohexanone oxime and the origin of potential impurities.

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Main Product cluster_impurities Potential Impurities cyclohexanone Cyclohexanone reaction Oximation Reaction cyclohexanone->reaction hydroxylamine Hydroxylamine hydroxylamine->reaction oxime Cyclohexanone Oxime reaction->oxime Desired Product unreacted Unreacted Cyclohexanone reaction->unreacted Incomplete Reaction side_products Side-Reaction Products reaction->side_products Side Reactions degradation Degradation Products (e.g., Hydrolysis) oxime->degradation Instability

References

Application Notes and Protocols: Structural Elucidation of Cyclohexanone Oxime using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclohexanone oxime is a crucial intermediate in the industrial synthesis of caprolactam, the precursor to Nylon 6. Its structural integrity is paramount for the quality and properties of the resulting polymer. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of cyclohexanone oxime. This document provides detailed application notes and protocols for the analysis of cyclohexanone oxime using 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy.

Spectroscopic Data

The structural assignment of cyclohexanone oxime is achieved through the comprehensive analysis of its NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard solvent signal.

Table 1: ¹H NMR Spectroscopic Data for Cyclohexanone Oxime.

ProtonsChemical Shift (ppm)Multiplicity
-OH~8.9Broad Singlet
H-2, H-6 (α to C=N)~2.50Triplet
H-3, H-5 (β to C=N)~2.22Quintet
H-4 (γ to C=N)~1.74 to 1.55Multiplet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for Cyclohexanone Oxime.

CarbonChemical Shift (ppm)
C=N (C-1)~160
C-2, C-620-40
C-3, C-520-40
C-420-40

Note: The exact chemical shifts for C-2 to C-6 require 2D NMR for unambiguous assignment.

Experimental Protocols

2.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-25 mg of cyclohexanone oxime for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is commonly used.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1] Ensure the sample is fully dissolved. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.

  • Filtering (if necessary): If the solution contains suspended particles, filter it through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping: Securely cap the NMR tube.

2.2. NMR Data Acquisition

The following are general guidelines for acquiring NMR spectra on a standard 500 MHz spectrometer.[2] Instrument-specific parameters may need optimization.

2.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 10-12 ppm.

  • Number of Scans: 8-16.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

2.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

2.2.3. 2D COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

  • Spectral Width (F1 and F2): 10-12 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-4.

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transformation. Symmetrize the spectrum.

2.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment identifies direct one-bond correlations between protons and carbons.

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 2-8.

  • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply a sine-squared window function in both dimensions before 2D Fourier transformation.

Data Analysis and Interpretation

3.1. ¹H NMR Spectrum

The ¹H NMR spectrum of cyclohexanone oxime shows four main signals corresponding to the different proton environments in the molecule. The broad singlet around 8.9 ppm is characteristic of the hydroxyl (-OH) proton of the oxime group.[2][3] The protons on the cyclohexyl ring appear as multiplets between 1.5 and 2.6 ppm. The protons alpha to the C=N bond (H-2, H-6) are the most deshielded and appear as a triplet around 2.50 ppm.[3] The protons beta to the C=N bond (H-3, H-5) appear as a quintet around 2.22 ppm, and the gamma proton (H-4) appears as a multiplet further upfield.[3]

3.2. ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment. The most downfield signal, around 160 ppm, is assigned to the sp²-hybridized carbon of the oxime group (C=N).[2] The remaining signals for the sp³-hybridized ring carbons appear in the upfield region, typically between 20 and 40 ppm.[2]

3.3. 2D NMR Spectra

  • COSY: The COSY spectrum will show cross-peaks connecting coupled protons. For instance, the signal for H-2/H-6 will show a correlation to the signal for H-3/H-5, which in turn will show a correlation to H-4. This confirms the connectivity of the protons in the cyclohexyl ring.

  • HSQC: The HSQC spectrum provides direct one-bond C-H correlations. Each cross-peak links a proton signal on the F2 axis to its directly attached carbon on the F1 axis. This allows for the unambiguous assignment of the ¹³C signals for C-2/C-6, C-3/C-5, and C-4 based on the already assigned proton signals.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structural Elucidation weigh Weigh Cyclohexanone Oxime dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1h 1D ¹H NMR transfer->nmr_1h nmr_13c 1D ¹³C NMR nmr_cosy 2D COSY nmr_hsqc 2D HSQC assign_1h Assign ¹H Signals nmr_1h->assign_1h assign_13c Assign ¹³C Signals nmr_13c->assign_13c correlate Correlate with 2D Data nmr_cosy->correlate nmr_hsqc->correlate assign_1h->correlate assign_13c->correlate structure Confirm Structure of Cyclohexanone Oxime correlate->structure

Caption: Experimental workflow for NMR-based structural elucidation.

nmr_correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H2_6 H-2, H-6 H3_5 H-3, H-5 H2_6->H3_5 COSY C2_6 C-2, C-6 H2_6->C2_6 H3_5->H2_6 COSY H4 H-4 H3_5->H4 COSY C3_5 C-3, C-5 H3_5->C3_5 HSQC H4->H3_5 COSY C4 C-4 H4->C4 HSQC

Caption: Key 2D NMR correlations for cyclohexanone oxime.

References

Application Notes and Protocols for Infrared (IR) Spectroscopy in the Functional Group Analysis of Cyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for the qualitative identification of functional groups in organic molecules. This application note provides a detailed protocol for the functional group analysis of cyclohexanone oxime using Fourier Transform Infrared (FTIR) spectroscopy. Cyclohexanone oxime is a key intermediate in the synthesis of caprolactam, the monomer for Nylon-6. Therefore, rapid and reliable identification and purity assessment are crucial in research and industrial settings. IR spectroscopy offers a non-destructive and efficient method to confirm the presence of characteristic functional groups, such as the hydroxyl (-OH), carbon-nitrogen double bond (C=N), and nitrogen-oxygen (N-O) bonds, which define the molecular structure of cyclohexanone oxime.

Principle of IR Spectroscopy

IR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a peak in the IR spectrum. The position of the absorption peak (wavenumber, cm⁻¹) is characteristic of the type of bond and the atoms it connects, while the intensity of the peak is related to the change in dipole moment during the vibration. By analyzing the positions and intensities of the absorption bands in the IR spectrum, the functional groups present in a sample can be identified.

Experimental Protocol: FTIR Analysis of Cyclohexanone Oxime using the KBr Pellet Method

This protocol details the procedure for acquiring an FTIR spectrum of solid cyclohexanone oxime using the potassium bromide (KBr) pellet technique. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and serves as an inert matrix for the solid sample.

3.1. Materials and Equipment

  • Cyclohexanone oxime (solid)

  • FTIR grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR spectrometer

  • Spatula

  • Desiccator

3.2. Sample Preparation (KBr Pellet)

  • Drying: Dry the FTIR grade KBr powder in an oven at 110°C for at least 2-4 hours to remove any adsorbed water, which can interfere with the IR spectrum. Cool the KBr in a desiccator before use.

  • Weighing: Weigh approximately 1-2 mg of the cyclohexanone oxime sample and 100-200 mg of the dried KBr powder. The sample concentration in KBr should be in the range of 0.5% to 1.0%.[1]

  • Grinding and Mixing: Transfer the weighed cyclohexanone oxime and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[1] This ensures that the sample is evenly dispersed within the KBr matrix, which is crucial for a high-quality spectrum.

  • Pellet Formation: Assemble the pellet press die. Carefully transfer a portion of the ground mixture into the die. Level the surface of the powder.

  • Pressing: Place the die in a hydraulic press and apply pressure of 7-10 tons for 2-5 minutes.[2] This will form a thin, transparent or translucent pellet.

  • Pellet Inspection: Carefully remove the KBr pellet from the die. A good pellet should be clear and free of cracks or cloudiness.

3.3. Instrument Setup and Data Acquisition

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Acquire a background spectrum. This will measure the absorbance of atmospheric water and carbon dioxide, which will then be subtracted from the sample spectrum.

  • Sample Spectrum: Place the prepared KBr pellet in the sample holder within the spectrometer's sample compartment.

  • Data Collection: Acquire the IR spectrum of the cyclohexanone oxime sample. Typical instrument parameters are:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing: The acquired spectrum should be baseline corrected and the background spectrum subtracted by the instrument's software.

Data Presentation: Characteristic IR Absorption Bands of Cyclohexanone Oxime

The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in cyclohexanone oxime.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity
O-H (Oxime) Stretching3600 - 3100Broad, Medium-Strong
C-H (Cyclohexane) Stretching3000 - 2850Medium-Strong
C=N (Oxime) Stretching1690 - 1620Medium
C-H (Cyclohexane) Bending (Scissoring)~1450Medium
N-O (Oxime) Stretching960 - 930Medium-Strong
C-C (Cyclohexane) Stretching1200 - 800Weak-Medium

Note: The exact peak positions can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure of cyclohexanone oxime and its IR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Cyclohexanone Oxime and KBr grind Grind and Mix weigh->grind press Press into Pellet grind->press background Acquire Background Spectrum sample Acquire Sample Spectrum background->sample process Process Spectrum (Baseline Correction) sample->process interpret Interpret Spectrum and Identify Functional Groups process->interpret

Caption: Experimental workflow for the FTIR analysis of cyclohexanone oxime.

functional_group_correlation cluster_molecule Cyclohexanone Oxime Structure cluster_spectrum Characteristic IR Absorption Peaks (cm⁻¹) mol O-H C=N N-O C-H C-C peaks 3600-3100 (Broad) 1690-1620 960-930 3000-2850 1200-800 mol:f0->peaks:p0 O-H Stretch mol:f1->peaks:p1 C=N Stretch mol:f2->peaks:p2 N-O Stretch mol:f3->peaks:p3 C-H Stretch mol:f4->peaks:p4 C-C Stretch

Caption: Correlation of functional groups in cyclohexanone oxime with their IR peaks.

Interpretation of a Typical Cyclohexanone Oxime IR Spectrum

A typical IR spectrum of cyclohexanone oxime will exhibit the following key features:

  • A broad absorption band in the region of 3600-3100 cm⁻¹: This is characteristic of the O-H stretching vibration of the oxime functional group. The broadness of this peak is due to intermolecular hydrogen bonding.

  • A series of peaks between 3000 and 2850 cm⁻¹: These correspond to the C-H stretching vibrations of the methylene (-CH₂) groups in the cyclohexane ring.

  • A medium intensity peak around 1690-1620 cm⁻¹: This peak is attributed to the C=N stretching vibration of the oxime group.

  • A peak around 1450 cm⁻¹: This is due to the scissoring (bending) vibration of the C-H bonds in the cyclohexane ring.

  • A medium to strong intensity peak in the 960-930 cm⁻¹ region: This absorption is characteristic of the N-O stretching vibration.

  • A "fingerprint" region (below 1500 cm⁻¹): This region contains a complex pattern of peaks arising from C-C stretching and various bending vibrations, which are unique to the overall molecular structure.

Conclusion

Infrared spectroscopy is a highly effective and straightforward method for the functional group analysis of cyclohexanone oxime. The presence of characteristic absorption bands for the O-H, C=N, and N-O functional groups, along with the absorptions from the cyclohexane ring, provides a unique spectral fingerprint for the molecule. The protocol outlined in this application note provides a reliable procedure for obtaining high-quality IR spectra, which is essential for quality control, reaction monitoring, and structural confirmation in research, development, and manufacturing processes.

References

Application Notes and Protocols for the Electrochemical Synthesis of Cyclohexanone Oxime from Nitrate Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical synthesis of cyclohexanone oxime, a crucial precursor for Nylon-6, through the reduction of nitrate. This sustainable, one-pot synthesis method operates under ambient conditions, offering an environmentally friendly alternative to traditional industrial processes that often require harsh reaction conditions.[1][2][3][4][5][6] The core of this process involves the electrochemical reduction of nitrate to generate hydroxylamine in situ, which then readily reacts with cyclohexanone to form cyclohexanone oxime.[1][2][7]

Overview of the Electrochemical Synthesis Process

The electrochemical synthesis of cyclohexanone oxime from nitrate and cyclohexanone is a tandem reaction.[7] First, nitrate ions are electrochemically reduced at the cathode to form a hydroxylamine intermediate (*NH₂OH).[1][2][7] This intermediate then undergoes a nucleophilic addition-elimination reaction with cyclohexanone present in the electrolyte to produce cyclohexanone oxime.[1][2][7] This process circumvents the need for the separate, energy-intensive production of hydroxylamine.[2][4][5]

Recent advancements have identified various catalytic systems to drive this reaction, including Zinc-Copper (Zn-Cu) alloys and Rutile Titanium Dioxide (R-TiO₂).[1][7] The Zn₉₃Cu₇ alloy has demonstrated a high yield of 97% and a Faradaic efficiency of 27% for cyclohexanone oxime at a current density of 100 mA/cm².[1][3][4][5] Similarly, the R-TiO₂ catalyst has achieved a cyclohexanone oxime productivity of 127.3 μmol cm⁻² h⁻¹ with a high Faradaic efficiency of 68.2% at 30 mA cm⁻².[7]

Reaction Pathway

The overall process can be visualized as a two-step sequence:

ReactionPathway cluster_electrochem Electrochemical Reduction cluster_chem Chemical Reaction Nitrate Nitrate (NO₃⁻) Hydroxylamine Hydroxylamine (*NH₂OH) Nitrate->Hydroxylamine + 6e⁻, + H₂O Cyclohexanone Cyclohexanone CyclohexanoneOxime Cyclohexanone Oxime Cyclohexanone->CyclohexanoneOxime + *NH₂OH - H₂O ExperimentalWorkflow cluster_prep Preparation cluster_electrochem Electrochemical Synthesis cluster_analysis Analysis CatalystPrep Catalyst Preparation (e.g., Zn-Cu alloy or R-TiO₂) ElectrodePrep Working Electrode Fabrication CatalystPrep->ElectrodePrep CellAssembly H-type Cell Assembly ElectrodePrep->CellAssembly ElectrolytePrep Electrolyte Preparation (Nitrate + Cyclohexanone) ElectrolytePrep->CellAssembly Electrolysis Constant Current Electrolysis (Chronopotentiometry) CellAssembly->Electrolysis ProductQuant Product Quantification (NMR, HPLC) Electrolysis->ProductQuant FE_Yield_Calc Calculate Faradaic Efficiency & Yield ProductQuant->FE_Yield_Calc LogicalRelationship cluster_input Inputs cluster_process Core Process cluster_output Outputs Nitrate Nitrate Source NitrateRed Electrochemical Nitrate Reduction Nitrate->NitrateRed Cyclohexanone Cyclohexanone Oximation Nucleophilic Addition-Elimination Cyclohexanone->Oximation Catalyst Electrocatalyst (e.g., Zn-Cu, R-TiO₂) Catalyst->NitrateRed Current Applied Current/Potential Current->NitrateRed NH2OH_Gen In-situ Hydroxylamine Generation NitrateRed->NH2OH_Gen Byproducts Byproducts (e.g., NH₃) NitrateRed->Byproducts NH2OH_Gen->Oximation CHO Cyclohexanone Oxime Oximation->CHO

References

Application Notes and Protocols: Ionic Liquids as Catalysts in Cyclohexanone Oxime Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Beckmann rearrangement is a crucial industrial process for the synthesis of ε-caprolactam, the monomer for Nylon-6. Traditionally, this reaction has relied on stoichiometric amounts of strong acids like oleum or sulfuric acid, leading to significant environmental concerns due to the large volumes of ammonium sulfate byproduct generated during neutralization. The emergence of ionic liquids (ILs) as catalysts and reaction media offers a promising green alternative. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, allow for cleaner reaction profiles, easier product separation, and potential for catalyst recycling.

These application notes provide a comprehensive overview and detailed protocols for the use of various ionic liquids in the catalytic rearrangement of cyclohexanone oxime to ε-caprolactam.

Data Presentation

The following tables summarize the catalytic performance of different ionic liquids in the Beckmann rearrangement of cyclohexanone oxime under various conditions.

Table 1: Performance of Caprolactam-Based Brønsted Acidic Ionic Liquids

Ionic Liquid CatalystCatalyst/Oxime Molar RatioTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
[NHC][BF4]3:1100377.5-[1]
[NHC][BF4]3:1100595.1Slight Decrease[1]
[NHC][BF4]4:1100-ConstantConstant[1]
[CPL][2MSA]3:190210095[2]

Table 2: Performance of Dicationic and Tricationic Amine-Based Ionic Liquids

Ionic Liquid CatalystCatalyst/Oxime Molar RatioTemperature (°C)Time (min)Conversion (%)NotesReference
DETA_9_11:110020~100Full conversion[3]
HMTA_9_11:110020~100Full conversion[3]
DETA_9_10.5:11002094.1-[3]
HMTA_9_10.5:11002083.9-[3]
DETA_9_11:190-110≤ 30100Full conversion[3]

Table 3: Performance of Imidazolium-Based Ionic Liquids with Additives

Ionic LiquidAdditiveOxime/IL/Additive (mmol)Temperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
[bmim][PF6]P2O5---Superior results-[3]
[bmim][BF4]PCl310/5-10/1-2900.17-0.598.9687.30[4][5]
[HSO3-b-N(CH3)3]HSO4ZnCl210/0.5/15804--[5]

Experimental Protocols

Protocol 1: Synthesis of Caprolactam-Based Brønsted Acidic Ionic Liquid ([NHC][BF4])

Materials:

  • Caprolactam (11.3 g, 0.1 mol)

  • 40% Fluoroboric acid water solution (22 g, 0.1 mol)

Procedure:

  • Dissolve caprolactam in the fluoroboric acid water solution in a round-bottom flask.

  • Stir the mixture for 30 minutes at room temperature.

  • Remove the water using a rotary evaporator.

  • Further dry the resulting light yellow clear liquid under vacuum (5–10 mmHg) at 90°C for 4 hours to remove any residual water. The yield should be approximately 20.0 g (99%).[1]

Protocol 2: Beckmann Rearrangement of Cyclohexanone Oxime using [NHC][BF4]

Materials:

  • Cyclohexanone oxime

  • [NHC][BF4] ionic liquid

  • Organic solvent for extraction (e.g., ether or CCl4)

Procedure:

  • Charge the desired molar ratio of cyclohexanone oxime and [NHC][BF4] ionic liquid into a reaction vessel equipped with a magnetic stirrer.

  • Heat the reaction mixture to 100°C and maintain for the desired reaction time (e.g., 3-5 hours).[1]

  • After the reaction, cool the mixture to room temperature.

  • Extract the product, ε-caprolactam, from the ionic liquid phase using an organic solvent (e.g., ether or CCl4) three times.[1]

  • Combine the organic phases and evaporate the solvent to obtain the solid ε-caprolactam.

  • Analyze the product for conversion and selectivity using Gas Chromatography (GC).[6]

Protocol 3: Beckmann Rearrangement using Dicationic/Tricationic Ionic Liquids in a Biphasic System

Materials:

  • Cyclohexanone oxime (9.8 mmol)

  • Dicationic or tricationic ionic liquid (e.g., DETA_9_1) (9.8 mmol, 1:1 mol/mol)

  • n-octane (2.5 mL)

Procedure:

  • In a reaction vessel, combine cyclohexanone oxime, the ionic liquid, and n-octane. The n-octane is added as a co-solvent for safety to manage the exothermic nature of the reaction.[3]

  • Heat the mixture to 100°C with vigorous stirring for 20-30 minutes.[3]

  • Monitor the reaction progress using a suitable analytical method like UPLC or HPLC to determine the yield of ε-caprolactam.[3]

  • For catalyst recycling, after the reaction, a biphasic water/organic solvent extraction system can be employed to recover the ionic liquid.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Ionic Liquid Synthesis cluster_rearrangement Beckmann Rearrangement cluster_workup Product Isolation & Analysis s1 Reactants (e.g., Caprolactam + Acid) s2 Stirring at RT s1->s2 s3 Water Removal (Rotovap & Vacuum) s2->s3 s4 Ionic Liquid Catalyst s3->s4 r2 Reaction with Ionic Liquid s4->r2 r1 Cyclohexanone Oxime r1->r2 r3 Heating (e.g., 100°C) r2->r3 r4 Reaction Mixture r3->r4 w1 Extraction with Organic Solvent r4->w1 w2 Solvent Evaporation w1->w2 w3 ε-Caprolactam (Product) w2->w3 w4 GC/HPLC Analysis w3->w4

Caption: General experimental workflow for the ionic liquid-catalyzed Beckmann rearrangement.

Catalytic Cycle

catalytic_cycle cluster_main Proposed Catalytic Mechanism CHO Cyclohexanone Oxime (CHO) Protonated_CHO Protonated Oxime CHO->Protonated_CHO + [H-IL]+ IL Brønsted Acidic Ionic Liquid [H-IL]+ Intermediate Intermediate Complex Protonated_CHO->Intermediate Rearrangement CPL ε-Caprolactam (CPL) Intermediate->CPL + H2O CPL->IL - H+

Caption: A simplified proposed catalytic cycle for the Brønsted acidic ionic liquid-catalyzed rearrangement.

References

Troubleshooting & Optimization

Technical Support Center: Cyclohexanone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexanone oxime. Our aim is to help you diagnose and resolve common issues to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing cyclohexanone oxime?

A1: Cyclohexanone oxime is a crucial intermediate in the production of Nylon-6.[1][2][3] The primary synthesis routes include:

  • Condensation of Cyclohexanone and Hydroxylamine: This is a widely used method involving a condensation reaction between cyclohexanone and a hydroxylamine salt (like hydroxylamine sulfate or hydrochloride).[2][4][5][6] A base is typically required to liberate the free hydroxylamine.[4][7]

  • Ammoximation of Cyclohexanone: This "green" process involves the reaction of cyclohexanone with ammonia and hydrogen peroxide, often in the presence of a titanosilicate catalyst such as TS-1.[8][9]

  • Electrochemical Synthesis: A newer, sustainable approach involves the electrochemical reduction of nitrate to form a hydroxylamine intermediate in situ, which then reacts with cyclohexanone.[1][10][11]

  • From Cyclohexane: An industrial route involves the reaction of cyclohexane with nitrosyl chloride. This method is advantageous due to the lower cost of cyclohexane compared to cyclohexanone.[2]

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Suboptimal Reaction pH: The formation of oximes is highly pH-dependent. An incorrect pH can lead to an incomplete reaction or promote side reactions.[7] For syntheses using hydroxylamine hydrochloride, a base is necessary to neutralize the liberated acid.[7]

  • Inappropriate Reaction Temperature: Temperature influences both the reaction rate and selectivity. Many procedures require heating or refluxing to proceed optimally.[7]

  • Incorrect Molar Ratios: The stoichiometry of the reactants is critical. An excess of one reactant, such as ammonia in the ammoximation process, can enhance the conversion of cyclohexanone.[8]

  • Catalyst Deactivation: In catalytic processes like ammoximation, the catalyst can deactivate through chemical poisoning, thermal stress, or mechanical issues, leading to a drop in conversion and selectivity.[12]

  • Inefficient Mixing: Proper mixing is essential for a homogeneous reaction environment.

  • Issues During Workup and Purification: Product loss can occur during extraction, washing, and crystallization steps.[7] For instance, the solubility of cyclohexanone oxime in water is lower than that of cyclohexanone, which allows for its isolation by filtration, but care must be taken to minimize losses.[4]

Q3: What are common impurities in cyclohexanone oxime synthesis and how can they be minimized?

A3: Impurities can affect the quality of the final product, especially for applications like the production of ε-caprolactam for Nylon-6.[13]

  • Side Products: In the ammoximation process, cyclohexanoneimine can be a significant byproduct.[14] During the subsequent Beckmann rearrangement, impurities such as 2-cyclohexen-1-one and octahydrophenazine can form.[13]

  • Unreacted Starting Materials: Residual cyclohexanone is a common impurity.

  • Minimization Strategies:

    • Optimizing reaction conditions (pH, temperature, reactant ratios) can significantly reduce the formation of side products.

    • Proper purification methods, such as washing the product solution with water or a dilute base solution, can remove certain impurities.[15][16]

    • Distillation is often used to purify the final product and remove unreacted cyclohexanone.[8]

Q4: How can catalyst deactivation in the ammoximation process be addressed?

A4: Catalyst deactivation is a key challenge in the ammoximation of cyclohexanone. The main causes are chemical, thermal, and mechanical in nature.[12]

  • Chemical Deactivation: This can be due to poisoning of the active sites by impurities in the feedstock or leaching of active metal components.

  • Troubleshooting:

    • Ensure the purity of the feedstock (cyclohexanone, ammonia, hydrogen peroxide).

    • Monitor catalyst performance over consecutive runs to assess stability and reusability.

    • Regeneration procedures, such as treating the deactivated catalyst in air at high temperatures, may restore some activity, although this is not always fully effective.[17]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Cyclohexanone Conversion Suboptimal reaction conditions (temperature, pressure, pH).Verify and adjust the reaction parameters based on established protocols. For ammoximation, an optimal temperature is around 80°C.[9]
Catalyst deactivation.Check for impurities in the feedstock. Consider catalyst regeneration or replacement.[12]
Inefficient mixing.Ensure vigorous and constant stirring throughout the reaction.
Low Selectivity to Cyclohexanone Oxime Formation of byproducts (e.g., cyclohexanoneimine).Adjust the molar ratios of reactants. In ammoximation, an excess of ammonia can improve selectivity.[8]
Incorrect pH.Monitor and control the pH of the reaction mixture.
Product Loss During Workup Inefficient extraction.Use the appropriate solvent and perform multiple extractions to maximize recovery.[7]
Incomplete precipitation/crystallization.Ensure the solution is sufficiently cooled. For crystallization, using a suitable solvent like petroleum ether can improve yield.[14][18]
Product decomposition during purification.Avoid excessive heat during distillation, as cyclohexanone oxime can be thermally unstable.[8]
Poor Product Quality (Color/Purity) Presence of impurities from side reactions.Optimize reaction conditions to minimize byproduct formation.[13]
Inadequate purification.Employ appropriate washing and recrystallization steps. Washing with a dilute base solution can remove acidic impurities.[15]

Quantitative Data Presentation

Table 1: Effect of Solvent on Cyclohexane Conversion and Cyclohexanone Oxime Selectivity

EntrySolventConversion (%)Cyclohexanone Oxime Selectivity (%)
1Acetonitrile6.817.8
2Ethanol2.17.4
3t-Butanol1.6-
4Ethyl acetate7.6-
5Acetic acid4.025.1
6Propionic acid1.623.0
7Trifluoroacetate3.421.0
8CH3CN-CH3COOH13.650.7
9CH3CN-CF3COOH11.136.3
Conditions: 0.08g catalyst, 0.15 g cyclohexane, 7.5 ml solvent, ammonium acetate as ammonium source, 4 h reaction time at 110 °C.[19]

Table 2: Influence of Cyclohexanone Concentration on Yield in Electrosynthesis

Cyclohexanone Concentration (mM)Cyclohexanone Oxime Yield (%)Faradaic Efficiency for Cyclohexanone Oxime (%)
1099 ± 117 ± 0.3
2597 ± 227 ± 2
50--
10032 ± 240 ± 2
Conditions: 2.5 h electrolysis at 100 mA/cm² with a Zn93Cu7 catalyst.[1][10]

Experimental Protocols

1. Synthesis of Cyclohexanone Oxime from Cyclohexanone and Hydroxylamine Hydrochloride

  • Materials: Cyclohexanone, hydroxylamine hydrochloride, sodium acetate, water, ethanol.

  • Procedure:

    • Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallized sodium acetate in 10 ml of water.

    • Warm the solution to approximately 40°C.

    • Add 2.5 g of cyclohexanone to the solution.

    • Heat and stir the mixture vigorously. Cyclohexanone oxime will begin to separate as a crystalline solid after a few minutes.

    • Cool the reaction mixture in an ice bath.

    • Collect the solid product by filtration and wash with a small amount of cold water.

    • Purify the crude product by recrystallization from light petroleum (b.p. 60-80°C) to yield pure cyclohexanone oxime.[18]

2. Ammoximation of Cyclohexanone using a TS-1 Catalyst

  • Materials: Cyclohexanone, hydrogen peroxide, ammonia, water, tert-butyl alcohol, TS-1 catalyst.

  • Procedure:

    • The reaction is typically carried out in a reactor at a controlled temperature and pressure (e.g., 85°C and 0.25 MPa).

    • A feed with a specific molar ratio of reactants is used, for example, cyclohexanone/hydrogen peroxide/ammonia/water/tert-butyl alcohol = 1/1.1/1.8/4.29/4.0.

    • The reaction mixture is continuously stirred in the presence of the TS-1 catalyst.

    • By-product nitrogen gas is removed from the system.

    • The resulting reaction solution containing cyclohexanone oxime is then subjected to a series of purification steps, including distillation to remove unreacted ammonia and an organic solvent, followed by extraction and washing.[8]

3. Electrochemical Synthesis of Cyclohexanone Oxime

  • Materials: Cyclohexanone, potassium nitrate (KNO3), aqueous buffer solution (e.g., 0.5 M KPi, pH 7.0), Zn-Cu alloy catalyst.

  • Procedure:

    • The electrolysis is conducted in an electrochemical cell with the Zn-Cu alloy as the cathode.

    • The electrolyte consists of the aqueous buffer solution containing KNO3 and cyclohexanone.

    • A constant current density (e.g., 100 mA/cm²) is applied.

    • The reaction is monitored over time (e.g., 2.5 hours) by analyzing aliquots of the reaction mixture.

    • The conversion of cyclohexanone to cyclohexanone oxime is determined using analytical techniques such as NMR.[1][10]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants Cyclohexanone + Hydroxylamine HCl + Base Reaction Reaction (Heating/Stirring) Reactants->Reaction Cooling Cooling/ Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing (Cold Water) Filtration->Washing Recrystallization Recrystallization (e.g., Petroleum Ether) Washing->Recrystallization Drying Drying Recrystallization->Drying Final_Product Pure Cyclohexanone Oxime Drying->Final_Product

Caption: General experimental workflow for cyclohexanone oxime synthesis.

Troubleshooting_Logic Start Low Yield Observed Check_pH Is the reaction pH in the optimal range? Start->Check_pH Check_Temp Is the reaction temperature correct? Check_pH->Check_Temp Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Ratios Are the molar ratios of reactants correct? Check_Temp->Check_Ratios Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Workup Was the workup and purification performed correctly? Check_Ratios->Check_Workup Yes Adjust_Ratios Adjust Molar Ratios Check_Ratios->Adjust_Ratios No Optimize_Workup Optimize Workup/ Purification Protocol Check_Workup->Optimize_Workup No Success Yield Improved Check_Workup->Success Yes Adjust_pH->Check_Temp Adjust_Temp->Check_Ratios Adjust_Ratios->Check_Workup Optimize_Workup->Success

Caption: Troubleshooting logic for addressing low synthesis yields.

Ammoximation_Pathway Cyclohexanone Cyclohexanone Catalyst TS-1 Catalyst Cyclohexanone->Catalyst Ammonia Ammonia (NH3) Ammonia->Catalyst H2O2 Hydrogen Peroxide (H2O2) H2O2->Catalyst Oxime Cyclohexanone Oxime Catalyst->Oxime Ammoximation Water Water (H2O) Catalyst->Water

Caption: Simplified reaction pathway for ammoximation of cyclohexanone.

References

Identifying and minimizing by-products in cyclohexanone oxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexanone oxime. The following sections offer insights into identifying and minimizing common by-products to ensure high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of cyclohexanone oxime from cyclohexanone and hydroxylamine?

A1: The most frequently encountered by-products include:

  • Unreacted Cyclohexanone: Incomplete reaction can leave residual starting material.

  • 2-Cyclohexen-1-one: This can be present as an impurity in the starting cyclohexanone or formed under certain reaction conditions.

  • Octahydrophenazine: This heterocyclic impurity can form, particularly if 2-hydroxycyclohexanone is present as an impurity in the starting material.[1]

  • Ammonium Sulfate: In industrial processes using hydroxylamine sulfate, ammonium sulfate is a significant by-product.[2]

Q2: How does reaction pH affect the formation of by-products?

A2: The pH of the reaction mixture is a critical parameter. The oximation reaction rate is pH-dependent. Deviations from the optimal pH range (typically around 4-5) can lead to an increased likelihood of side reactions and the formation of impurities. Acidic or basic conditions can also promote the degradation of the oxime product back to cyclohexanone.

Q3: What is the origin of octahydrophenazine and how can its formation be minimized?

A3: Octahydrophenazine is typically formed from the reaction of 2-hydroxycyclohexanone with an ammonia source. 2-hydroxycyclohexanone can be an impurity in the cyclohexanone starting material. To minimize the formation of octahydrophenazine, it is crucial to use high-purity cyclohexanone that is free from 2-hydroxycyclohexanone.

Q4: Can impurities in the starting cyclohexanone affect the final product?

A4: Yes, impurities in the cyclohexanone feedstock are a primary source of by-products in the final cyclohexanone oxime product. For instance, the presence of 2-cyclohexen-1-one in the starting material will likely lead to its presence in the final product. Therefore, using highly pure and well-characterized cyclohexanone is essential for a clean reaction.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Low Yield of Cyclohexanone Oxime Incomplete reaction.- Ensure the correct stoichiometry of reactants. A slight excess of hydroxylamine is often used. - Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, GC). - Optimize reaction time and temperature.
Suboptimal pH.- Carefully control the pH of the reaction mixture, maintaining it within the optimal range (typically 4-5).
Product loss during workup.- Minimize the volume of aqueous washes as cyclohexanone oxime has some solubility in water. - Ensure efficient extraction with a suitable organic solvent.
Presence of Unreacted Cyclohexanone Incomplete reaction.- Increase reaction time or temperature. - Ensure adequate mixing. - Check the stoichiometry and consider a modest excess of hydroxylamine.
Presence of 2-Cyclohexen-1-one Impurity in starting material.- Analyze the purity of the starting cyclohexanone using GC or GC-MS before the reaction. - Purify the cyclohexanone via distillation if necessary.
Presence of Octahydrophenazine Presence of 2-hydroxycyclohexanone in the starting material.- Use high-purity cyclohexanone. - Analyze the starting material for the presence of 2-hydroxycyclohexanone.
Product Discoloration Oxidation or thermal degradation.- Conduct the reaction under an inert atmosphere (e.g., nitrogen). - Avoid excessive temperatures during the reaction and purification steps.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for identifying and quantifying volatile and semi-volatile impurities.

  • System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a 1 mg/mL solution of the cyclohexanone oxime sample in a suitable solvent like dichloromethane or ethanol.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust technique for quantifying non-volatile impurities and assessing the overall purity of the product.

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the cyclohexanone oxime sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is essential for the structural elucidation of the final product and any isolated impurities.

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis:

    • ¹H NMR: To observe the proton environments.

    • ¹³C NMR: To observe the carbon environments.

    • DEPT, COSY, HSQC, and HMBC experiments can be used for more detailed structural analysis of unknown impurities.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Visualizations

cluster_main Main Reaction Pathway cluster_byproducts By-product Formation Pathways Cyclohexanone Cyclohexanone Intermediate Hemiaminal Intermediate Cyclohexanone->Intermediate + NH₂OH Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Intermediate Oxime Cyclohexanone Oxime Intermediate->Oxime - H₂O Water Water (H₂O) Impure_Cyclohexanone Impure Cyclohexanone (contains 2-Cyclohexen-1-one) Cyclohexenone 2-Cyclohexen-1-one Impure_Cyclohexanone->Cyclohexenone Carried over Hydroxycyclohexanone 2-Hydroxycyclohexanone (Impurity) Octahydrophenazine Octahydrophenazine Hydroxycyclohexanone->Octahydrophenazine + Ammonia Source Ammonia_Source Ammonia Source Ammonia_Source->Octahydrophenazine Start Experiment Yields Impure Product Analysis Analyze Product by GC-MS / HPLC Start->Analysis Unreacted_Ketone Unreacted Cyclohexanone Detected? Analysis->Unreacted_Ketone Other_Impurity Other Impurities Detected? Unreacted_Ketone->Other_Impurity No Action_Incomplete_Rxn Increase Reaction Time/ Temp or Adjust Stoichiometry Unreacted_Ketone->Action_Incomplete_Rxn Yes Action_Check_Start_Material Analyze Purity of Starting Cyclohexanone Other_Impurity->Action_Check_Start_Material Yes End Pure Cyclohexanone Oxime Other_Impurity->End No Action_Incomplete_Rxn->Analysis Action_Purify_Start_Material Purify Cyclohexanone (e.g., Distillation) Action_Check_Start_Material->Action_Purify_Start_Material Action_Optimize_pH Optimize Reaction pH Action_Purify_Start_Material->Action_Optimize_pH Action_Optimize_pH->End

References

Technical Support Center: Beckmann Rearrangement of Cyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Beckmann rearrangement of cyclohexanone oxime to synthesize ε-caprolactam.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the Beckmann rearrangement of cyclohexanone oxime?

A1: The main side reactions include the formation of various impurities and the competing Beckmann fragmentation. Common impurities identified in the reaction mixture, particularly when using oleum, are cyclohexanone, 2-cyclohexen-1-one, 2-hydroxycyclohexan-1-one, 1,2-cyclohexanedione, and 1,2,3,4,6,7,8,9-octahydrophenazine.[1][2][3] Another significant byproduct that can form, especially under aqueous conditions, is acetamide.[4] Beckmann fragmentation is a competing reaction that leads to the formation of nitriles instead of the desired amide.[5]

Q2: What is Beckmann fragmentation and under what conditions does it occur?

A2: Beckmann fragmentation is a reaction that competes with the Beckmann rearrangement, leading to the formation of a nitrile and a carbocation.[5] This side reaction is more likely to occur when the group alpha to the oxime can stabilize a carbocation. While cyclohexanone oxime itself is not highly susceptible to fragmentation, harsh acidic conditions and high temperatures can promote this pathway.

Q3: What are the common causes of low ε-caprolactam yield?

A3: Low yields can be attributed to several factors, including:

  • Suboptimal Reaction Conditions: Excessively high temperatures or incorrect acid-to-oxime ratios can favor the formation of side products.

  • Presence of Water: Water can hydrolyze the oxime back to cyclohexanone or react with intermediates, reducing the yield of caprolactam.

  • Poor Mixing: Inadequate mixing, especially in viscous solutions like oleum, can lead to localized "hot spots" and non-uniform concentrations, promoting side reactions.[3]

  • Catalyst Deactivation: In heterogeneous catalysis, the catalyst can become deactivated over time.

  • Beckmann Fragmentation: As discussed in Q2, this competing reaction can significantly lower the yield of the desired lactam.[5]

Q4: How can the formation of colored impurities be minimized?

A4: The formation of colored impurities, often linked to complex condensation products like 1,2,3,4,6,7,8,9-octahydrophenazine, can be minimized by carefully controlling the reaction conditions.[6] Strategies include:

  • Optimizing Temperature: Lowering the reaction temperature can reduce the rate of side reactions that lead to colored byproducts.

  • Ensuring Efficient Mixing: Vigorous and efficient mixing helps to maintain a homogeneous reaction mixture, preventing localized overheating and concentration gradients that can promote the formation of impurities.[3]

  • Using a High Acid-to-Oxime Ratio: A higher ratio of acid to oxime can help to suppress the formation of some impurities.[3]

  • Purification: Post-reaction purification steps, such as distillation or crystallization, are essential for removing colored impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of ε-caprolactam High reaction temperature promoting side reactions.Optimize the temperature. Start with milder conditions and gradually increase if the reaction is too slow.
Incorrect acid/oxime ratio.A higher acid-to-oxime ratio generally reduces impurity formation.[3] Experiment with different ratios to find the optimal balance for your system.
Presence of moisture.Ensure all reagents and glassware are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient mixing.Use a high-torque mechanical stirrer to ensure the reaction mixture is homogeneous, especially when using viscous acids like oleum.[3]
Presence of significant amounts of cyclohexanone in the product Incomplete reaction or hydrolysis of the oxime.Increase the reaction time or temperature moderately. Ensure anhydrous conditions to prevent hydrolysis.
Formation of a dark-colored reaction mixture or product Formation of condensation byproducts like octahydrophenazine.Lower the reaction temperature. Improve mixing efficiency. Consider using a milder catalyst system if compatible with the desired conversion rate.
Unexpected peaks in GC/MS or NMR analysis Formation of various side products (e.g., 2-cyclohexen-1-one, 2-hydroxycyclohexan-1-one).Refer to the identified common impurities. Adjusting reaction parameters such as temperature and acid concentration can help minimize their formation.
Beckmann fragmentation leading to nitrile byproducts.Avoid excessively harsh acidic conditions and high temperatures. If fragmentation is a persistent issue, consider alternative catalyst systems.

Data on the Effect of Reaction Conditions

The yield of ε-caprolactam and the formation of byproducts are highly dependent on the reaction conditions. The following table summarizes the general trends observed with different parameters.

Parameter Effect on ε-Caprolactam Yield Effect on Impurity Formation Reference
Temperature Generally increases with temperature up to an optimum, then decreases due to side reactions.Increases significantly at higher temperatures.[3]
Acid/Oxime Ratio Higher ratios can improve yield by suppressing side reactions.Generally decreases with a higher acid/oxime ratio.[3]
SO₃ Concentration (in Oleum) Higher concentrations can lead to higher yields.Generally decreases with higher SO₃ concentration.[3]
Stirrer Speed Increased mixing can improve yield by enhancing mass and heat transfer.Decreases with enhanced mixing performance.[3]
Catalyst Type Varies significantly. Solid acid catalysts and milder Lewis acids are being explored to improve selectivity.Different catalysts lead to different byproduct profiles. Milder catalysts can reduce the formation of degradation products.

Experimental Protocols

Protocol 1: Classical Beckmann Rearrangement using Sulfuric Acid

This protocol is a general representation of the classical approach.

Materials:

  • Cyclohexanone oxime

  • Concentrated sulfuric acid (or oleum)

  • Ammonium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or toluene)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Carefully add concentrated sulfuric acid to a cooled, stirred reaction vessel.

  • Slowly add cyclohexanone oxime to the sulfuric acid, maintaining a low temperature (typically 0-10 °C) to control the initial exothermic reaction.

  • After the addition is complete, gradually warm the reaction mixture to the desired rearrangement temperature (e.g., 80-120 °C) and maintain for a specified period (e.g., 1-2 hours).

  • Cool the reaction mixture and slowly pour it onto crushed ice.

  • Neutralize the acidic solution with a base, such as ammonium hydroxide, while keeping the mixture cool.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude ε-caprolactam.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Milder Beckmann Rearrangement using a Solid Acid Catalyst

This protocol outlines a general procedure using a heterogeneous catalyst to minimize harsh acidic conditions.

Materials:

  • Cyclohexanone oxime

  • Solid acid catalyst (e.g., zeolite, modified alumina)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

Procedure:

  • Activate the solid acid catalyst by heating under vacuum to remove any adsorbed water.

  • Add the activated catalyst and anhydrous solvent to a reaction vessel equipped with a stirrer and a reflux condenser.

  • Add cyclohexanone oxime to the mixture.

  • Heat the reaction mixture to the desired temperature (often the reflux temperature of the solvent) and stir for the required reaction time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).

  • Once the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Wash the catalyst with a fresh portion of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude ε-caprolactam.

  • Purify the product as described in Protocol 1.

Visualizations

Reaction Pathways

Beckmann_Rearrangement_Pathways cluster_main Main Reaction cluster_side Side Reactions Cyclohexanone Oxime Cyclohexanone Oxime Protonated Oxime Protonated Oxime Cyclohexanone Oxime->Protonated Oxime H+ Cyclohexanone Cyclohexanone Cyclohexanone Oxime->Cyclohexanone Hydrolysis Beckmann Fragmentation Products (Nitriles) Beckmann Fragmentation Products (Nitriles) Cyclohexanone Oxime->Beckmann Fragmentation Products (Nitriles) Fragmentation Nitrilium Ion Intermediate Nitrilium Ion Intermediate Protonated Oxime->Nitrilium Ion Intermediate Rearrangement ε-Caprolactam ε-Caprolactam Nitrilium Ion Intermediate->ε-Caprolactam Hydration & Tautomerization 2-Cyclohexen-1-one 2-Cyclohexen-1-one Cyclohexanone->2-Cyclohexen-1-one Oxidation/Dehydrogenation 2-Hydroxycyclohexan-1-one 2-Hydroxycyclohexan-1-one 2-Cyclohexen-1-one->2-Hydroxycyclohexan-1-one Further Reactions 1,2,3,4,6,7,8,9-Octahydrophenazine 1,2,3,4,6,7,8,9-Octahydrophenazine 2-Hydroxycyclohexan-1-one->1,2,3,4,6,7,8,9-Octahydrophenazine Dimerization & Condensation Troubleshooting_Workflow start Low Yield or High Impurity check_temp Is the reaction temperature optimized? start->check_temp adjust_temp Adjust temperature (generally lower to reduce side reactions) check_temp->adjust_temp No check_acid Is the acid/oxime ratio correct? check_temp->check_acid Yes adjust_temp->check_acid adjust_acid Optimize acid/oxime ratio check_acid->adjust_acid No check_mixing Is mixing efficient? check_acid->check_mixing Yes adjust_acid->check_mixing improve_mixing Increase stirrer speed or use a more effective stirrer check_mixing->improve_mixing No check_moisture Are anhydrous conditions maintained? check_mixing->check_moisture Yes improve_mixing->check_moisture ensure_dry Dry all reagents and glassware; use an inert atmosphere check_moisture->ensure_dry No consider_catalyst Consider a milder catalyst system check_moisture->consider_catalyst Yes ensure_dry->consider_catalyst end Re-run experiment and analyze results consider_catalyst->end

References

Troubleshooting common issues in the industrial production of cyclohexanone oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the industrial production of cyclohexanone oxime. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key process data to support your work.

Troubleshooting Guides & FAQs

This section provides answers to specific questions you might encounter during the synthesis and purification of cyclohexanone oxime.

Issue 1: Low Product Yield

Q1: We are experiencing a lower than expected yield of cyclohexanone oxime in our ammoximation process. What are the potential causes and how can we troubleshoot this?

A1: Low yields in the ammoximation of cyclohexanone are often linked to several factors. A systematic approach to troubleshooting is recommended:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter influencing both reaction rate and selectivity.

    • Troubleshooting: The optimal temperature for the ammoximation process is typically around 80°C.[1] Ensure your reactor's temperature control system is accurately calibrated and maintaining a stable temperature. Deviations can lead to incomplete conversion or the formation of byproducts.

  • Incorrect Molar Ratios of Reactants: The stoichiometry of cyclohexanone, hydrogen peroxide, and ammonia is crucial for high conversion and selectivity.

    • Troubleshooting: For the ammoximation process, a common molar ratio of H₂O₂ to cyclohexanone is between 1.10 and 1.5, and the molar ratio of ammonia to cyclohexanone is around 2.20.[2] Verify the feed rates and concentrations of all reactants to ensure they are within the optimal range.

  • Catalyst Deactivation: The Titanium Silicalite-1 (TS-1) catalyst can lose activity over time.

    • Troubleshooting: Catalyst deactivation can be caused by poisoning from impurities in the feedstock, leaching of active sites, or the formation of inactive species.[3] Consider implementing a catalyst regeneration cycle. If regeneration is not effective, replacement of the catalyst bed may be necessary.

  • Inefficient Mixing: Proper mixing is essential for ensuring a homogeneous reaction mixture, especially in a three-phase system (liquid-liquid-solid).

    • Troubleshooting: Ensure the agitation system in your reactor is functioning correctly to provide vigorous and constant stirring. Inadequate mixing can lead to localized "hot spots" or areas of low reactant concentration, both of which can negatively impact yield.

Issue 2: Impurity Formation

Q2: Our final cyclohexanone oxime product is showing significant impurities. What are the common impurities and how can we minimize their formation?

A2: Impurities in cyclohexanone oxime can originate from side reactions during synthesis or degradation during purification. Common impurities include unreacted cyclohexanone and various byproducts.

  • Unreacted Cyclohexanone: The presence of unreacted starting material is a common impurity.

    • Mitigation: To minimize unreacted cyclohexanone, ensure complete conversion by optimizing reaction time and temperature. A slight excess of the oximation agent (hydroxylamine or hydrogen peroxide and ammonia) can also drive the reaction to completion.[4]

  • Byproducts from Side Reactions: In the ammoximation process, side reactions can occur, leading to the formation of various byproducts.

    • Mitigation: Controlling the reaction temperature and pH is crucial to suppress side reactions. For instance, in the conventional process, acidic conditions can promote the Beckmann rearrangement of the oxime to caprolactam.[5] In the ammoximation process, maintaining the correct ammonia concentration is key to preventing the formation of imine-related impurities.[6]

  • Degradation Products: Cyclohexanone oxime can degrade under certain conditions, especially at elevated temperatures or in the presence of acids or bases.

    • Mitigation: Avoid excessive temperatures during distillation and other purification steps.[5] Proper neutralization of the reaction mixture after synthesis is important to remove any residual acids or bases that could catalyze degradation.

Issue 3: Catalyst Deactivation and Regeneration

Q3: We are observing a decline in the performance of our TS-1 catalyst in the ammoximation process. What causes this deactivation, and what is the recommended regeneration procedure?

A3: Deactivation of the TS-1 catalyst is a common issue in the industrial production of cyclohexanone oxime via ammoximation. The primary causes include:

  • Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[3]

  • Leaching of Titanium: The active titanium sites can be leached from the zeolite framework under reaction conditions.

  • Poisoning: Impurities in the feedstock can adsorb onto the catalyst surface and poison the active sites.[3]

Catalyst Regeneration Protocol:

A common method for regenerating a coked TS-1 catalyst involves controlled combustion of the carbonaceous deposits.

  • Solvent Wash: Initially, wash the catalyst with a suitable solvent (e.g., the reaction solvent like tert-butanol) to remove any adsorbed organic molecules.

  • Drying: Dry the catalyst thoroughly to remove any residual solvent.

  • Calcination: Calcine the dried catalyst in a stream of air or a mixture of air and an inert gas (like nitrogen). The temperature is gradually increased to a specific point (e.g., 550°C) and held for several hours to burn off the coke. The heating rate and final temperature must be carefully controlled to avoid damaging the catalyst structure.

Data Presentation

Table 1: Comparison of Industrial Production Processes for Cyclohexanone Oxime

ParameterConventional Process (Hydroxylamine Sulfate)Ammoximation Process (TS-1 Catalyst)Electrochemical Synthesis (Zn-Cu Alloy Catalyst)
Primary Reactants Cyclohexanone, Hydroxylamine SulfateCyclohexanone, Ammonia, Hydrogen PeroxideCyclohexanone, Nitrate
Catalyst None (acid-catalyzed)Titanium Silicalite-1 (TS-1)Zn-Cu Alloy
Typical Yield ~98%>99% (based on cyclohexanone conversion)[1]~97%[7]
Selectivity HighVery High (>99%)High
Reaction Temperature 0-100°C60-90°C[8]Ambient
Byproducts Ammonium sulfateWaterAmmonia, Nitrogen
Environmental Impact High (large amount of salt byproduct)Low (greener process)Potentially low, depends on electricity source

Experimental Protocols

Protocol 1: Industrial Scale Cyclohexanone Ammoximation

This protocol describes a typical continuous process for the industrial production of cyclohexanone oxime using the ammoximation method.

  • Reactor Setup: A continuous stirred-tank reactor (CSTR) equipped with a filtration system to retain the solid TS-1 catalyst is used.[8] The reactor should have precise temperature and pressure control.

  • Reactant Feed:

    • Continuously feed a solution of cyclohexanone in a suitable solvent (e.g., tert-butanol) into the reactor.

    • Simultaneously, feed aqueous ammonia and hydrogen peroxide solutions. The feed rates are carefully controlled to maintain the desired molar ratios.

  • Reaction Conditions:

    • Maintain the reactor temperature at approximately 80-85°C.[8]

    • The reaction is typically carried out at a slightly elevated pressure to maintain the ammonia in the liquid phase.

    • Ensure vigorous stirring to maintain a uniform slurry of the catalyst and reactants.

  • Product Separation:

    • The liquid effluent from the reactor, containing cyclohexanone oxime, unreacted starting materials, solvent, and water, is continuously withdrawn through the filter system.

    • The catalyst is retained within the reactor. A small, continuous purge of the catalyst may be necessary for regeneration or replacement.

  • Purification:

    • The reactor effluent is first sent to a distillation column to recover the solvent and unreacted ammonia, which are recycled back to the reactor.

    • The remaining aqueous solution of cyclohexanone oxime is then subjected to a series of extraction and distillation steps to isolate and purify the final product. Unreacted cyclohexanone is also recovered and recycled.[8] The final product purity can reach over 99.8%.

Protocol 2: Quality Control - Purity Analysis by Gas Chromatography (GC)

This protocol outlines a standard method for determining the purity of cyclohexanone oxime.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes.

    • Detector Temperature: 300°C.

  • Sample Preparation: Prepare a solution of the cyclohexanone oxime sample in a suitable solvent (e.g., ethanol or acetone) at a known concentration.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Analysis: The purity is determined by the area percentage of the main cyclohexanone oxime peak relative to the total area of all peaks. Purity levels of >99% are typical for industrial-grade products.

Mandatory Visualizations

Synthesis_Pathway cluster_conventional Conventional Synthesis cluster_ammoximation Ammoximation Process Cyclohexanone_conv Cyclohexanone Cyclohexanone_Oxime_conv Cyclohexanone Oxime Cyclohexanone_conv->Cyclohexanone_Oxime_conv + H₂SO₄ Hydroxylamine Hydroxylamine Sulfate Hydroxylamine->Cyclohexanone_Oxime_conv Ammonium_Sulfate Ammonium Sulfate (Byproduct) Cyclohexanone_Oxime_conv->Ammonium_Sulfate Cyclohexanone_ammox Cyclohexanone Cyclohexanone_Oxime_ammox Cyclohexanone Oxime Cyclohexanone_ammox->Cyclohexanone_Oxime_ammox Ammonia Ammonia Ammonia->Cyclohexanone_Oxime_ammox H2O2 Hydrogen Peroxide H2O2->Cyclohexanone_Oxime_ammox Water Water (Byproduct) Cyclohexanone_Oxime_ammox->Water TS1 TS-1 Catalyst TS1->Cyclohexanone_Oxime_ammox Troubleshooting_Workflow Start Low Cyclohexanone Oxime Yield Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Ratios Analyze Reactant Molar Ratios Check_Temp->Check_Ratios Temp OK Adjust_Temp Calibrate/Adjust Temperature Control Check_Temp->Adjust_Temp Temp Not OK Check_Catalyst Evaluate Catalyst Activity Check_Ratios->Check_Catalyst Ratios OK Adjust_Ratios Correct Feed Rates and Concentrations Check_Ratios->Adjust_Ratios Ratios Not OK Check_Mixing Inspect Reactor Agitation Check_Catalyst->Check_Mixing Activity OK Regen_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Regen_Catalyst Deactivated Improve_Mixing Service/Optimize Agitator Check_Mixing->Improve_Mixing Mixing Poor End Yield Improved Check_Mixing->End Mixing OK Adjust_Temp->Check_Ratios Adjust_Ratios->Check_Catalyst Regen_Catalyst->Check_Mixing Improve_Mixing->End Experimental_Workflow cluster_synthesis Synthesis Stage cluster_separation Separation Stage cluster_purification Purification Stage Reactant_Feed Continuous Feed of Cyclohexanone, NH₃, H₂O₂ CSTR CSTR with TS-1 Catalyst Slurry (80-85°C) Reactant_Feed->CSTR Filtration Continuous Product Withdrawal via Filtration CSTR->Filtration Distillation1 Solvent & NH₃ Recovery (Recycle) Filtration->Distillation1 Extraction Liquid-Liquid Extraction Distillation1->Extraction Distillation2 Final Product Distillation Extraction->Distillation2 Pure_Product High-Purity Cyclohexanone Oxime Distillation2->Pure_Product

References

Preventing violent reactions of cyclohexanone oxime with fuming sulfuric acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclohexanone Oxime Reactions

This guide provides essential safety information, troubleshooting advice, and detailed protocols for handling the reaction of cyclohexanone oxime with fuming sulfuric acid, a process commonly known as the Beckmann rearrangement. The primary focus is on preventing and managing the significant thermal hazards associated with this highly exothermic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between cyclohexanone oxime and fuming sulfuric acid?

A1: The reaction is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime into an amide.[1][2][3] In this specific case, cyclohexanone oxime is converted to ε-caprolactam, which is the monomer used in the production of Nylon 6.[4][5]

Q2: Why is the reaction between cyclohexanone oxime and fuming sulfuric acid potentially violent?

A2: The Beckmann rearrangement is a highly exothermic process. The use of a strong acid like fuming sulfuric acid (oleum) as a catalyst can lead to a rapid increase in temperature.[6] If this heat is not dissipated effectively, it can trigger a thermal runaway—a self-accelerating reaction that results in an uncontrollable release of energy, potentially causing boiling, pressure buildup, and vessel rupture.[7][8][9]

Q3: What are the specific hazards associated with fuming sulfuric acid?

A3: Fuming sulfuric acid is extremely dangerous. It is highly corrosive and can cause severe skin burns and eye damage.[10][11] It is also fatal if inhaled and reacts violently with water, generating significant heat and fumes.[10][12] Proper personal protective equipment (PPE) and handling within a chemical fume hood are mandatory.

Q4: What is a thermal runaway and what are its signs?

A4: A thermal runaway is a chain reaction where an initial increase in temperature leads to a further, uncontrollable acceleration of the reaction rate, which in turn generates even more heat.[9][13] Key signs of an impending thermal runaway in this reaction include:

  • A sudden, sharp increase in temperature that does not respond to cooling.

  • An unexpected increase in the rate of gas evolution.

  • A rapid change in the color of the reaction mixture, often to dark brown or black.

  • Localized boiling or splashing in the reactor.

Q5: What are the most critical parameters to control to ensure the reaction proceeds safely?

A5: The three most critical parameters are:

  • Temperature: The reaction must be maintained within a specific temperature range. This requires a robust cooling system and continuous monitoring.

  • Rate of Addition: Cyclohexanone oxime must be added to the acid slowly and in controlled portions to allow the generated heat to be managed effectively.

  • Agitation: Efficient and constant stirring is crucial to ensure even heat distribution and prevent the formation of localized hot spots.

Troubleshooting Guide

Q: The temperature of my reaction is rising uncontrollably. What is the immediate course of action?

A: This is a critical sign of a potential thermal runaway.

  • Stop All Reagent Addition: Immediately cease adding cyclohexanone oxime.

  • Maximize Cooling: Apply maximum cooling using an ice bath or cryostat.

  • Alert Personnel: Inform colleagues and prepare for an emergency.

  • Prepare for Quenching: If the temperature continues to rise, prepare for an emergency quench by flooding the reaction with a suitable, non-reactive cold solvent or proceeding to the emergency quenching station (a large vessel of crushed ice).

Q: How should I properly quench the completed reaction mixture?

A: Quenching is a hazardous step that must be performed carefully. The standard procedure is to slowly and cautiously pour the hot reaction mixture onto a large excess of crushed ice with vigorous stirring.[6] Never add ice or water directly to the hot acid mixture, as this can cause violent boiling and splashing.[10]

Q: The reaction mixture has turned dark brown. What does this indicate?

A: A dark brown or black color often indicates decomposition or the occurrence of side reactions. This is typically caused by excessive temperatures. While some color change may be normal, a rapid and dark change is a warning sign. It is crucial to check the temperature immediately and enhance cooling if necessary.

Q: What Personal Protective Equipment (PPE) is essential for this experiment?

A: A comprehensive set of PPE is required:

  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Hand Protection: Acid-resistant gloves (e.g., butyl rubber or Viton).

  • Body Protection: An acid-resistant apron over a flame-retardant lab coat.

  • Respiratory Protection: The entire procedure must be conducted in a certified chemical fume hood to avoid inhaling corrosive vapors.[10]

Data Presentation

Table 1: Reagent Hazard Summary

ReagentKey HazardsRecommended Handling Precautions
Cyclohexanone Oxime Harmful if swallowed[14]. May cause skin, eye, and respiratory irritation[15].Wear standard PPE (gloves, goggles, lab coat). Avoid creating dust.
Fuming Sulfuric Acid Fatal if inhaled[10]. Causes severe skin burns and eye damage[10][11]. Reacts violently with water[10]. Corrosive to metals[12].Always use in a chemical fume hood. Wear acid-resistant gloves, apron, and face shield. Add acid to other substances slowly, never the other way around.
ε-Caprolactam (Product) Generally low toxicity, but may cause irritation.Handle with standard PPE.

Table 2: Key Operational Parameters for Safety

ParameterRecommended Safe RangeCondition Indicating Hazard
Reaction Temperature Typically 100-120°C, but must be strictly controlled[6][16].Any deviation or uncontrolled rise above the target temperature.
Addition of Oxime Slow, portion-wise addition over an extended period.Rapid or bulk addition of the oxime.
Agitation Speed Vigorous and continuous stirring.Inadequate or failed stirring, leading to phase separation or hot spots.
Concentration Use of appropriate grades of fuming sulfuric acid as per validated protocols.Use of incorrect acid concentration, which can alter reaction kinetics and heat output.

Experimental Protocols & Visualizations

Detailed Protocol for Safe Beckmann Rearrangement

This protocol is a guideline and must be adapted based on a thorough risk assessment for the specific scale and equipment used.

1. Preparation and Safety:

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Prepare an ice bath large enough for the reaction flask for rapid cooling if needed.

  • Prepare a separate, large, heavy-duty container with a significant excess of crushed ice for quenching the final reaction mixture.

  • Don all required PPE (face shield, acid-resistant gloves, apron, lab coat).

2. Reaction Setup:

  • In the fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a powder funnel or solids addition funnel.

  • Place the flask in a heating mantle connected to a temperature controller.

3. Procedure:

  • Carefully charge the flask with the required volume of fuming sulfuric acid.

  • Begin vigorous stirring.

  • Gently heat the acid to the target temperature (e.g., 110-120°C)[6].

  • Once the temperature is stable, begin the slow, portion-wise addition of solid cyclohexanone oxime through the powder funnel.

  • CRITICAL: Monitor the temperature continuously. Each addition of oxime will cause an exothermic response. Wait for the temperature to return to the setpoint before adding the next portion.

  • After the addition is complete, maintain the reaction at the target temperature for the prescribed time (e.g., 15-30 minutes), monitoring for any changes[6].

4. Workup (Quenching):

  • Allow the reaction mixture to cool slightly but not solidify.

  • In the fume hood, slowly and carefully pour the warm reaction mixture in a thin stream into the prepared container of crushed ice, which should be under vigorous mechanical stirring.

  • Once the quench is complete, the mixture can be neutralized. Slowly add a saturated solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, while monitoring the temperature with an external ice bath.

Visualizations (DOT Language)

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup PPE Don Full PPE Workspace Prepare Fume Hood & Quench Station PPE->Workspace Reagents Measure Reagents Workspace->Reagents Add_Acid Charge Reactor with H₂SO₄ Reagents->Add_Acid Heat Heat to Target Temp Add_Acid->Heat Add_Oxime Slowly Add Cyclohexanone Oxime Heat->Add_Oxime Monitor Monitor Temperature Add_Oxime->Monitor Stable Proceed with Reaction Time Monitor->Stable Temp Stable Emergency EMERGENCY PROTOCOL (Cool & Prepare Quench) Monitor->Emergency Temp Rising Uncontrollably Quench Safe Quenching (Add to Ice) Stable->Quench Neutralize Neutralize with Base Quench->Neutralize Extract Extract Product Neutralize->Extract

Caption: A logical workflow diagram for safely conducting the Beckmann rearrangement.

G A Cyclohexanone Oxime B Protonated Oxime A->B + H₂SO₄ C Nitrilium Ion (Intermediate) B->C Rearrangement & Loss of H₂O Exo Highly Exothermic Step (Requires Cooling) B->Exo D ε-Caprolactam C->D + H₂O (from acid)

Caption: Chemical pathway of the acid-catalyzed Beckmann rearrangement.

References

Technical Support Center: Catalyst Deactivation in Gas-Phase Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during gas-phase Beckmann rearrangement experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the gas-phase Beckmann rearrangement, focusing on catalyst deactivation.

Problem 1: Decreasing Conversion of Cyclohexanone Oxime Over Time

Possible Causes:

  • Coke Formation: The most common cause of deactivation for solid acid catalysts like zeolites in this reaction is the deposition of carbonaceous residues (coke) on the active sites and within the catalyst pores. This blockage prevents reactant molecules from accessing the active sites.[1][2][3]

  • Active Site Poisoning: Impurities in the feed, such as nitrogen-containing compounds or other organic molecules, can strongly adsorb to the active sites, rendering them inactive.[4][5]

  • Thermal Degradation (Sintering): Prolonged exposure to high reaction temperatures can lead to the loss of catalyst surface area and the collapse of its porous structure, reducing the number of available active sites.[5]

  • Hydrothermal Deactivation: The presence of water vapor at elevated temperatures can alter the catalyst's structure and acidity.[6]

Suggested Solutions:

  • Confirm Coke Formation:

    • Perform a Temperature-Programmed Oxidation (TPO) analysis on the spent catalyst to quantify the amount and nature of the coke deposits.[7]

    • Thermogravimetric analysis (TGA) can also be used to determine the weight loss corresponding to coke combustion.[8]

  • Catalyst Regeneration:

    • If coke formation is confirmed, regenerate the catalyst by calcination in air or a diluted oxygen stream to burn off the coke. A typical procedure involves heating the catalyst to 500-600°C for several hours.[1][9][10]

    • For some zeolites, regeneration with an inert gas at a temperature higher than the reaction temperature or with water vapor can also be effective.[11]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can reduce the rate of coke formation and thermal degradation, although it may also decrease the reaction rate. An optimal temperature must be found to balance activity and stability.[2]

    • Feed Concentration: High concentrations of cyclohexanone oxime can accelerate coke formation.[12] Diluting the feed with an inert solvent or gas can improve catalyst lifetime.

    • Solvent Choice: The use of a co-solvent like methanol or ethanol can sometimes improve catalyst stability and selectivity by facilitating product desorption.[4][13]

  • Feed Purification:

    • Ensure the cyclohexanone oxime and any solvents are of high purity to prevent poisoning of the catalyst's active sites.

Problem 2: Decreased Selectivity to ε-Caprolactam

Possible Causes:

  • Changes in Acid Site Distribution: Deactivation can preferentially block the acid sites responsible for the desired rearrangement, leading to an increase in side reactions like the formation of cyclohexanone, 5-cyanopent-1-ene, and other byproducts.[1][14]

  • Coke-Catalyzed Side Reactions: The deposited coke itself can sometimes catalyze undesirable side reactions.

  • Strong Acid Sites: While necessary for the reaction, excessively strong acid sites can sometimes promote side reactions and faster deactivation.[12]

Suggested Solutions:

  • Characterize Catalyst Acidity:

    • Use techniques like Ammonia Temperature-Programmed Desorption (NH3-TPD) or Pyridine-FTIR to analyze the strength and distribution of acid sites on the fresh, spent, and regenerated catalyst.[12][15][16][17] This can help determine if changes in acidity correlate with the drop in selectivity.

  • Catalyst Modification:

    • If strong acid sites are promoting side reactions, consider using a catalyst with weaker acidity. For example, MFI-type metallosilicates with weak acid sites have shown improved catalyst life.[12]

    • Modifying the catalyst with certain metals or oxides can sometimes improve selectivity and stability.

  • Optimize Reaction Conditions:

    • Adjusting the reaction temperature and contact time can influence the product distribution. Lower temperatures may favor the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of catalyst deactivation in the gas-phase Beckmann rearrangement?

A1: The most frequently cited cause of deactivation, particularly for solid acid catalysts like zeolites, is the formation of coke.[1][2][3] Coke consists of carbonaceous deposits that physically block the active sites and pores of the catalyst, preventing the reactant, cyclohexanone oxime, from reaching them.

Q2: How can I tell if my catalyst is deactivated by coke?

A2: A common symptom is a gradual decrease in the conversion of cyclohexanone oxime over time on stream.[1] To confirm coke deposition, you can perform a Temperature-Programmed Oxidation (TPO) analysis on the used catalyst. This technique involves heating the catalyst in an oxidizing atmosphere and detecting the evolved CO and CO2, which provides information about the amount and nature of the coke.[7] A visual inspection of the spent catalyst may also reveal a change in color, often to dark brown or black, indicating coke formation.

Q3: How do I regenerate a coked catalyst?

A3: The most common method for regenerating a coked solid acid catalyst is through calcination.[1][9][10] This involves heating the catalyst in the presence of air or a diluted oxygen stream to a temperature typically between 500°C and 600°C. This process burns off the carbonaceous deposits, restoring the catalyst's activity. It is crucial to control the temperature and oxygen concentration to avoid excessive heat that could cause thermal damage to the catalyst.

Q4: Can feed impurities deactivate the catalyst?

A4: Yes, impurities in the cyclohexanone oxime feed or the carrier gas can act as poisons.[5] These impurities can bind strongly to the active sites, blocking them and reducing catalytic activity. It is essential to use high-purity reactants and gases to minimize this effect.

Q5: How does reaction temperature affect catalyst deactivation?

A5: Higher reaction temperatures generally lead to faster reaction rates but also accelerate deactivation processes.[2] Increased temperatures can promote coke formation and may also cause thermal degradation of the catalyst structure (sintering), leading to a loss of active surface area.[5] Therefore, there is an optimal temperature range that provides a good balance between catalytic activity and catalyst stability.

Quantitative Data on Catalyst Performance and Deactivation

The following tables summarize quantitative data on the performance and deactivation of various catalysts in the gas-phase Beckmann rearrangement.

Table 1: Cyclohexanone Oxime Conversion and ε-Caprolactam Selectivity Over Time on Stream for Different Zeolite Catalysts.

CatalystReaction Temperature (°C)Time on Stream (h)Cyclohexanone Oxime Conversion (%)ε-Caprolactam Selectivity (%)Reference
H-FER4001~98~85[18]
H-FER4008~70~75[18]
ITH-HF3502~100~95[11]
ITH-HF3508~80~94[11]
Silicalite-13502~95~90[11]
Silicalite-13508~60~88[11]
Hollow TS-1 (modified)3502~99~96[5]
Hollow TS-1 (modified)3508~95~95[5]

Table 2: Effect of Coke Deposition on Catalyst Activity.

CatalystCoke Content (wt%)Cyclohexanone Oxime Conversion (%)Reference
HZSM-50100[19]
HZSM-55~80[19]
HZSM-510~60[19]
HZSM-515~40[19]

Table 3: Catalyst Regeneration Efficiency.

CatalystDeactivation CauseRegeneration MethodActivity Recovery (%)Reference
Coked ZSM-5Coke DepositionOxidation with O2 at 550°C~95-100[10]
Coked ZSM-5Coke DepositionOzonation at 100°C~90-95[20]
Coked H-ZSM-5Coke DepositionAir Calcination at 500°C~98[9]

Experimental Protocols

Protocol 1: Gas-Phase Beckmann Rearrangement in a Fixed-Bed Reactor

  • Catalyst Preparation:

    • Prepare the desired solid acid catalyst (e.g., H-ZSM-5) by ion exchange or impregnation methods.

    • Calcine the catalyst in air at a high temperature (e.g., 550°C) for several hours to remove any organic templates and activate the material.

    • Press the calcined catalyst into pellets and sieve to obtain a uniform particle size (e.g., 20-40 mesh).

  • Reactor Setup:

    • Use a fixed-bed reactor, typically a quartz or stainless steel tube, placed inside a furnace with temperature control.[21]

    • Load a known amount of the catalyst into the reactor, supported by quartz wool plugs.

    • Install thermocouples to monitor the temperature of the catalyst bed and the furnace.

  • Reaction Procedure:

    • Heat the reactor to the desired reaction temperature (e.g., 350°C) under a flow of inert gas (e.g., nitrogen or helium).

    • Prepare a feed solution of cyclohexanone oxime dissolved in a suitable solvent (e.g., methanol or toluene).

    • Introduce the feed solution into the reactor using a syringe pump, where it is vaporized and carried over the catalyst bed by the inert gas flow.

    • The reactor effluent is passed through a condenser to collect the liquid products.

    • Analyze the liquid products using gas chromatography (GC) to determine the conversion of cyclohexanone oxime and the selectivity to ε-caprolactam.

Protocol 2: Temperature-Programmed Oxidation (TPO) of Coked Catalysts

  • Sample Preparation:

    • Carefully unload the spent (coked) catalyst from the reactor after the reaction.

    • Load a small, known amount of the coked catalyst into the sample holder of the TPO apparatus.

  • TPO Analysis:

    • Heat the sample in a flow of inert gas (e.g., helium) to a starting temperature (e.g., 100°C) to remove any physisorbed species.

    • Switch the gas flow to a dilute oxygen mixture (e.g., 5% O2 in He).

    • Increase the temperature of the sample at a constant rate (e.g., 10°C/min) up to a final temperature (e.g., 800°C).

    • Continuously monitor the composition of the off-gas using a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO and CO2.

    • The resulting TPO profile (detector signal vs. temperature) can be used to determine the amount of coke and the temperatures at which different types of coke are combusted.

Visualizations

Catalyst_Deactivation_Mechanisms cluster_main Catalyst Deactivation in Gas-Phase Beckmann Rearrangement cluster_causes Deactivation Mechanisms Active Catalyst Active Catalyst Deactivated Catalyst Deactivated Catalyst Active Catalyst->Deactivated Catalyst Time on Stream Coking Coking Poisoning Poisoning Thermal_Degradation Thermal_Degradation Blockage of Active Sites & Pores Blockage of Active Sites & Pores Coking->Blockage of Active Sites & Pores Carbonaceous Deposits Inactivation of Active Sites Inactivation of Active Sites Poisoning->Inactivation of Active Sites Strong Adsorption of Impurities Loss of Surface Area & Porosity Loss of Surface Area & Porosity Thermal_Degradation->Loss of Surface Area & Porosity Sintering & Structural Collapse Reduced Conversion & Selectivity Reduced Conversion & Selectivity Blockage of Active Sites & Pores->Reduced Conversion & Selectivity Inactivation of Active Sites->Reduced Conversion & Selectivity Loss of Surface Area & Porosity->Reduced Conversion & Selectivity

Caption: Primary mechanisms of catalyst deactivation.

Troubleshooting_Workflow Start Decreased Catalyst Performance (Low Conversion/Selectivity) Check_Coke Is Coke Formation Suspected? Start->Check_Coke Perform_TPO Perform TPO/TGA Analysis Check_Coke->Perform_TPO Yes Check_Feed Check Feed Purity Check_Coke->Check_Feed No Coke_Confirmed Coke Confirmed? Perform_TPO->Coke_Confirmed Regenerate Regenerate Catalyst (Calcination) Coke_Confirmed->Regenerate Yes Coke_Confirmed->Check_Feed No End Monitor Performance Regenerate->End Poisoning_Suspected Poisoning Suspected? Check_Feed->Poisoning_Suspected Purify_Feed Purify Feedstock Poisoning_Suspected->Purify_Feed Yes Check_Temp Review Reaction Temperature Poisoning_Suspected->Check_Temp No Purify_Feed->End High_Temp Is Temperature Too High? Check_Temp->High_Temp Optimize_Temp Optimize Temperature High_Temp->Optimize_Temp Yes High_Temp->End No Optimize_Temp->End

Caption: Troubleshooting workflow for catalyst deactivation.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Gas-Phase Reaction cluster_post Post-Reaction Analysis & Regeneration Catalyst_Synthesis Catalyst Synthesis (e.g., ZSM-5) Calcination Calcination Catalyst_Synthesis->Calcination Characterization_Fresh Characterize Fresh Catalyst (NH3-TPD, Py-FTIR, BET) Calcination->Characterization_Fresh Reaction Fixed-Bed Reactor - Cyclohexanone Oxime Feed - Inert Gas Flow - Controlled Temperature Characterization_Fresh->Reaction Product_Analysis Product Analysis (GC) Reaction->Product_Analysis Spent_Catalyst Spent Catalyst Product_Analysis->Spent_Catalyst Characterization_Spent Characterize Spent Catalyst (TPO, TGA) Spent_Catalyst->Characterization_Spent Regeneration Regeneration (Calcination) Characterization_Spent->Regeneration Characterization_Regen Characterize Regenerated Catalyst Regeneration->Characterization_Regen Characterization_Regen->Reaction Reuse

Caption: Experimental workflow for studying catalyst deactivation.

References

Reducing non-vaporizable residues in cyclohexanone oxime purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the reduction of non-vaporizable residues during the purification of cyclohexanone oxime.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of cyclohexanone oxime, leading to the presence of non-vaporizable residues.

Issue Possible Cause Recommended Actions
High levels of non-vaporizable residue after synthesis. Incomplete reaction or presence of thermally unstable byproducts from the synthesis process. Common impurities can include unreacted cyclohexanone, and byproducts like ammonium nitrate and ammonium nitrite.1. Optimize Synthesis: Ensure the reaction between cyclohexanone and hydroxylamine goes to completion. 2. Initial Washing: Wash the organic solution of cyclohexanone oxime with water to remove water-soluble impurities such as ammonium salts.
Non-vaporizable residue remains after solvent stripping. Formation of high-boiling point impurities or thermal degradation of cyclohexanone oxime. Heating the oxime for extended periods, especially at high temperatures (e.g., 200°C), can lead to the formation of residues.1. Alkaline Wash: Wash the cyclohexanone oxime solution (e.g., in toluene) with a dilute aqueous solution of a base like NaOH (0.05 N to 0.1 N). This can significantly reduce the non-vaporizable residue. 2. Ion Exchange: Pass the solution through a weakly alkaline ion exchange resin. A subsequent pass through a weakly acidic resin can also be beneficial. 3. Control Temperature: Minimize the time the cyclohexanone oxime is held at high temperatures during solvent removal.
Discoloration of the purified cyclohexanone oxime. Presence of trace impurities or degradation products.1. Recrystallization: Purify the solid cyclohexanone oxime by crystallization from a suitable solvent like light petroleum (b.p. 60-80°C). 2. Analytical Testing: Use analytical techniques like HPLC or GC to identify the impurities causing the discoloration.
Fouling of equipment during vaporization for subsequent processes (e.g., Beckmann rearrangement). The presence of non-vaporizable residues which deposit on heated surfaces. These residues can foul apparatus walls and catalysts.Implement a purification step specifically designed to reduce non-vaporizable residues before vaporization. The alkaline wash or ion exchange methods are effective for this purpose.

Frequently Asked Questions (FAQs)

Q1: What are non-vaporizable residues in the context of cyclohexanone oxime purification?

A1: Non-vaporizable residues are impurities present in cyclohexanone oxime that do not evaporate under the conditions used to vaporize the oxime itself (e.g., 120°C and 10 mm Hg). These residues can be solid deposits that foul equipment and catalysts in downstream processes like the vapor-phase Beckmann rearrangement.

Q2: How can I quantify the amount of non-vaporizable residue in my cyclohexanone oxime sample?

A2: A common method is to heat a known weight of the cyclohexanone oxime sample under vacuum to evaporate the oxime. The remaining residue is then weighed, and its percentage relative to the initial sample weight is calculated. A typical procedure involves heating the sample at 120°C and a reduced pressure of about 10 mm Hg.

Q3: What are the most effective methods for reducing non-vaporizable residues?

A3: Washing a solution of cyclohexanone oxime in a water-immiscible solvent (like toluene) with a dilute aqueous alkaline solution (e.g., 0.05 N to 0.1 N NaOH) is a highly effective method. Passing the solution through a weakly alkaline ion exchange resin is another effective technique.

Q4: What are some common impurities found in cyclohexanone oxime?

A4: Common impurities can include unreacted starting materials like cyclohexanone, byproducts from the synthesis such as ammonium nitrate and ammonium nitrite, and potential degradation products. Other impurities can arise from the raw materials used to produce cyclohexanone.

Q5: What analytical techniques are suitable for assessing the purity of cyclohexanone oxime?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of cyclohexanone oxime and identifying impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used for accurate purity assessment.

Experimental Protocols

Protocol 1: Determination of Non-Vaporizable Residue

Objective: To quantify the amount of non-vaporizable residue in a cyclohexanone oxime sample.

Methodology:

  • Accurately weigh approximately 200 g of the cyclohexanone oxime sample into a round-bottom flask.

  • Heat the sample in a nitrogen atmosphere for 5 hours at 200°C.

  • Following the heating period, distill the cyclohexanone oxime using a rotating evaporator at a temperature of 120°C and a residual pressure of 10 mm Hg until all the oxime has evaporated.

  • Carefully weigh the residue remaining in the flask.

  • Calculate the percentage of non-vaporizable residue using the following formula:

    (Weight of residue / Initial weight of cyclohexanone oxime) x 100%

Protocol 2: Purification of Cyclohexanone Oxime via Alkaline Wash

Objective: To reduce the content of non-vaporizable residue in cyclohexanone oxime.

Methodology:

  • Prepare a solution of cyclohexanone oxime in a water-immiscible solvent such as toluene (e.g., 30-60% by weight).

  • Prepare a 0.1 N aqueous solution of sodium hydroxide (NaOH).

  • In a separatory funnel or a suitable mixer-settler apparatus, wash the cyclohexanone oxime solution with the 0.1 N NaOH solution. A typical ratio is 3 parts by weight of the oxime solution to 1 part by volume of the NaOH solution.

  • Agitate the mixture for approximately 30 minutes at a temperature between 70-80°C.

  • Allow the phases to separate for about 20 minutes.

  • Separate the upper organic phase containing the purified cyclohexanone oxime from the lower aqueous phase.

  • Remove the solvent from the organic phase by distillation (e.g., using a rotating evaporator at 120°C and 100 mm Hg) to obtain the purified cyclohexanone oxime.

Data Summary

The following table summarizes the effectiveness of different purification methods in reducing non-vaporizable residues in cyclohexanone oxime, based on data from cited literature.

Purification Method Initial Non-Vaporizable Residue (%) Final Non-Vaporizable Residue (%) Reference
None (Control)3.153.15
Washing with 0.1 N NaOH solution3.15Not specified, but significantly reduced
Washing with waterNot specifiedReduced
Treatment with weakly alkaline ion exchange resinNot specifiedReduced

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Cyclohexanone + Hydroxylamine reaction Oximation Reaction start->reaction crude_oxime Crude Cyclohexanone Oxime Solution reaction->crude_oxime washing Alkaline Wash / Ion Exchange crude_oxime->washing separation Phase Separation washing->separation solvent_removal Solvent Stripping separation->solvent_removal separation->solvent_removal Organic Phase waste To Waste Treatment separation->waste Aqueous Phase purified_oxime Purified Cyclohexanone Oxime solvent_removal->purified_oxime analysis Purity Analysis (HPLC/GC) & Residue Test purified_oxime->analysis

Caption: Workflow for the purification of cyclohexanone oxime.

Troubleshooting_Tree start High Non-Vaporizable Residue Detected? cause1 Issue in Synthesis? start->cause1 cause2 Ineffective Purification? start->cause2 cause3 Thermal Degradation? start->cause3 action1 Optimize Reaction Conditions & Initial Water Wash cause1->action1 end_node Residue Reduced action1->end_node action2 Implement Alkaline Wash or Ion Exchange cause2->action2 action2->end_node action3 Minimize Heat Exposure During Solvent Removal cause3->action3 action3->end_node

Caption: Troubleshooting decision tree for high non-vaporizable residues.

Validation & Comparative

Validation of analytical methods for cyclohexanone oxime quantification

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to the validation of analytical methods for quantifying cyclohexanone oxime, offering a comparative analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This document is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data.

Cyclohexanone oxime is a critical intermediate in the chemical industry, most notably in the production of caprolactam, the precursor to Nylon-6.[1] Accurate and reliable quantification of cyclohexanone oxime is paramount for ensuring product purity, monitoring reaction kinetics, and maintaining quality control in industrial processes. This guide compares the two most common analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), presenting their respective methodologies and performance metrics.

Comparison of Analytical Methods

The choice between GC and HPLC for the quantification of cyclohexanone oxime depends on several factors, including the sample matrix, the presence of impurities, required sensitivity, and the availability of instrumentation.[2] GC is well-suited for volatile and thermally stable compounds, while HPLC is advantageous for non-volatile or thermally labile substances.[3][4]

Gas Chromatography (GC) is a robust and widely used technique for the analysis of cyclohexanone oxime, often employing a Flame Ionization Detector (FID) for reliable quantification.[2] It excels in separating volatile impurities and is generally considered a cost-effective option.[2]

High-Performance Liquid Chromatography (HPLC) , particularly with UV detection, offers a powerful alternative. A reverse-phase HPLC method is suitable for the analysis of oximes and can be highly effective for non-volatile and polar analytes.[2][3] This method is particularly useful when dealing with thermally sensitive compounds or complex sample matrices.[4][5]

Data Presentation

The following table summarizes the quantitative performance characteristics for validated GC and proposed HPLC methods for the quantification of cyclohexanone oxime.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (RP-HPLC-UV)
Linearity (R²) > 0.999> 0.99 (Proposed)
Accuracy (% Recovery) 97.5% - 102%98% - 102% (Proposed)
Precision (% RSD) < 5%< 2% (Proposed)
Limit of Detection (LOD) 0.02 mg·L⁻¹~0.1 µg/mL (Proposed)
Limit of Quantification (LOQ) Not Specified~0.3 µg/mL (Proposed)
Potential Impurities Monitored Cyclohexanone, NitrocyclohexaneUnreacted starting materials, Isomeric impurities, Degradation products

Note: The data for the GC-FID method is based on a validated study for the simultaneous determination of cyclohexanone, cyclohexanone oxime, and nitrocyclohexane. The data for the RP-HPLC-UV method is proposed based on established protocols for analogous oxime compounds, as a direct comparative study with full validation data for cyclohexanone oxime was not available.[2][6]

Experimental Protocols

Detailed methodologies for the GC and HPLC analysis of cyclohexanone oxime are provided below.

Gas Chromatography (GC-FID) Method

This method is designed for the simultaneous determination of cyclohexanone, cyclohexanone oxime, and nitrocyclohexane in a reaction solution.

  • Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column : Kromat KB-624 chromatographic column (30 m × 0.32 mm, 1.8 μm).

  • Carrier Gas : Nitrogen at a flow rate of 2.0 mL·min⁻¹.

  • Injector Temperature : 250°C.

  • Detector Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature of 80°C, hold for 1 minute.

    • Ramp to 140°C at a rate of 10°C·min⁻¹, hold for 1 minute.

    • Ramp to 220°C at a rate of 20°C·min⁻¹, hold for 3 minutes.

  • Injection : 1 µL with a split ratio of 100:1.

  • Sample Preparation : Add 0.1 g of the reaction solution to 5.0 mL of a cyclopentanone oxime internal standard solution, and dilute to 100 mL with anhydrous ethanol.

  • Quantification : Internal standard method using cyclopentanone oxime.

High-Performance Liquid Chromatography (RP-HPLC-UV) Method (Proposed)

This proposed method is based on established protocols for similar alicyclic ketoximes and is suitable for purity analysis.[2]

  • Instrumentation : A standard HPLC system equipped with a UV detector.[2]

  • Column : C18, 5 µm, 4.6 x 250 mm.[2]

  • Mobile Phase : Isocratic elution with Acetonitrile:Water (60:40, v/v).[2]

  • Flow Rate : 1.0 mL/min.[2]

  • Column Temperature : 30°C.[2]

  • Detection : UV at 210 nm.[2]

  • Injection Volume : 10 µL.[2]

  • Sample Preparation : Dissolve 10 mg of cyclohexanone oxime in 10 mL of the mobile phase.[2]

Visualization of Analytical Workflows

The following diagrams illustrate the experimental workflows for the GC-FID and HPLC-UV analytical methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing sample 0.1 g Reaction Solution is 5.0 mL Internal Standard (Cyclopentanone Oxime) dilute Dilute to 100 mL with Anhydrous Ethanol is->dilute injection Inject 1 µL (Split Ratio 100:1) dilute->injection separation Separation on Kromat KB-624 Column injection->separation detection FID Detection at 250°C separation->detection quant Quantification using Internal Standard Method detection->quant HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample 10 mg Cyclohexanone Oxime dissolve Dissolve in 10 mL of Mobile Phase sample->dissolve injection Inject 10 µL dissolve->injection separation Separation on C18 Column injection->separation detection UV Detection at 210 nm separation->detection quant Quantification using External Standard Method detection->quant

References

Comparing solid acid catalysts for the Beckmann rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Solid Acid Catalysts for the Beckmann Rearrangement

The Beckmann rearrangement, a cornerstone of industrial chemistry for the production of amides, particularly ε-caprolactam, the monomer for Nylon-6, has traditionally relied on corrosive and environmentally challenging liquid acids like oleum or concentrated sulfuric acid. The quest for greener, safer, and more efficient alternatives has propelled the development of solid acid catalysts. This guide provides a comparative overview of three prominent classes of solid acid catalysts—zeolites, functionalized mesoporous silicas, and mixed metal oxides—for the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam. The comparison is based on their catalytic performance, supported by experimental data, and includes detailed methodologies to aid researchers in their catalyst selection and experimental design.

Catalyst Performance Comparison

The efficacy of a solid acid catalyst in the Beckmann rearrangement is primarily evaluated by its ability to achieve high conversion of the cyclohexanone oxime and high selectivity towards the desired ε-caprolactam product under sustainable operating conditions. The following table summarizes the performance of representative catalysts from each class based on published experimental data.

Catalyst Catalyst Type Reaction Phase Temperature (°C) Catalyst Loading Reaction Time Conversion (%) Selectivity (%)
Nanocrystalline H-ZSM-5 ZeoliteLiquid1200.10 gNot Specified>95>95
S-1 Zeolite ZeoliteVapor3500.5 g8 h99.995.0
SBA-15-SO3H Functionalized Mesoporous SilicaLiquid1300.1 g24 h~55~59
B2O3/TiO2-ZrO2 Mixed Metal OxideVapor320Not SpecifiedNot Specified>99~97

Detailed Experimental Protocols

Reproducibility and the ability to adapt methodologies are critical in catalyst research. Below are detailed experimental protocols for the synthesis of the compared catalysts and the execution of the Beckmann rearrangement reaction.

Catalyst Synthesis Protocols

1. Nanocrystalline H-ZSM-5 (Si/Al = 50)

Nanocrystalline ZSM-5 is prepared from a hydrolyzed clear sol of tetrapropylammonium hydroxide (TPAOH), aluminum isopropoxide (AlP), and tetraethoxysilane (TEOS) at room temperature.[1]

  • Preparation of Aluminate Solution: Aluminum isopropoxide is dissolved in an aqueous solution of TPAOH.

  • Preparation of Silicate Solution: Tetraethoxysilane is hydrolyzed in deionized water.

  • Gel Formation: The aluminate solution is added to the silicate solution under vigorous stirring to form a homogeneous gel.

  • Aging and Crystallization: The gel is aged at 80°C for 24 hours.

  • Calcination: The resulting solid is filtered, washed, dried, and then calcined at 550°C for 5 hours to remove the organic template and yield the final catalyst.[1]

2. Sulfonic Acid Functionalized SBA-15 (SBA-15-SO3H)

This catalyst is synthesized via co-condensation of tetraethoxysilane (TEOS) and 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane (CSPTMS) in the presence of a triblock copolymer template (Pluronic P123) under acidic conditions.

  • Template Dissolution: Pluronic P123 is dissolved in an aqueous HCl solution.

  • Co-condensation: TEOS and CSPTMS are added to the template solution and stirred at 40°C for 24 hours.

  • Aging: The mixture is then aged at 100°C for another 24 hours.

  • Template Removal: The solid product is recovered by filtration, dried, and the template is removed by extraction with a suitable solvent. The material is then calcined at 200°C for 24 hours.

3. B2O3/TiO2-ZrO2 Mixed Oxide

This mixed oxide catalyst is typically prepared by an impregnation method.

  • Support Synthesis: A TiO2-ZrO2 mixed oxide support is first prepared, often by a co-precipitation or sol-gel method, followed by calcination at a high temperature (e.g., 600°C) to ensure stability.

  • Impregnation: The TiO2-ZrO2 support is then impregnated with an aqueous solution of boric acid (H3BO3).

  • Drying and Calcination: The impregnated support is dried to remove the solvent and then calcined at a specific temperature to decompose the boric acid into boria (B2O3) and disperse it on the support surface.

Beckmann Rearrangement Reaction Protocols

1. Liquid-Phase Rearrangement over Nanocrystalline H-ZSM-5

  • Reaction Setup: A batch reactor is charged with 0.10 g of the nanocrystalline H-ZSM-5 catalyst and a solution of cyclohexanone oxime (100 mmol) in a suitable solvent.[1]

  • Reaction Conditions: The reaction mixture is heated to 120°C and stirred.[1]

  • Product Analysis: After the reaction, the catalyst is separated by filtration or centrifugation. The liquid product mixture is then analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of cyclohexanone oxime and the selectivity to ε-caprolactam.[1]

2. Vapor-Phase Rearrangement over S-1 Zeolite

  • Reaction Setup: A fixed-bed reactor is loaded with 0.5 g of the S-1 zeolite catalyst.[2]

  • Reaction Conditions: A solution of cyclohexanone oxime in a solvent (e.g., methanol, with a mass ratio of 1:9) is fed into the reactor at a weight hourly space velocity (WHSV) of 10 h⁻¹. A nitrogen gas flow of 30 mL/min is maintained, and the reactor is heated to 350°C. The reaction is carried out for 8 hours.[2]

  • Product Analysis: The products exiting the reactor are condensed and collected. The composition of the liquid product is analyzed by gas chromatography to determine conversion and selectivity.[2]

3. Liquid-Phase Rearrangement over SBA-15-SO3H

  • Reaction Setup: In a round-bottom flask, 0.1 g of the SBA-15-SO3H catalyst is suspended in 20 ml of toluene. To this, 0.1 g of cyclohexanone oxime is added.

  • Reaction Conditions: The reaction mixture is heated to 130°C and stirred for 24 hours.

  • Product Analysis: The catalyst is removed by filtration, and the filtrate is analyzed by gas chromatography to quantify the conversion of the oxime and the yield of ε-caprolactam.

Experimental and Analytical Workflow

The process of comparing solid acid catalysts for the Beckmann rearrangement follows a logical sequence from catalyst preparation and characterization to performance evaluation and data analysis.

Solid Acid Catalyst Comparison Workflow Workflow for Comparing Solid Acid Catalysts cluster_catalyst_prep Catalyst Preparation and Characterization cluster_reaction Beckmann Rearrangement cluster_analysis Product Analysis and Performance Evaluation synthesis Catalyst Synthesis (Zeolite, Mesoporous Silica, Metal Oxide) characterization Physicochemical Characterization (XRD, BET, SEM, TPD) synthesis->characterization Verification of Properties reaction_setup Reaction Setup (Liquid or Vapor Phase) characterization->reaction_setup Catalyst Selection parameter_optimization Parameter Optimization (Temp, Time, Catalyst Load) reaction_setup->parameter_optimization product_analysis Product Analysis (GC, HPLC, GC-MS) parameter_optimization->product_analysis Sample Collection data_analysis Data Analysis (Conversion, Selectivity, Yield) product_analysis->data_analysis comparison Comparative Assessment of Catalysts data_analysis->comparison Performance Metrics

Caption: Workflow for the comparative evaluation of solid acid catalysts.

Concluding Remarks

The selection of a solid acid catalyst for the Beckmann rearrangement is a critical decision that influences the overall efficiency, sustainability, and economic viability of ε-caprolactam production.

  • Zeolites , such as nanocrystalline H-ZSM-5 and S-1, demonstrate high activity and selectivity in both liquid and vapor phases, making them highly promising for industrial applications.[1][2] Their well-defined microporous structure and strong acid sites contribute to their excellent catalytic performance.

  • Sulfonic acid-functionalized mesoporous silicas like SBA-15-SO3H offer the advantage of high surface area and tunable acidic properties. While the reported performance in the liquid phase may be lower than that of zeolites under the specified conditions, there is significant potential for optimization through modification of the acid site density and reaction parameters.

  • Mixed metal oxides , exemplified by B2O3/TiO2-ZrO2, are robust catalysts that exhibit exceptional performance in the vapor-phase rearrangement, achieving high conversion and selectivity at elevated temperatures. Their thermal stability makes them suitable for continuous, high-temperature processes.

Ultimately, the choice of catalyst will depend on the specific process requirements, including the desired reaction phase (liquid or vapor), operating conditions, and economic considerations. This guide provides a foundation for researchers and drug development professionals to make informed decisions in the pursuit of more sustainable and efficient routes to amide synthesis.

References

Cyclohexanone Oxime vs. Other Ketoximes: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, ketoximes serve as versatile intermediates, pivotal in the construction of nitrogen-containing compounds. Their significance is underscored by their role in fundamental transformations such as the Beckmann rearrangement. Among these, cyclohexanone oxime holds a place of prominence due to its indispensable role as the primary precursor to ε-caprolactam, the monomer for Nylon 6. However, other ketoximes, such as the aliphatic acetone oxime and the aromatic acetophenone oxime, offer unique reactivity and applications, making a comparative analysis essential for researchers, scientists, and professionals in drug development.

This guide provides an objective comparison of cyclohexanone oxime with other representative ketoximes, supported by experimental data and detailed protocols, to inform the selection of the appropriate substrate for specific synthetic goals.

Core Application: The Beckmann Rearrangement

The Beckmann rearrangement is the signature reaction of ketoximes, converting them into N-substituted amides or lactams under acidic conditions. This transformation is central to the industrial importance of cyclohexanone oxime.

Cyclohexanone Oxime: The acid-catalyzed rearrangement of cyclohexanone oxime yields ε-caprolactam, a seven-membered cyclic amide. This process is the cornerstone of Nylon 6 production, with millions of tons produced annually. Industrially, the reaction is catalyzed by strong acids like fuming sulfuric acid (oleum), although solid acid catalysts such as zeolites are used in more modern, environmentally benign processes.

Comparison with Other Cyclic Ketoximes: The rate of the Beckmann rearrangement is significantly influenced by the ring size of the cyclic ketoxime, primarily due to ring strain.

  • Cyclopentanone Oxime: Rearranges to form δ-lactam (2-piperidone). The reaction is notably slower than that of cyclohexanone oxime because of increased ring strain in the transition state.

  • Cyclobutanone Oxime: Expected to rearrange even more slowly to a γ-lactam, this reaction is often hampered by side reactions due to the high ring strain of the four-membered ring.

Kinetic studies highlight this trend, with cyclohexanone oxime rearranging significantly faster than its smaller-ring counterparts. For example, solvolysis studies of the corresponding tosylates, which mimic the rearrangement intermediate, show that cyclohexanone oxime tosylate reacts about 21 times faster than cyclopentanone oxime tosylate.

Acyclic Ketoximes (Acetone Oxime and Acetophenone Oxime): Acyclic ketoximes rearrange to form linear N-substituted amides. The reaction is stereospecific, with the group positioned anti to the hydroxyl group migrating to the nitrogen atom.

  • Acetone Oxime: As a symmetrical ketoxime, it rearranges to N-methylacetamide.

  • Acetophenone Oxime: This unsymmetrical aromatic ketoxime can, in principle, form two different amides (acetanilide or N-methyl benzamide) depending on the E/Z isomerism of the oxime and the migratory aptitude of the phenyl versus the methyl group. The phenyl group generally has a higher migratory aptitude.

Synthesis and Reactivity

The most common method for synthesizing ketoximes is the condensation reaction between a ketone and hydroxylamine.

  • Cyclohexanone Oxime: Synthesized from cyclohexanone and hydroxylamine. Industrial routes are highly optimized and include processes that generate hydroxylamine in situ or use alternative pathways like the reaction of cyclohexane with nitrosyl chloride to minimize byproducts. Recent advancements include electrochemical methods that produce cyclohexanone oxime with high yield (92-98%) and selectivity under ambient conditions, offering a more sustainable alternative.

  • Acetone Oxime: Prepared by the condensation of acetone with hydroxylamine. It is recognized for its utility as a corrosion inhibitor and an anti-skinning agent in paints and lacquers.

  • Aromatic vs. Aliphatic Ketones: The synthesis of ketoximes is dependent on the reactivity of the parent ketone. Aromatic ketones, like acetophenone, are generally less reactive than aliphatic ketones, such as cyclohexanone or acetone, due to the electron-donating resonance effect of the aromatic ring which reduces the electrophilicity of the carbonyl carbon.

Data Presentation

Table 1: Comparison of Physicochemical Properties

PropertyCyclohexanone OximeAcetone OximeAcetophenone Oxime
Molar Mass 113.16 g/mol 73.09 g/mol 135.17 g/mol
Structure Cyclic AliphaticAcyclic AliphaticAromatic
Melting Point 88-91 °C61 °C60 °C
Boiling Point 204-206 °C135 °C217 °C
Primary Use Precursor to Nylon 6Corrosion inhibitor, intermediateOrganic synthesis intermediate

Table 2: Comparative Data on the Beckmann Rearrangement

KetoximeProductTypical Catalyst / ConditionsRelative Rate / Yield
Cyclohexanone Oxime ε-CaprolactamH₂SO₄ (oleum) or solid acids (zeolites), 110-120 °CHigh yield and rate, industrially optimized. Activation energy: 68-94 kJ/mol.
Cyclopentanone Oxime δ-Lactam (2-Piperidone)Acid catalystSlower than cyclohexanone oxime due to higher ring strain.
Acetone Oxime N-MethylacetamideAcid catalyst (e.g., TFA, H₂SO₄)Generally proceeds with good yield under standard conditions.
Acetophenone Oxime AcetanilideAcid catalyst (e.g., TFA)High conversion and selectivity achievable.

Mandatory Visualizations

Beckmann_Rearrangement cluster_step1 Step 1: Protonation cluster_step2 Step 2: Rearrangement & H₂O Loss cluster_step3 Step 3: Nucleophilic Attack by H₂O cluster_step4 Step 4: Deprotonation Ketoxime Ketoxime (R-C(=NOH)-R') Protonated_Oxime Protonated Oxime (Oxonium Ion) Ketoxime->Protonated_Oxime Acid Catalyst H_plus H⁺ Nitrilium_Ion Nitrilium Ion [R-C≡N-R']⁺ Protonated_Oxime->Nitrilium_Ion Concerted Migration of anti-group (R') H2O H₂O Intermediate Protonated Amide Intermediate Nitrilium_Ion->Intermediate Tautomerization Amide Amide / Lactam (R-C(=O)NH-R') Intermediate->Amide Deprotonation H2O_attack H₂O H_plus_out H⁺

Caption: General mechanism of the acid-catalyzed Beckmann rearrangement.

Synthesis_Workflow start Start Materials: - Ketone - Hydroxylamine Salt - Base dissolve Dissolve Ketone and Hydroxylamine Salt in Solvent (e.g., Ethanol/Water) start->dissolve add_base Add Base Solution (e.g., NaOH, NaOAc) Dropwise at Room Temp dissolve->add_base stir Stir Reaction Mixture (2-4 hours) add_base->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup: Dilute with Water, Extract with Organic Solvent monitor->workup dry Dry Organic Layer (e.g., over Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify product Final Product: Pure Ketoxime purify->product

Caption: Typical experimental workflow for laboratory synthesis of a ketoxime.

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanone Oxime

  • Materials: Cyclohexanone, hydroxylamine hydrochloride, sodium hydroxide, water, ethanol.

  • Procedure:

    • In a flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water.

    • Add cyclohexanone (1 equivalent) to the solution.

    • Slowly add an aqueous solution of sodium hydroxide (1.5 equivalents) dropwise to the mixture while stirring at room temperature.

    • Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, the product often precipitates due to its lower solubility in water compared to the starting ketone.

    • Isolate the solid product by vacuum filtration.

    • Wash the crude product with cold water and allow it to air dry. Further purification can be achieved by recrystallization from a suitable solvent like hexane.

Protocol 2: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

  • Materials: Cyclohexanone oxime, concentrated sulfuric acid, ammonium hydroxide solution, chloroform (or other suitable extraction solvent), ice.

  • Procedure:

    • In a flask equipped with a mechanical stirrer and a thermometer, carefully heat concentrated sulfuric acid to 110-120 °C.

    • Add cyclohexanone oxime (1 equivalent) portion-wise to the hot acid with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

    • Maintain the reaction temperature for approximately 15-30 minutes after the addition is complete.

    • Cautiously pour the hot reaction mixture onto a stirred slurry of crushed ice.

    • Neutralize the resulting acidic solution by the slow addition of a concentrated ammonium hydroxide solution, ensuring the mixture remains cool in an ice bath.

    • Extract the aqueous solution multiple times with chloroform.

    • Combine the organic extracts, dry them over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude ε-caprolactam.

    • The product can be purified by vacuum distillation or recrystallization.

Protocol 3: Synthesis of Acetone Oxime

  • Materials: Acetone, hydroxylamine hydrochloride, sodium hydroxide, water.

  • Procedure:

    • Dissolve hydroxylamine hydrochloride (1.0 equivalent) in water in a flask.

    • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 equivalent) in water, keeping the temperature below 10 °C.

    • Add acetone (1.0 equivalent) to the cold hydroxylamine solution.

    • Allow the mixture to stir at room temperature for 1-2 hours.

    • Extract the product from the aqueous solution using diethyl ether.

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Remove the solvent by distillation to obtain acetone oxime as a white crystalline solid.

Conclusion

The choice between cyclohexanone oxime and other ketoximes in organic synthesis is dictated primarily by the desired molecular architecture of the final product.

  • Cyclohexanone Oxime is a highly specialized, industrially vital intermediate. Its utility is almost exclusively linked to the production of ε-caprolactam for Nylon 6, a role for which its cyclic structure is perfectly suited. Its reactivity in the Beckmann rearrangement is enhanced compared to smaller cyclic analogues due to favorable ring strain effects.

  • Acetone Oxime , as the simplest ketoxime, is a versatile building block and functional chemical. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals and finds direct application as a corrosion inhibitor and anti-skinning agent.

  • Aromatic Ketoximes , such as acetophenone oxime, are crucial for synthesizing N-aryl amides and serve as important substrates for mechanistic studies, providing insight into migratory aptitudes and the influence of electronic effects on the Beckmann rearrangement.

A Comparative Analysis of Cyclohexanone Oxime Synthesis: Conventional vs. Electrochemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

Cyclohexanone oxime is a critical industrial intermediate, primarily serving as the precursor to ε-caprolactam, the monomer for Nylon-6.[1][2] The synthesis of this vital compound has traditionally relied on methods that, while effective, present environmental and safety challenges. These include the generation of significant inorganic salt byproducts and the use of hazardous reagents under harsh conditions.[3][4][5] In recent years, electrochemical synthesis has emerged as a promising sustainable alternative, offering a pathway that operates under ambient conditions and utilizes readily available, less hazardous starting materials.[3][6]

This guide provides an objective comparison between conventional and modern electrochemical methods for synthesizing cyclohexanone oxime, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development and chemical manufacturing.

Data Presentation: Performance Comparison

The following table summarizes the key performance metrics for the different synthesis routes, offering a clear comparison of their efficiency and operating conditions.

ParameterConventional (Hydroxylamine Salt)Conventional (Ammoximation)Electrochemical Synthesis
Primary Reactants Cyclohexanone, Hydroxylamine Salt (e.g., (NH₃OH)₂SO₄)Cyclohexanone, Ammonia, Hydrogen PeroxideCyclohexanone, Nitrate (NO₃⁻) or Nitrite (NO₂⁻)
Catalyst None (acid-mediated)Titanium Silicalite (TS-1)[7]Metal/Alloy Electrode (e.g., Zn-Cu, Cu-S)[3][4]
Typical Yield High (often near quantitative for the oximation step)83.5%[8]92% - 97%[3][4][9]
Selectivity High83.9%[8]~99%[4]
Faradaic Efficiency Not ApplicableNot Applicable26% - 27%[3][4][9]
Reaction Temperature 80-100°C[10][11]80°C[12][13]Ambient Temperature[3][4]
Reaction Pressure AtmosphericHigh Pressure (e.g., >500 psi)[12][13]Ambient Pressure[3][4]
Key Byproducts Ammonium Sulfate ((NH₄)₂SO₄)[10][14]Water, Minor imine impurities[7][8]Ammonia (from further reduction), N₂[5]
Environmental Impact High (large salt waste stream)[15][16]Moderate (requires H₂O₂ production)Low (uses water as solvent, avoids harsh reagents)[3]

Experimental Protocols

Conventional Synthesis: Ammoximation of Cyclohexanone

This protocol is based on the ammoximation process using a titanium silicalite catalyst, which represents an improvement over the older hydroxylamine salt methods by avoiding sulfate byproducts.[7][14]

Objective: To synthesize cyclohexanone oxime from cyclohexanone, ammonia, and an in-situ generated oxidant over a bifunctional catalyst.

Materials:

  • Cyclohexanone (2 mmol)

  • Ammonium bicarbonate (NH₄HCO₃, 4 mmol) as an ammonia source

  • Supported Catalyst (e.g., 0.33%Pd–0.33%Au/TS-1, 0.075 g)[12]

  • Tertiary-butanol (t-BuOH, 5.9 g)

  • Deionized Water (7.5 g)

  • Pressurized Gas Cylinders: 5% H₂/N₂ and 25% O₂/N₂

  • High-pressure batch reactor equipped with a magnetic stirrer, gas inlets, and temperature control.

Procedure: [12][13]

  • The high-pressure reactor is charged with cyclohexanone, ammonium bicarbonate, the catalyst, t-BuOH, and water.

  • The reactor is sealed and purged with N₂ to remove air.

  • The reactor is pressurized with 5% H₂/N₂ to 420 psi and then with 25% O₂/N₂ to a total pressure of 580 psi.

  • The reaction mixture is heated to 80°C and stirred vigorously (e.g., 800 rpm) to ensure proper mixing of the gas, liquid, and solid phases.

  • The reaction is allowed to proceed for 6 hours, maintaining constant temperature and pressure.

  • After the reaction period, the reactor is cooled to room temperature and carefully depressurized.

  • The solid catalyst is separated from the liquid mixture by filtration.

  • The liquid product mixture is then analyzed by gas chromatography to determine the conversion of cyclohexanone and the selectivity and yield of cyclohexanone oxime.

Electrochemical Synthesis: One-Pot Reduction of Nitrate

This protocol describes a one-pot electrochemical method where hydroxylamine is generated in situ from nitrate reduction at a cathode and immediately reacts with cyclohexanone.[3]

Objective: To synthesize cyclohexanone oxime from cyclohexanone and potassium nitrate under ambient conditions in an electrochemical cell.

Materials:

  • Potassium nitrate (KNO₃, 100 mM)

  • Cyclohexanone (25 mM)

  • Potassium phosphate buffer (0.5 M, pH 7.0)

  • Working Electrode: Zn-Cu alloy (e.g., Zn₉₃Cu₇, surface area = 1 cm²)[3][5]

  • Counter Electrode: Platinum (Pt) foil

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

  • Gastight H-type electrochemical cell with two compartments separated by a proton exchange membrane.

Procedure: [3][5]

  • Prepare the electrolyte by dissolving potassium nitrate and cyclohexanone in the 0.5 M potassium phosphate buffer solution.

  • Assemble the H-type cell: Fill both the cathodic and anodic compartments with 16 mL of the electrolyte.

  • Place the Zn-Cu working electrode and the Ag/AgCl reference electrode in the cathodic compartment. Place the Pt counter electrode in the anodic compartment.

  • Connect the electrodes to a potentiostat/galvanostat.

  • Conduct the electrolysis at a constant current density (e.g., 100 mA/cm²) under ambient temperature and pressure.

  • Continue the electrolysis for a set period (e.g., 2.5 hours) with stirring to ensure mass transport.

  • After electrolysis, the liquid in the cathodic compartment is collected.

  • The concentration of cyclohexanone and cyclohexanone oxime in the solution is determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) to calculate yield and Faradaic efficiency.[5]

Mandatory Visualization

The following diagrams illustrate the logical workflows for the conventional (ammoximation) and electrochemical synthesis routes.

Conventional_Synthesis cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products & Separation R1 Cyclohexanone Reactor Ammoximation Reactor (CSTR, 80°C, High Pressure) R1->Reactor R2 Ammonia (NH3) R2->Reactor R3 Hydrogen Peroxide (H2O2) R3->Reactor Cat TS-1 Catalyst Cat->Reactor Sep Catalyst Filtration & Product Purification Reactor->Sep Reaction Effluent P1 Cyclohexanone Oxime P2 Water (H2O) Sep->P1 Sep->P2

Caption: Workflow for conventional ammoximation synthesis.

Electrochemical_Synthesis cluster_cell Electrochemical H-Cell cluster_cathode Cathode Compartment cluster_anode Anode Compartment Cathode Working Electrode (e.g., Zn-Cu) Step1 NO3- + 6H+ + 6e- -> NH2OH* + H2O (In-situ generation) N_Source Nitrate (NO3-) N_Source->Step1 Ketone Cyclohexanone Step2 NH2OH* + Cyclohexanone -> Cyclohexanone Oxime + H2O Ketone->Step2 Step1->Step2 Product Cyclohexanone Oxime (in electrolyte) Step2->Product Anode Counter Electrode (e.g., Pt) Anode_Rxn 2H2O -> O2 + 4H+ + 4e- Power Potentiostat Power->Cathode - Power->Anode +

Caption: Workflow for electrochemical synthesis of cyclohexanone oxime.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Oxime Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of oximes is critical for various applications, including quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for this purpose. The selection between these methods depends on the physicochemical properties of the oxime, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.

This guide provides an objective comparison of HPLC and GC-MS methods for oxime analysis, complete with detailed experimental protocols and a summary of quantitative performance data to aid in method selection and cross-validation.

Method Comparison at a Glance

The fundamental difference between HPLC and GC-MS lies in the mobile phase and the required volatility of the analyte. HPLC is well-suited for non-volatile and thermally labile compounds, which can often be analyzed directly.[1][2][3] In contrast, GC-MS requires the analyte to be volatile and thermally stable. For many oximes, which can have limited volatility, a derivatization step is often necessary to increase their volatility for GC-MS analysis.[1][4][5]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Volatility Not requiredRequired (derivatization may be needed)
Derivatization Generally not requiredOften mandatory for non-volatile oximes
Sample Throughput Generally higherCan be lower due to sample preparation
Sensitivity Good, can be enhanced with specific detectors (e.g., MS)Typically offers very high sensitivity
Selectivity Good, significantly enhanced with a mass spectrometer (LC-MS)Excellent, due to mass analyzer
Instrumentation Cost Moderate to highHigh
Ease of Use Relatively straightforwardMore complex, especially with derivatization

Quantitative Performance Comparison

The following table summarizes typical validation parameters for the analysis of oximes by HPLC and GC-MS, providing a basis for comparison. These values are representative and may vary depending on the specific oxime, sample matrix, and instrumentation.[6]

ParameterHPLCGC-MS
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL

Experimental Workflows

A systematic approach is essential for the cross-validation of analytical methods to ensure the reliability and comparability of the results obtained.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison Sample Test Sample Prep Prepare Homogeneous Sample Aliquots Sample->Prep HPLC_Analysis Analyze with Validated HPLC Method Prep->HPLC_Analysis GCMS_Deriv Derivatization (if required) Prep->GCMS_Deriv HPLC_Data Obtain HPLC Results HPLC_Analysis->HPLC_Data Compare Statistically Compare Results HPLC_Data->Compare GCMS_Analysis Analyze with Validated GC-MS Method GCMS_Deriv->GCMS_Analysis GCMS_Data Obtain GC-MS Results GCMS_Analysis->GCMS_Data GCMS_Data->Compare Conclusion Conclusion on Method Equivalence Compare->Conclusion

A typical workflow for the cross-validation process.

cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow HPLC_Sample Sample Preparation (e.g., Dilution) HPLC_Inject Direct Injection HPLC_Sample->HPLC_Inject HPLC_Sep Chromatographic Separation HPLC_Inject->HPLC_Sep HPLC_Detect UV or MS Detection HPLC_Sep->HPLC_Detect HPLC_Quant Quantification HPLC_Detect->HPLC_Quant GCMS_Sample Sample Preparation (e.g., Extraction) GCMS_Deriv Derivatization (e.g., Silylation) GCMS_Sample->GCMS_Deriv GCMS_Inject Injection GCMS_Deriv->GCMS_Inject GCMS_Sep Chromatographic Separation GCMS_Inject->GCMS_Sep GCMS_Detect Mass Spectrometric Detection GCMS_Sep->GCMS_Detect GCMS_Quant Quantification GCMS_Detect->GCMS_Quant

Comparison of analytical steps for HPLC and GC-MS.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is suitable for the direct analysis of oximes in various matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used. For higher sensitivity and selectivity, an LC-MS/MS system can be employed.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the oxime reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • For sample analysis, dissolve or dilute the sample in the mobile phase and filter through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with an additive like 0.1% formic acid to improve peak shape.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: Ambient or controlled (e.g., 25 °C).[8]

    • Detection Wavelength: Determined by the UV absorbance maximum of the specific oxime (e.g., 210 nm).[8]

    • Injection Volume: 10-20 µL.[8]

  • Data Analysis: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of the oxime in the samples is then calculated from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for volatile oximes or those that can be made volatile through derivatization.

  • Instrumentation: A standard GC-MS system is required.

  • Sample Preparation and Derivatization:

    • Prepare stock and calibration standards as described for the HPLC method.

    • Derivatization (Silylation): For non-volatile oximes, a derivatization step is necessary to increase volatility.[4] A common method is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace active hydrogens with a trimethylsilyl (TMS) group.[5]

      • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

      • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

      • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the reaction.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Injection Mode: Splitless or split, depending on the concentration.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50-500.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: A calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the standards. This curve is then used to determine the concentration of the oxime in the samples.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of oximes. The choice between them should be guided by the specific properties of the analyte and the analytical requirements. HPLC is often a more direct and higher-throughput method for non-volatile oximes. GC-MS, while potentially requiring a more complex sample preparation involving derivatization, offers excellent sensitivity and selectivity. For comprehensive method validation and to ensure the highest accuracy of results, a cross-validation approach where the same set of samples is analyzed by both techniques is highly recommended. This comparative strategy provides a greater degree of confidence in the quantitative data obtained.

References

Evaluating the efficiency of different purification methods for cyclohexanone oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methods for the purification of cyclohexanone oxime, a critical intermediate in the synthesis of caprolactam for nylon-6 production and various pharmaceutical compounds. The efficiency of each method is evaluated based on experimental data, focusing on key performance indicators such as purity, yield, and the nature of impurity removal. Detailed experimental protocols are provided to enable the replication of these purification techniques.

Data Presentation: Comparison of Purification Methods

The following table summarizes the quantitative data associated with different purification methods for cyclohexanone oxime. The efficiency is primarily assessed by the final purity of the product and the reduction of impurities, particularly non-volatile residues.

Purification Method Key Performance Metrics Typical Purity Achieved Reported Yield Primary Impurities Removed Notes
Washing with Aqueous Solutions Reduction of non-vapourizable residue from 3.15% to as low as 0.21%[1]>99% (based on residue reduction)High (minimal loss of oxime in the organic phase)Acidic impurities, salts, and other water-soluble by-productsEfficiency is dependent on the concentration of the basic solution and the wash ratio.[1]
Distillation under Reduced Pressure Final purity of 99.78% achieved after a two-stage distillation process[2]>99.5%Good; depends on the efficiency of the distillation column and conditionsVolatile impurities with different boiling points, residual solvents, and some thermal degradation productsA common industrial method for obtaining high-purity cyclohexanone oxime.[2]
Recrystallization Purity of >99% with a well-defined melting point (89-90°C)[3][4]>99%[4]60-75%By-products of the oximation reaction, unreacted starting materialsThe choice of solvent (e.g., petroleum ether, ethanol, methanol) is critical for efficiency.[3][4][5]
Ion-Exchange Resin Treatment Achieves a reduction in non-vapourizable residues analogous to aqueous washing[1]Not explicitly quantified, but expected to be high (>99%)HighAcidic or basic impurities depending on the type of resin usedA weakly alkaline resin is typically used for removing acidic impurities.[1]

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below. These protocols are based on established laboratory and industrial practices.

This method is particularly effective for removing acidic impurities from a solution of cyclohexanone oxime in an organic solvent, such as toluene.

Experimental Protocol:

  • A solution of crude cyclohexanone oxime in toluene (e.g., 30-60% by weight) is placed in a stirred vessel equipped with temperature control.[1]

  • An aqueous solution of sodium hydroxide (NaOH) with a concentration ranging from 0.01 N to 1 N is added to the vessel. A common concentration used is 0.1 N.[1]

  • The ratio of the weight of cyclohexanone oxime to the volume of the washing solution can range from 10:1 to 1:1, with a 3:1 ratio being a typical example.[1]

  • The mixture is stirred vigorously for a period of time (e.g., 30 minutes) at a controlled temperature, typically between 70-80°C.[1]

  • After stirring, the mixture is allowed to stand for a period (e.g., 20 minutes) to allow for phase separation.

  • The lower aqueous phase is decanted, and the upper organic phase containing the purified cyclohexanone oxime is collected.

  • The organic phase can then be subjected to distillation to remove the solvent, yielding the purified cyclohexanone oxime.

This technique is used to purify cyclohexanone oxime by separating it from impurities with different boiling points.

Experimental Protocol:

  • The crude cyclohexanone oxime (which may have been previously washed and had the solvent removed) is charged into a distillation flask.

  • The flask is connected to a distillation apparatus equipped with a vacuum pump, a condenser, and a collection flask.

  • The pressure is reduced to a specific level, for example, between 4 kPa and 30 kPa.[2]

  • The distillation flask is heated. The temperature is carefully controlled to selectively vaporize the cyclohexanone oxime. A typical bottom temperature is around 120°C.[2]

  • The vaporized cyclohexanone oxime passes through the condenser, where it is cooled and liquefies.

  • The purified liquid cyclohexanone oxime is collected in the receiving flask. Impurities with higher boiling points remain in the distillation flask, while those with lower boiling points may be removed as an initial fraction.

  • A multi-stage distillation can be employed for higher purity, where a first distillation removes the bulk of impurities, and a second distillation further refines the product.[2]

Recrystallization is a common laboratory technique for purifying solid compounds based on their differential solubility in a specific solvent at different temperatures.

Experimental Protocol:

  • The crude solid cyclohexanone oxime is dissolved in a minimum amount of a suitable hot solvent. Common solvents include petroleum ether, ethanol, or methanol.[3][4][5]

  • For example, the crude product is dissolved in hot petroleum ether (boiling point range 60-80°C) or hot ethanol.[5][6]

  • Once completely dissolved, the solution is allowed to cool slowly and undisturbed to room temperature.

  • As the solution cools, the solubility of the cyclohexanone oxime decreases, leading to the formation of crystals. Impurities tend to remain dissolved in the solvent.

  • The cooling process can be further enhanced by placing the flask in an ice bath to maximize the yield of crystals.

  • The crystals are then collected by filtration, typically using a Buchner funnel under vacuum.

  • The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • The purified crystals are then dried, for instance, in a vacuum desiccator, to remove any residual solvent.

This method utilizes ion-exchange resins to remove ionic impurities from a solution of cyclohexanone oxime.

Experimental Protocol:

  • A solution of crude cyclohexanone oxime in a non-polar organic solvent (e.g., toluene) is prepared.

  • A chromatography column is packed with a suitable ion-exchange resin. For the removal of acidic impurities, a weakly alkaline resin is chosen.[1]

  • The solution of cyclohexanone oxime is passed through the column containing the ion-exchange resin.

  • As the solution flows through the resin, ionic impurities are adsorbed onto the resin, while the neutral cyclohexanone oxime passes through.

  • The eluate containing the purified cyclohexanone oxime is collected.

  • Optionally, the solution can be passed through a second column containing a weakly acidic ion-exchange resin to remove any basic impurities.[1]

  • The solvent is then removed from the eluate, typically by distillation, to yield the purified cyclohexanone oxime.

Mandatory Visualization

The following diagram illustrates a general workflow for the purification of cyclohexanone oxime, incorporating several of the discussed methods.

Purification_Workflow Crude_Oxime Crude Cyclohexanone Oxime in Organic Solvent (e.g., Toluene) Washing Aqueous Washing (e.g., with NaOH solution) Crude_Oxime->Washing Ion_Exchange Ion-Exchange Resin Treatment Crude_Oxime->Ion_Exchange Phase_Separation Phase Separation Washing->Phase_Separation Solvent_Removal Solvent Removal (Distillation) Ion_Exchange->Solvent_Removal Phase_Separation->Solvent_Removal Crude_Solid Crude Solid Oxime Solvent_Removal->Crude_Solid Recrystallization Recrystallization Crude_Solid->Recrystallization Vacuum_Distillation Vacuum Distillation Crude_Solid->Vacuum_Distillation Pure_Oxime_Solid Pure Solid Oxime Recrystallization->Pure_Oxime_Solid Pure_Oxime_Liquid Pure Liquid Oxime Vacuum_Distillation->Pure_Oxime_Liquid

Caption: General purification workflow for cyclohexanone oxime.

References

A Comparative Guide to Cyclohexanone Oxime Synthesis: Reaction Kinetics and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanone oxime is a crucial intermediate in the industrial production of caprolactam, the monomer for Nylon 6. The efficiency of its synthesis is of paramount importance, with reaction kinetics playing a central role in process optimization and yield. This guide provides an objective comparison of the reaction kinetics of three primary methods for cyclohexanone oxime synthesis: the conventional hydroxylamine process, the ammoximation process, and the emerging electrochemical synthesis. Experimental data, detailed protocols, and reaction pathway visualizations are presented to aid researchers in selecting and optimizing a synthesis strategy.

Comparison of Reaction Kinetics and Performance

The choice of synthesis method for cyclohexanone oxime is often a trade-off between established technology, reaction efficiency, and environmental considerations. The following tables summarize the key kinetic parameters and performance metrics for the three main synthesis routes.

Kinetic Parameter Conventional Hydroxylamine Process Ammoximation Process (TS-1 Catalyst) Electrochemical Synthesis (Zn-Cu Catalyst)
Rate Law First order with respect to cyclohexanone, 0.5 order with respect to hydroxylammonium sulfate[1][2]Complex kinetics, often modeled with Langmuir-Hinshelwood or Eley-Rideal mechanisms. The rate-determining step is suggested to be the reaction between adsorbed H₂O₂ and free ammonia.[3]Dependent on electrode potential and reactant concentrations.
Activation Energy (Ea) Data not readily available in reviewed literature.93.2 - 98.8 kJ/mol[2]Not explicitly determined in the reviewed studies.
Pre-exponential Factor (A) Data not readily available.2.1 x 10¹² L/(mol·s)[2]Not applicable in the same sense as thermal reactions.
Typical Reaction Temperature 353 - 358 K[1][2]353 K[4]Ambient temperature[5][6][7][8][9]
Typical Reaction Pressure Atmospheric[1]0.1 MPa[4]Atmospheric[5][6][7][8][9]
Performance Metric Conventional Hydroxylamine Process Ammoximation Process (TS-1 Catalyst) Electrochemical Synthesis (Zn-Cu Catalyst)
Cyclohexanone Conversion High, can reach over 99%[1]Can reach up to 100%[4]32 - 99% (depends on initial concentrations)[5]
Selectivity to Cyclohexanone Oxime HighHigh, can exceed 99%[1]High
Yield HighCan reach 99.86%[2]Up to 97%[5][6][7][8][9][10]
Key Byproducts Ammonium sulfate[1]WaterAmmonia, Hydrogen
Catalyst Typically uncatalyzed in the oximation step, but the overall process for hydroxylamine production can be catalytic.Titanium Silicalite-1 (TS-1)[4][10][11][12][13]Zn-Cu alloy[5][6][7][8][9]
Faradaic Efficiency Not applicableNot applicable27% at 100 mA/cm²[5][6][7][8][9][10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers. The following sections provide methodologies for the three discussed synthesis routes.

Conventional Synthesis via Hydroxylamine Sulfate

This method involves the reaction of cyclohexanone with hydroxylamine, which is often generated in situ from its salt.

Materials:

  • Cyclohexanone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve hydroxylamine hydrochloride and sodium acetate in distilled water in a conical flask. The sodium acetate acts as a base to liberate the free hydroxylamine.

  • In a separate beaker, dissolve cyclohexanone in ethanol. Ethanol is used to solubilize the cyclohexanone in the aqueous medium.

  • Add the cyclohexanone-ethanol solution to the aqueous hydroxylamine solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as gas chromatography (GC).

  • Upon completion, the cyclohexanone oxime product, which is a solid at room temperature, can be isolated by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like water or ethanol.

Ammoximation Process with TS-1 Catalyst

This industrial process utilizes a titanium silicalite-1 (TS-1) catalyst to facilitate the reaction between cyclohexanone, ammonia, and hydrogen peroxide.

Materials:

  • Cyclohexanone

  • Ammonia (aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Titanium Silicalite-1 (TS-1) catalyst

  • tert-Butanol (solvent)

  • Toluene (extraction solvent)

Industrial-Scale Experimental Setup (Continuous Stirred-Tank Reactor - CSTR):

  • A CSTR is charged with the TS-1 catalyst and tert-butanol as the solvent.[11]

  • Cyclohexanone, ammonia, and hydrogen peroxide are continuously fed into the reactor.[11] The reaction is exothermic, and the reactor is cooled to maintain the desired temperature (typically around 353 K).[4][11]

  • The reaction mixture is vigorously stirred to ensure good contact between the reactants and the solid catalyst.

  • The liquid effluent, containing cyclohexanone oxime, unreacted starting materials, water, and solvent, is continuously withdrawn from the reactor through a filtration system that retains the catalyst.[11]

  • The product stream is then subjected to a series of separation and purification steps. This typically involves a liquid-liquid extraction with toluene to recover the cyclohexanone oxime.[4]

  • The solvent and unreacted cyclohexanone are recovered and recycled back into the reactor.[11]

Electrochemical Synthesis from Nitrate Reduction

This modern approach involves the electrochemical reduction of nitrate to a hydroxylamine intermediate, which then reacts in situ with cyclohexanone.[5]

Materials:

  • Cyclohexanone

  • Potassium nitrate (KNO₃)

  • Potassium phosphate buffer (0.5 M, pH 7.0)

  • Zinc-Copper (Zn-Cu) alloy foil (working electrode)

  • Platinum foil (counter electrode)

  • Ag/AgCl electrode (reference electrode)

Experimental Setup (H-type Electrochemical Cell): [5]

  • An H-type electrochemical cell is used, with the cathodic and anodic compartments separated by a proton exchange membrane.[5]

  • The cathodic compartment is filled with an aqueous solution of potassium nitrate and cyclohexanone in a potassium phosphate buffer.[5]

  • The Zn-Cu alloy foil is placed in the cathodic compartment as the working electrode. A platinum foil serves as the counter electrode in the anodic compartment, and an Ag/AgCl electrode is used as the reference electrode.[5]

  • The electrosynthesis is carried out at a constant current density (e.g., 100 mA/cm²) under ambient temperature and pressure.[5]

  • The reaction progress is monitored by analyzing the electrolyte at different time intervals using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of cyclohexanone oxime and other products.[5]

  • The Faradaic efficiency for cyclohexanone oxime production is calculated based on the total charge passed through the cell and the amount of product formed.[5]

Visualization of Workflows and Mechanisms

Understanding the sequence of operations and the underlying chemical transformations is crucial. The following diagrams, generated using the DOT language, illustrate the experimental workflows and reaction mechanisms for each synthesis method.

Experimental Workflows

G cluster_0 Conventional Synthesis Workflow cluster_1 Ammoximation Process Workflow (Industrial) cluster_2 Electrochemical Synthesis Workflow A0 Reactant Mixing (Cyclohexanone, Hydroxylamine Salt, Base) A1 Oximation Reaction (Aqueous-Organic Phases) A0->A1 A2 Product Isolation (Filtration) A1->A2 A3 Purification (Recrystallization) A2->A3 A4 Final Product (Cyclohexanone Oxime) A3->A4 B0 Continuous Reactant Feed (Cyclohexanone, NH₃, H₂O₂) B1 Ammoximation in CSTR (TS-1 Catalyst) B0->B1 B2 Product Separation (Filtration) B1->B2 B3 Extraction (Toluene) B2->B3 B4 Purification & Recycle B3->B4 B5 Final Product (Cyclohexanone Oxime) B4->B5 C0 Electrolyte Preparation (KNO₃, Cyclohexanone, Buffer) C1 Electrolysis (H-type cell, Zn-Cu cathode) C0->C1 C2 In-situ Analysis (NMR, etc.) C1->C2 C3 Product Quantification C2->C3 C4 Final Product Solution (Cyclohexanone Oxime) C3->C4

Caption: Comparative workflows for cyclohexanone oxime synthesis methods.

Reaction Mechanisms

G cluster_0 Conventional Oximation Mechanism cluster_1 Ammoximation Mechanism (Hydroxylamine Route) cluster_2 Electrochemical Synthesis Pathway A0 Cyclohexanone (C=O) A2 Nucleophilic Attack (N on C of C=O) A0->A2 A1 Hydroxylamine (NH₂OH) A1->A2 A3 Tetrahedral Intermediate A2->A3 A4 Proton Transfer A3->A4 A5 Dehydration A4->A5 A6 Cyclohexanone Oxime (C=N-OH) A5->A6 B0 H₂O₂ + NH₃ (on TS-1 catalyst) B1 In-situ Hydroxylamine (NH₂OH) B0->B1 B3 Oximation Reaction B1->B3 B2 Cyclohexanone B2->B3 B4 Cyclohexanone Oxime B3->B4 C0 Nitrate (NO₃⁻) Reduction at Cathode C1 Hydroxylamine Intermediate (*NH₂OH) C0->C1 C2 Reaction with Cyclohexanone (in electrolyte) C1->C2 C3 Cyclohexanone Oxime C2->C3

Caption: Simplified reaction mechanisms for different synthesis routes.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclohexanone Oxime: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Cyclohexanone oxime, a key intermediate in industrial processes, requires meticulous handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of cyclohexanone oxime, ensuring the well-being of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of cyclohexanone oxime. The compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2] In case of accidental exposure, prompt first aid measures are critical.[1][3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[4]

  • Hand Protection: Handle with compatible protective gloves.[4]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If dust formation is likely, use a NIOSH-approved N95 or P1 dust mask.[1]

In Case of a Spill:

  • Evacuate non-essential personnel from the area.[3]

  • Wear appropriate PPE.[1][3]

  • Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[1][2][3]

  • Collect the spilled material in a suitable, labeled, and closed container for disposal.[1][3][4]

  • Do not allow the product to enter drains or sewer systems.[1][4][5]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of cyclohexanone oxime must be conducted in strict accordance with all federal, state, and local environmental regulations.[1] It is classified as a chemical waste that requires special handling.

  • Waste Collection:

    • Collect all waste cyclohexanone oxime, including unused or expired material and any contaminated items (e.g., weighing paper, gloves, and cleaning materials), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a secure lid.

    • Label the container with "Hazardous Waste" and the full chemical name, "Cyclohexanone Oxime."

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]

    • Keep the container tightly closed when not in use.[1][4]

  • Engage a Licensed Waste Disposal Company:

    • The disposal of cyclohexanone oxime must be handled by a licensed and qualified hazardous waste disposal company.[3][8]

    • Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for cyclohexanone oxime.

  • Preferred Disposal Method:

    • Controlled incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[8] This ensures the complete destruction of the chemical.

  • Empty Container Disposal:

    • Empty containers that held cyclohexanone oxime should be treated as hazardous waste unless they have been triple-rinsed with an appropriate solvent.[8][9]

    • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[8][9]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for cyclohexanone oxime.

PropertyValueReference
Physical State Crystalline Powder, Crystals, or Chunks[7]
Color Off-white to beige-brownish[7]
Melting Point 86-89 °C[7]
Boiling Point 206-210 °C[7]
Flash Point 100 - 110 °C[1][5]
Autoignition Temperature 265 °C[2]
Water Solubility <0.1 g/100 mL at 20 °C[7]
Acute Toxicity, Oral (H302) Harmful if swallowed[3][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of cyclohexanone oxime.

Cyclohexanone_Oxime_Disposal_Workflow start Start: Cyclohexanone Oxime Waste Generated collect_waste 1. Collect Waste (Solid & Contaminated Materials) start->collect_waste label_container 2. Label Container ('Hazardous Waste', 'Cyclohexanone Oxime') collect_waste->label_container store_waste 3. Store in Designated Area (Secure, Ventilated, Away from Incompatibles) label_container->store_waste contact_disposal 4. Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal provide_sds 5. Provide Safety Data Sheet (SDS) contact_disposal->provide_sds transport 6. Arrange for Waste Pickup & Transport provide_sds->transport incineration 7. Preferred Disposal: Controlled Incineration transport->incineration end End: Proper Disposal Complete incineration->end

Caption: Workflow for the safe disposal of cyclohexanone oxime waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of cyclohexanone oxime, fostering a secure working environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Cyclohexanone Oxime

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cyclohexanone oxime. Adherence to these procedures is paramount for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) and Safety Measures

When handling Cyclohexanone oxime, a thorough risk assessment is necessary. The following table summarizes the recommended personal protective equipment and safety measures to mitigate potential hazards.

Exposure Route Recommended PPE/Safety Measure Specifications & Best Practices
Inhalation Respiratory ProtectionFor nuisance exposures, a dust mask of type P95 (US) or P1 (EU EN 143) is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2]
Skin Hand ProtectionProtective gloves should be worn, especially for prolonged or repeated contact.[1] Gloves must be inspected before use and proper removal techniques (without touching the glove's outer surface) should be employed to avoid skin contact.[2]
Body ProtectionProtective clothing must be selected based on the potential hazards, physical environment, and duration of exposure in the workplace.[3]
Eyes Eye/Face ProtectionSafety glasses with side-shields conforming to EN166 are required. Use eye protection that has been tested and approved under appropriate government standards like NIOSH (US) or EN 166 (EU).[2] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]
General Hygiene -Do not eat, drink, or smoke when using this product.[3][5] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2][3]

Operational Plan: Step-by-Step Handling of Cyclohexanone Oxime

To ensure safe handling from receipt to disposal, the following operational procedures must be followed:

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Verify that the container is properly labeled and the safety seal is intact.

    • Wear appropriate PPE (gloves and safety glasses) during inspection.

  • Storage:

    • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2][3]

    • Keep away from sources of ignition, heat, hot surfaces, sparks, and open flames.[3][6]

    • Avoid subjecting the material to grinding, shock, or friction.[6]

  • Preparation and Use:

    • Work in a well-ventilated area, preferably in a chemical fume hood, to prevent the dispersion of dust.[1][6]

    • Ensure all necessary PPE is worn correctly before handling the chemical.

    • Avoid contact with skin, eyes, and clothing.[3][6]

    • Minimize dust generation and accumulation.[3]

  • Spill Management:

    • In case of a small spill, first remove all sources of ignition.[7]

    • Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable, closed container for disposal.[7]

    • Use absorbent paper dampened with 60-70% ethanol to clean up any remaining material.[7]

    • Seal all contaminated materials, including clothing, in a vapor-tight plastic bag for disposal.[7]

    • Wash the contaminated area with a soap and water solution.[7]

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of Cyclohexanone oxime and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization:

    • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[3]

  • Disposal of Unused Product:

    • Dispose of the unused product as chemical waste.[1]

    • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[2]

    • Do not allow the product to enter drains, other waterways, or the soil.[3]

  • Disposal of Contaminated Packaging:

    • Do not reuse empty containers.[3]

    • Dispose of uncleaned containers in the same manner as the product itself.[2]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Emergency Situation First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops or persists.[3]
Eye Contact Immediately flush the eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][5]
Fire Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[2][3] Firefighters should wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[3]

Workflow for Safe Handling of Cyclohexanone Oxime

Workflow for Safe Handling of Cyclohexanone Oxime cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Response a Conduct Risk Assessment b Review Safety Data Sheet a->b c Prepare & Inspect PPE b->c d Ensure Emergency Equipment is Accessible c->d e Work in a Ventilated Area d->e Proceed to Handling f Handle with Care to Avoid Dust e->f g Store Properly in a Cool, Dry Place f->g l Spill: Evacuate & Ventilate f->l If Spill Occurs m Exposure: Administer First Aid f->m If Exposure Occurs h Segregate Waste g->h End of Experiment j Decontaminate Work Area g->j End of Workday i Dispose According to Regulations h->i k Remove & Dispose of PPE Correctly j->k o Report Incident l->o m->o n Fire: Use Appropriate Extinguisher n->o

A flowchart illustrating the standard operating procedure for safely handling Cyclohexanone oxime.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.